2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
Description
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Properties
IUPAC Name |
2,2,2-trifluoroethyl N-pyridin-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-1-3-12-4-2-6/h1-4H,5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKKWJBKQQNTFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
An In-Depth Technical Guide to the Physicochemical Properties of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
Introduction: Strategic Molecular Design in Modern Drug Discovery
In the landscape of contemporary drug development, the adage "structure dictates function" has evolved to encompass a more nuanced understanding: a molecule's physicochemical properties are paramount to its ultimate biological efficacy and viability as a therapeutic agent. The compound this compound represents a confluence of strategic structural motifs aimed at optimizing these properties. The incorporation of a pyridine ring, a common heterocycle in pharmaceuticals, can enhance water solubility and provide a key point for hydrogen bonding interactions with biological targets.[1][2][3][4] The trifluoroethyl group is a bioisostere often employed to modulate metabolic stability, lipophilicity, and binding affinity.[5][6][7][8][9] The carbamate linkage provides a stable, yet potentially metabolically cleavable, connection between these two key fragments.
This guide provides a comprehensive framework for the characterization of the core . As direct experimental data for this specific molecule is not extensively published, we will focus on the established, validated methodologies for determining these critical parameters. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough physicochemical evaluation.
Molecular Structure and Predicted Drug-Likeness
A foundational step in the evaluation of any potential drug candidate is an in-silico assessment of its properties. This allows for an initial screen for potential liabilities before resource-intensive experimental work begins.
Chemical Structure:
A simplified representation of this compound
Lipinski's Rule of Five Analysis:
Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a molecule, particularly concerning its potential for oral bioavailability.[10][11][12][13] An orally active drug generally has no more than one violation of the following criteria:[11][13]
| Parameter | Predicted Value for this compound | Lipinski's Rule | Compliance |
| Molecular Weight | 234.18 g/mol | < 500 g/mol | Yes |
| LogP (calculated) | ~1.5 - 2.5 (estimated) | < 5 | Yes |
| Hydrogen Bond Donors | 1 (from the N-H of the carbamate) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (2 oxygen atoms, 2 nitrogen atoms) | ≤ 10 | Yes |
Based on this preliminary analysis, this compound is predicted to have favorable drug-like properties and is unlikely to have issues with oral absorption.
Synthesis of this compound
A plausible and efficient synthetic route for this compound involves the reaction of 4-aminopyridine with 2,2,2-trifluoroethyl chloroformate. This is a common method for the formation of carbamates.
Caption: Proposed synthetic route for this compound.
Physicochemical Profiling: Experimental Protocols
The following sections detail the experimental methodologies for determining the key .
Aqueous Solubility
Significance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[14] Poor solubility can lead to incomplete absorption from the gastrointestinal tract and may necessitate complex formulation strategies.
Experimental Protocol: Shake-Flask Method (OECD 105) [15][16][17]
This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a glass flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Further separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Workflow for HPLC-based LogP determination.
Data Presentation:
| Parameter | Value |
| Method | Reverse-Phase HPLC |
| log(k) | Experimental Result |
| LogP | Determined Value |
Ionization Constant (pKa)
Significance: The pKa of a molecule indicates the pH at which it exists as a 50:50 mixture of its ionized and non-ionized forms. [18][19][20]Since the ionization state of a drug affects its solubility, permeability, and interaction with its target, pKa is a critical parameter. [18][19][21][22]The pyridine nitrogen in this compound is basic and will have a corresponding pKa.
Experimental Protocol: Potentiometric Titration
This is a highly accurate method for determining the pKa of ionizable compounds.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Data Presentation:
| Parameter | Value |
| Method | Potentiometric Titration |
| pKa | Experimental Result |
Melting Point
Significance: The melting point is a fundamental physical property that provides information about the purity and solid-state stability of a compound. It is also important for formulation development.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. [14][23][24][25][26] Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a small amount of the solid compound (typically 1-5 mg) into a DSC pan and seal it.
-
Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Data Analysis: The melting point is identified as the onset temperature of the endothermic peak on the resulting thermogram.
Caption: Workflow for melting point determination by DSC.
Data Presentation:
| Parameter | Value (°C) |
| Method | Differential Scanning Calorimetry (DSC) |
| Melting Point (Onset) | Experimental Result |
Thermal Stability
Significance: Assessing the thermal stability of a compound is crucial for determining appropriate storage and handling conditions and for predicting its shelf-life. [27][28][29][30][31] Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [32][33][34][35] Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed sample of the compound into a TGA pan.
-
Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Collection: Continuously monitor and record the mass of the sample as the temperature increases.
-
Data Analysis: The onset of mass loss in the TGA curve indicates the temperature at which the compound begins to decompose.
Caption: Workflow for thermal stability assessment by TGA.
Data Presentation:
| Parameter | Value (°C) |
| Method | Thermogravimetric Analysis (TGA) |
| Decomposition Onset Temperature | Experimental Result |
Conclusion: A Roadmap for Comprehensive Characterization
This technical guide provides a robust framework for the systematic evaluation of the . While specific experimental data for this molecule is not widely available, the established methodologies outlined herein offer a clear path for its comprehensive characterization. By determining its solubility, lipophilicity, ionization constant, melting point, and thermal stability, researchers can gain critical insights into its potential as a drug candidate. This information is essential for guiding further optimization, formulation development, and preclinical studies, ultimately contributing to the rational design of new and effective therapeutics.
References
-
Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
O'Lenick, T. (2008). Drug-likeness vs. Lipinski's Rule of Five. Cosmetics & Toiletries. [Link]
-
Lipinski's rule of five. (n.d.). In Grokipedia. Retrieved January 20, 2026, from [Link]
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 20, 2026, from [Link]
-
ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved January 20, 2026, from [Link]
-
ICH. (2003). Q1A(R2) Guideline. Retrieved January 20, 2026, from [Link]
-
Millennial Scientific. (2024, February 7). pKa, Ionizable Drugs, And Pharmaceutical Discovery. [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
International Journal of Innovative Research and Scientific Studies. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
-
European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Pion. (2023, December 13). What is pKa and how is it used in drug development?. [Link]
- Al-Hatamleh, M. A. I., & Al-Hatamleh, M. A. (2018). Differential Scanning Calorimetry (DSC) Techniques: Applications in Biology and Nanoscience. Exosomes, 2018.
- Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 393-409.
-
SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]
-
ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. [Link]
-
Applus DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
- Singh, I., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100934.
-
Lipinski rule of five. (2023, November 28). Lecture Notes. [Link]
-
Asghar, J. (2019, December 9). Concept of pKa and the Drug Ionization | General Pharmacology. [Link]
-
Mettler Toledo. (n.d.). Differential Scanning Calorimetry (DSC). [Link]
-
Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. [Link]
-
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. [Link]
-
Chemistry For Everyone. (2025, July 24). How Does DSC Measure The Melting Point (Tm) Of Polymers?. [Link]
-
GOV.UK. (n.d.). Estimating the octanol-water partition coefficient for chemical substances. [Link]
-
OECD. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. [Link]
-
Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. [Link]
-
Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]
-
GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines. [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. [Link]
-
Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. [Link]
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2017). ACS Omega, 2(7), 3463-3473.
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]
-
Thermogravimetric analysis. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). One-Pot Synthesis of O-Aryl Carbamates. [Link]
- Processes for producing aryl carbamates, isocynates and polyureas using diaryl carbonate. (2013).
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). RSC Medicinal Chemistry, 12(11), 1838-1856.
-
TCA Lab / Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA). [Link]
-
Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]
-
Pyridine. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
- Process for the synthesis of isocyanates and of isocyanate derivatives. (1988).
-
Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre. (n.d.). Sciforum. [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. grokipedia.com [grokipedia.com]
- 13. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 14. mt.com [mt.com]
- 15. filab.fr [filab.fr]
- 16. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 17. oecd.org [oecd.org]
- 18. millennialscientific.com [millennialscientific.com]
- 19. What is pKa and how is it used in drug development? [pion-inc.com]
- 20. youtube.com [youtube.com]
- 21. ijirss.com [ijirss.com]
- 22. acdlabs.com [acdlabs.com]
- 23. Differential scanning calorimetry [cureffi.org]
- 24. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 26. youtube.com [youtube.com]
- 27. scribd.com [scribd.com]
- 28. database.ich.org [database.ich.org]
- 29. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 30. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 31. snscourseware.org [snscourseware.org]
- 32. aurigaresearch.com [aurigaresearch.com]
- 33. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 34. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 35. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
Abstract
The confluence of structurally significant moieties in a single small molecule presents both a challenge and an opportunity in drug discovery. 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate is a novel chemical entity whose mechanism of action remains uncharacterized. This guide provides a comprehensive, technically-grounded framework for the systematic elucidation of its biological activity. We will deconstruct the molecule's key structural components—the carbamate core, the pyridinyl group, and the trifluoroethyl motif—to generate actionable hypotheses. Subsequently, a multi-phased experimental roadmap is detailed, spanning initial phenotypic screening and target identification to in-depth pathway analysis and preliminary in vivo validation. This document serves not as a static report, but as a dynamic playbook for researchers aiming to translate a chemical structure into a biological narrative, complete with detailed protocols, logical frameworks, and the rationale underpinning each experimental choice.
Introduction: Deconstructing the Molecule
The structure of this compound integrates three distinct chemical features, each with a rich history in medicinal chemistry. A logical starting point for investigating its mechanism is to appreciate the potential contribution of each component.
-
The Carbamate Core: The carbamate group is a versatile functional group in drug design. Structurally, it acts as a stable amide-ester hybrid that can serve as a peptide bond surrogate, enhancing cell permeability and proteolytic resistance.[1] Functionally, it is the cornerstone of many enzyme inhibitors, particularly those targeting serine hydrolases through a covalent carbamylation mechanism.
-
The Pyridin-4-yl Group: The pyridine ring is a "privileged scaffold" in medicinal chemistry, found in thousands of bioactive compounds and numerous FDA-approved drugs.[2] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in various binding interactions. Pyridine-containing compounds exhibit a vast range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects, often by targeting kinases and other enzymes.[2][3][4]
-
The 2,2,2-Trifluoroethyl Group: The incorporation of fluorine, particularly a trifluoromethyl or trifluoroethyl group, is a common strategy to enhance a drug's metabolic stability, binding affinity, and pharmacokinetic profile.[5][6] Fluorination can alter the acidity of nearby functional groups and influence molecular conformation, thereby fine-tuning the interaction with a biological target.[6]
Given this structural composite, we can formulate several primary hypotheses for the mechanism of action (MoA) of this compound:
-
Enzyme Inhibition: The compound acts as an inhibitor of a specific enzyme class, such as acetylcholinesterase or another serine hydrolase, via its carbamate moiety.
-
Kinase Modulation: The pyridinyl scaffold facilitates binding to the ATP pocket of a protein kinase, inhibiting its activity and disrupting downstream signaling.
-
Receptor Interaction: The molecule binds to a specific cell surface or nuclear receptor, acting as an agonist or antagonist.
This guide outlines the experimental strategy to systematically test these hypotheses.
A Phased Approach to MoA Elucidation
We propose a three-phase experimental workflow to comprehensively investigate the compound's mechanism of action. This workflow is designed to be logical and iterative, with the results of each phase informing the next.
Caption: A logical workflow for elucidating the mechanism of action.
Phase I: Initial Biological Characterization and Target Identification
The primary goal of this phase is to determine if the compound has a cellular effect and to identify its primary biological target(s).
Cellular Activity Screening: The MTT Assay
Before investigating specific targets, it is crucial to establish whether the compound exerts a biological effect at the cellular level. A cell viability assay is the foundational experiment. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for viability and proliferation.[7]
Experimental Protocol: MTT Cell Viability Assay [8][9]
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]
-
Formazan Formation: Incubate the plates for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[8]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Table 1: Hypothetical MTT Assay Results
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Carcinoma | 12.8 |
| HCT116 | Colon Carcinoma | 8.1 |
| HEK293 | Normal Kidney | > 50 |
Causality: An IC₅₀ value significantly lower in cancer cells compared to normal cells (like HEK293) would suggest a potential therapeutic window and justify further investigation into an anti-cancer mechanism.
Hypothesis-Driven Target Screening
Based on the compound's structure, we can directly test our primary hypotheses using targeted screens.
A. Acetylcholinesterase (AChE) Inhibition Assay
To test the hypothesis that the carbamate moiety inhibits AChE, a classic Ellman's assay can be performed. This assay measures the activity of AChE by detecting the production of thiocholine when acetylthiocholine is hydrolyzed.
Experimental Protocol: AChE Inhibition Assay [10]
-
Reagent Preparation: Prepare a solution of AChE (from electric eel), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in phosphate buffer (pH 8.0).
-
Assay Setup: In a 96-well plate, add 45 µL of the AChE enzyme solution to each well. Add 5 µL of various concentrations of the test compound (or buffer for control). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a reaction mix containing assay buffer, ATCI, and DTNB. Add 155 µL of this mix to each well to start the reaction.[10]
-
Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value for AChE inhibition.
B. Kinome Profiling
To investigate the possibility of kinase inhibition, the compound should be screened against a broad panel of protein kinases. This is typically done as a fee-for-service by specialized companies.[11][12][13] The service provides data on the percent inhibition of a large number of kinases at one or two fixed concentrations of the compound.
Causality: If the kinome scan reveals potent inhibition of one or more kinases (e.g., >90% inhibition at 1 µM), these become high-priority candidates for follow-up validation. This provides a direct path to understanding the compound's effect on cellular signaling.[13]
Unbiased Target Identification: Affinity-Based Pull-Down
If the hypothesis-driven screens are negative or if a broader search is desired, an unbiased approach is necessary. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful method to identify direct binding partners of a small molecule.[14][15]
Caption: Workflow for affinity-based protein target identification.
Experimental Protocol: Affinity Pull-Down Workflow [14]
-
Probe Synthesis: Synthesize a derivative of this compound that includes a linker and a biotin tag. It is critical that the tag is placed at a position that does not interfere with the compound's biological activity.
-
Cell Lysis: Lyse cultured cells (e.g., A549) under non-denaturing conditions to create a whole-cell protein extract.
-
Incubation: Incubate the cell lysate with the biotinylated compound. As a negative control, incubate another aliquot of lysate with free biotin and another with an excess of the untagged parent compound to competitively block specific binding.
-
Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated compound and any proteins bound to it.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Causality: Proteins that are identified in the tagged-compound sample but are absent or significantly reduced in the control samples are considered high-confidence binding partners.
Phase II: Target Validation and Pathway Analysis
Once putative targets are identified, they must be validated, and their role in the compound's mechanism must be confirmed.
Validating the Binding Interaction: Competitive Binding Assay
For targets that are receptors or enzymes with known radioligands, a competitive binding assay can confirm the interaction and quantify the compound's binding affinity (Kᵢ).[16][17]
Experimental Protocol: Radioligand Competitive Binding Assay [16]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target protein.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (typically at or below its Kₔ) and a range of concentrations of the test compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.[16][18]
-
Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Table 2: Hypothetical Binding Assay Data
| Target | Radioligand | Kᵢ of Test Compound (nM) |
| Kinase X | [³H]-Staurosporine | 150 |
| Receptor Y | [¹²⁵I]-Ligand Z | > 10,000 |
Causality: A low Kᵢ value indicates high binding affinity and validates the protein as a direct target of the compound.
Mapping the Downstream Effects: Western Blotting
If the validated target is part of a known signaling pathway (e.g., a kinase), Western blotting can be used to investigate the compound's effect on downstream events, such as protein phosphorylation.[19]
Experimental Protocol: Western Blot for Pathway Analysis [19][20]
-
Cell Treatment and Lysis: Treat cells (e.g., A549) with the test compound at its IC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for a downstream target (e.g., phospho-ERK) overnight at 4°C.[20] Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: The blot can be stripped and reprobed with an antibody for the total protein (e.g., total ERK) to confirm equal loading and to assess the change in phosphorylation specifically.
Caption: Hypothetical signaling pathway inhibited by the compound.
Phase III: Preliminary In Vivo Assessment
If in vitro data is compelling (e.g., potent and selective anti-cancer activity), the next logical step is to evaluate the compound's efficacy in an animal model.
Xenograft Efficacy Study
Human tumor xenograft models in immunocompromised mice are a standard preclinical method for evaluating the anti-tumor activity of a new compound.[21][22]
Experimental Protocol: Xenograft Tumor Model [23]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into groups (e.g., vehicle control, test compound at two different doses). Administer the compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight twice weekly to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot to confirm target inhibition in vivo).
Causality: A statistically significant reduction in tumor growth in the treated groups compared to the vehicle control group would provide strong evidence of in vivo efficacy and validate the overall mechanism of action.
Conclusion
This guide presents a rigorous, multi-faceted strategy for the de novo elucidation of the mechanism of action for this compound. By systematically progressing from broad cellular screening to specific target identification, validation, pathway analysis, and in vivo testing, researchers can build a comprehensive and well-supported understanding of this novel compound's biological function. Each experimental step is designed to be self-validating and to provide clear, actionable data that informs the subsequent stages of investigation. This framework not only provides a direct path to discovery for the subject compound but also serves as a template for MoA studies of other novel chemical entities.
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. [Link]
-
Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Metabolism of fluorine-containing drugs. ResearchGate. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). National Institutes of Health. [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. National Institutes of Health. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Identification of Direct Protein Targets of Small Molecules. (2009). ACS Chemical Biology. [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. [Link]
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2016). PubMed Central. [Link]
-
Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
-
Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]
-
Effective Treatment of Human Breast Carcinoma Xenografts with Single-Dose 211At-Labeled Anti-HER2 Single-Domain Antibody Fragment. (2023). Journal of Nuclear Medicine. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. (2021). PubMed Central. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. PubMed. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). PubMed. [Link]
-
Xenograft Tumor Assay Protocol. UCLA. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. pharmaron.com [pharmaron.com]
- 13. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Activity of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to postulate its pharmacological profile. By dissecting the individual contributions of the carbamate, trifluoroethyl, and pyridinyl moieties, we hypothesize potential mechanisms of action and therapeutic targets. This guide serves as a foundational resource for researchers, offering a proposed research program to systematically investigate the biological effects of this and similar compounds.
Introduction: Deconstructing a Novel Chemical Entity
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. The compound this compound represents an intriguing scaffold, combining three key functional groups known to impart significant biological activity. While no specific biological data for this exact molecule has been reported in the public domain, an analysis of its constituent parts allows for the formulation of compelling hypotheses regarding its potential as a bioactive agent.
This guide will explore the known pharmacological roles of:
-
The Carbamate Group: A versatile functional group found in numerous approved drugs, often acting as a stable and effective pharmacophore.[1]
-
The 2,2,2-Trifluoroethyl Moiety: A common substituent in medicinal chemistry utilized to enhance metabolic stability, lipophilicity, and binding affinity.
-
The Pyridin-4-yl Group: A privileged heterocyclic scaffold present in a wide array of therapeutic agents with diverse biological targets.
By understanding the established roles of these components, we can construct a logical framework for predicting the biological activities of this compound and design a robust experimental plan for its evaluation.
Postulated Biological Activities and Mechanisms of Action
Based on the structural components of this compound, two primary areas of biological activity are hypothesized: cholinesterase inhibition and anticancer activity .
Cholinesterase Inhibition: A Carbamate-Driven Hypothesis
Carbamate derivatives are well-established inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a mechanism that is therapeutically beneficial in conditions such as Alzheimer's disease and myasthenia gravis.
The proposed mechanism of action for this compound as a cholinesterase inhibitor involves the carbamylation of the serine residue in the active site of the enzyme. This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine. The pyridinyl moiety may contribute to the binding affinity and selectivity for the target enzyme. Several pyridine derivatives with a carbamic function have been synthesized and shown to be potent cholinesterase inhibitors.[3]
Anticancer Potential: A Pyridine-Centric Postulation
The pyridine ring is a common feature in a multitude of anticancer agents.[4] Pyridine-containing compounds have been shown to exert their cytotoxic effects through various mechanisms, including DNA binding and intercalation, and inhibition of key enzymes involved in cancer cell proliferation. Some p-pyridinyl oxime carbamates have been investigated for their ability to bind and photocleave DNA, suggesting a potential mechanism for anticancer activity.[5]
The trifluoroethyl group can further enhance the anticancer potential by improving the compound's metabolic stability and ability to penetrate cell membranes. The carbamate linker can also play a role in the molecule's interaction with its biological target. The anticancer activity of certain newly synthesized pyridine derivatives has been reported, with some compounds showing high selectivity for leukemia cell lines.[4]
Proposed Research Program: A Roadmap for Biological Evaluation
To investigate the hypothesized biological activities of this compound, a systematic and multi-tiered research program is proposed.
In Vitro Evaluation
The initial phase of the investigation will focus on in vitro assays to determine the compound's primary biological effects and to establish a preliminary structure-activity relationship.
A colorimetric assay based on the Ellman method will be employed to determine the inhibitory activity of the compound against both AChE and BChE.
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) substrate solution.
-
AChE (from electric eel) or BChE (from equine serum) enzyme solution.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the enzyme solution to each well and incubate for a specified time.
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The anticancer potential of the compound will be assessed against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
In Vivo Evaluation
Promising results from the in vitro assays will warrant further investigation in animal models to assess the compound's efficacy and safety profile in a living organism.
The in vivo effect on cholinesterase activity can be evaluated in a rodent model.
Experimental Protocol: In Vivo Cholinesterase Activity Measurement
-
Animal Dosing:
-
Administer the test compound to a group of mice or rats at different doses via an appropriate route (e.g., oral or intraperitoneal).
-
Include a control group receiving the vehicle.
-
-
Sample Collection:
-
At various time points after administration, collect blood and brain tissue samples.
-
-
Enzyme Activity Assay:
-
Prepare tissue homogenates and plasma samples.
-
Measure the AChE and BChE activity in the samples using the Ellman method as described for the in vitro assay.
-
-
Data Analysis:
-
Compare the enzyme activities in the treated groups to the control group to determine the extent and duration of in vivo cholinesterase inhibition.
-
The anticancer efficacy of the compound can be evaluated in a xenograft mouse model.
Experimental Protocol: Xenograft Tumor Model
-
Tumor Implantation:
-
Implant human cancer cells (the same cell lines used in the in vitro screening) subcutaneously into immunocompromised mice.
-
-
Treatment:
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound and a vehicle control to the respective groups according to a predetermined dosing schedule.
-
-
Efficacy Assessment:
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
Record the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy of the compound.
-
Data Presentation and Visualization
Tabular Summary of Hypothesized Activities
| Structural Moiety | Known Biological Activities | Postulated Role in this compound |
| Carbamate | Cholinesterase inhibition, prodrug linker, peptide bond isostere[1] | Primary pharmacophore for cholinesterase inhibition. |
| 2,2,2-Trifluoroethyl | Enhanced metabolic stability, increased lipophilicity, improved binding affinity | Modulation of pharmacokinetic properties and target engagement. |
| Pyridin-4-yl | Anticancer, antimicrobial, antiviral, anti-inflammatory, CNS activity | Target recognition, binding affinity, and potential for anticancer activity. |
Visualizing Potential Mechanisms and Workflows
Caption: Proposed mechanism of cholinesterase inhibition.
Caption: Proposed workflow for biological evaluation.
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, a thorough analysis of its structural components provides a strong rationale for investigating its potential as a cholinesterase inhibitor and an anticancer agent. The proposed research program offers a comprehensive and systematic approach to elucidating the pharmacological profile of this novel compound. The insights gained from such studies will not only define the therapeutic potential of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of pyridinyl carbamates in drug discovery. Future work should focus on the synthesis of a library of analogues to explore the impact of substitutions on the pyridine ring and variations of the fluoroalkyl group to optimize potency, selectivity, and pharmacokinetic properties.
References
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate: A Strategic Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of privileged chemical scaffolds in a single molecule presents a compelling starting point for novel drug discovery. 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate is a novel chemical entity that strategically combines three key moieties: a pyridine ring, a carbamate linker, and a trifluoroethyl group. While direct biological data for this specific compound is not yet publicly available, an analysis of its constituent parts suggests a high probability of interaction with several therapeutically relevant target classes. This guide provides a comprehensive framework for researchers to systematically investigate and validate the potential therapeutic targets of this promising molecule. We will delve into the rationale behind hypothesized targets, present detailed experimental workflows for their validation, and offer insights into the mechanistic studies that will be crucial for its development as a potential therapeutic agent.
Introduction: A Molecule of Designed Potential
The structure of this compound is a deliberate amalgamation of functionalities with known bioactivity. The carbamate group is a well-established pharmacophore present in numerous approved drugs, often acting as a covalent modifier of enzymes or as a stable peptide bond surrogate.[1][2] The pyridine ring is a common feature in medicinal chemistry, contributing to target binding and favorable pharmacokinetic properties. The terminal 2,2,2-trifluoroethyl group is frequently incorporated to enhance metabolic stability and modulate lipophilicity and binding affinity.[3]
This strategic design suggests that this compound is not a random molecule but one with a high likelihood of exhibiting specific biological activity. This guide will, therefore, serve as a roadmap for elucidating this activity and identifying its molecular targets.
Hypothesized Therapeutic Targets: An Evidence-Based Approach
Based on the extensive literature on carbamate and pyridine derivatives, we can postulate several high-probability target classes for this compound.
Cholinesterases (AChE and BChE)
Rationale: The carbamate moiety is a classic inhibitor of serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] Carbamates act by carbamylating a serine residue in the active site of these enzymes, leading to their temporary inactivation.[5] Numerous pyridine-based carbamates have been specifically designed and synthesized as cholinesterase inhibitors for the potential treatment of Alzheimer's disease, where they aim to restore acetylcholine levels in the brain.[6][7] The inhibition of both AChE and BChE is considered a valuable therapeutic strategy.[6] Given this strong precedent, the cholinesterases represent a primary and highly plausible target class.
Therapeutic Area: Neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease dementia).[8]
Caption: Proposed mechanism of cholinesterase inhibition.
Sterol 14α-demethylase (CYP51)
Rationale: Pyridine-based scaffolds have been successfully employed in the development of agents targeting microbial enzymes. Specifically, certain pyridine derivatives have shown potent activity against Sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi and mycobacteria.[9] Inhibition of CYP51 disrupts the integrity of the microbial cell membrane, leading to cell death. The nitrogen atom in the pyridine ring can coordinate with the heme iron in the active site of CYP enzymes, a common mechanism for CYP inhibitors.
Therapeutic Area: Infectious diseases (e.g., fungal or mycobacterial infections).[9]
Nuclear Hormone Receptors
Rationale: The pyridine nucleus is a versatile scaffold that has been incorporated into modulators of nuclear hormone receptors. For instance, certain pyridine and pyrimidine derivatives have been patented for their ability to modulate the androgen receptor (AR), with potential applications in treating hyperproliferative disorders like prostate cancer.[10] The overall shape and electronic properties of this compound could allow it to fit into the ligand-binding pocket of such receptors and act as either an agonist or an antagonist.
Therapeutic Area: Oncology (e.g., prostate cancer), endocrinology.
DNA Intercalation and Photocleavage
Rationale: Studies have revealed that some p-pyridinyl oxime carbamates can act as "synthetic nucleases".[11][12] These molecules can bind to DNA and, upon photoactivation (e.g., with UV light), generate radicals that lead to single- and double-strand breaks in the DNA backbone.[11] This mechanism is independent of oxygen and pH. While our molecule is not an oxime carbamate, the presence of the pyridinyl and carbamate groups suggests that its potential to interact with DNA and exhibit photo-induced activity is worth investigating.
Therapeutic Area: Oncology (as a potential photodynamic therapy agent), biotechnology (as a research tool).
Experimental Workflows for Target Identification and Validation
A hierarchical approach, starting with broad screening and progressing to specific mechanistic studies, is recommended.
Workflow for Initial Target Screening
This initial phase aims to quickly identify which of the hypothesized target classes the compound interacts with.
Caption: High-level workflow for primary target screening.
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE or BChE by detecting the product of the enzymatic reaction, thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is quantified spectrophotometrically at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare stock solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in deionized water.
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a stock solution of the test compound (this compound) in DMSO. Serially dilute to obtain a range of concentrations.
-
Prepare enzyme solutions (human recombinant AChE or BChE) in phosphate buffer containing 0.1% BSA.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of the test compound dilution (or DMSO for control)
-
-
Mix and pre-incubate at 37°C for 10 minutes.
-
Add 10 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 20 µL of the substrate (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation:
| Compound Concentration (µM) | % Inhibition of AChE | % Inhibition of BChE |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC₅₀ (µM) |
Protocol: Cell-Based Target Validation (e.g., Neuronal Cell Line)
Principle: To confirm that the compound can engage its target in a cellular context and exert a biological effect. If cholinesterase inhibition is confirmed, a cell-based assay can measure the downstream effect of increased acetylcholine.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cytotoxicity Assessment (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate.
-
Add solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measure absorbance at ~570 nm. This is crucial to ensure that the observed effects are not due to cell death.
-
-
Target-Specific Readout:
-
If the target is a cholinesterase, one could measure a downstream signaling event, such as calcium influx upon stimulation with a muscarinic agonist, as the increased synaptic acetylcholine would modulate receptor sensitivity.
-
-
Data Analysis:
-
Calculate cell viability relative to the vehicle control.
-
Quantify the target-specific readout and determine an EC₅₀ value.
-
In Silico Modeling: Molecular Docking
Principle: To predict the binding mode of the compound within the active site of its putative target and to rationalize the observed activity.
Workflow:
-
Preparation of the Ligand:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Preparation of the Receptor:
-
Obtain the crystal structure of the target protein (e.g., human AChE, PDB ID: 4EY7) from the Protein Data Bank.
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states.
-
-
Docking Simulation:
-
Define the binding site based on the location of the co-crystallized ligand or known active site residues.
-
Use a docking program (e.g., AutoDock Vina, Glide) to dock the ligand into the receptor.
-
Generate multiple binding poses.
-
-
Analysis:
-
Analyze the predicted binding poses and docking scores.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein residues. This can provide a structural basis for the compound's activity.
-
Synthesis and Physicochemical Characterization
While the primary focus of this guide is on target identification, the synthesis and characterization of the compound are foundational. A plausible synthetic route involves the reaction of 4-pyridinol with 2,2,2-trifluoroethyl isocyanate or a related chloroformate.
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
This guide provides a comprehensive technical overview of the methodologies and scientific considerations for characterizing the solubility and stability of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical evaluation of novel chemical entities.
Introduction
This compound is a molecule of interest due to its unique structural features: a carbamate linkage, a pyridine ring, and a trifluoroethyl group. The carbamate group is a common motif in medicinal chemistry, often influencing a compound's biological activity and pharmacokinetic properties.[1][2] The pyridine moiety, a basic heterocycle, can significantly impact solubility and formulation development due to its potential for protonation at physiological pH. The trifluoroethyl group can modulate lipophilicity, metabolic stability, and binding interactions. A thorough understanding of the solubility and stability of this compound is critical for its advancement in any research or development pipeline.
This guide will detail the scientific rationale and experimental protocols for a comprehensive assessment of these key physicochemical properties. We will explore the theoretical underpinnings of the compound's likely behavior and provide practical, step-by-step methodologies for its empirical determination.
Physicochemical Properties: A Theoretical Assessment
A preliminary in-silico and theoretical assessment of this compound can provide valuable insights into its expected physicochemical properties and guide experimental design.
-
Structure and Functional Groups: The molecule consists of a pyridine ring linked via a carbamate to a 2,2,2-trifluoroethyl group. The pyridine nitrogen is basic, while the carbamate linkage presents a potential site for hydrolysis. The trifluoroethyl group is electron-withdrawing and increases lipophilicity.
-
pKa Prediction: The pyridine nitrogen is expected to have a pKa in the range of 4-5, making the compound's solubility highly pH-dependent. Below this pKa, the pyridine ring will be protonated, leading to a significant increase in aqueous solubility.
-
Lipophilicity (logP): The presence of the trifluoroethyl and phenyl groups suggests a moderate to high lipophilicity. This will influence its solubility in organic solvents and its potential for membrane permeability.
-
Hydrogen Bonding: The carbamate nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.[1] This influences its solid-state properties and interactions with solvents.
Solubility Profiling
A comprehensive solubility profile is essential for developing appropriate formulations and for designing in-vitro and in-vivo experiments.
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for equilibrium solubility determination.
Protocol for Equilibrium Solubility Assessment
-
Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into individual glass vials.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial. A range of solvents should be tested to cover a spectrum of polarities and pH values.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet any undissolved solid.
-
Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
Hypothetical Solubility Data
The following table presents a plausible solubility profile for this compound based on its structural features.
| Solvent System | Predicted Solubility Category | Expected Concentration Range (µg/mL) | Rationale |
| 0.1 M HCl (pH 1.2) | Freely Soluble | > 100,000 | Protonation of the pyridine ring leads to the formation of a highly soluble salt. |
| Phosphate Buffer (pH 7.4) | Sparingly Soluble | 10 - 100 | The compound is predominantly in its neutral form, with solubility dictated by its lipophilicity. |
| Water | Slightly Soluble | 1 - 10 | Limited aqueous solubility due to the hydrophobic trifluoroethyl and aromatic moieties. |
| Methanol | Soluble | > 30,000 | Good solubility in polar protic organic solvents. |
| Acetonitrile | Soluble | > 30,000 | Good solubility in polar aprotic organic solvents. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100,000 | High solubility in a strong polar aprotic solvent, suitable for stock solution preparation. |
Stability Profiling: Forced Degradation Studies
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a molecule.[3][4][5] These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling.[6][7] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[4]
Forced Degradation Workflow
Caption: Workflow for a comprehensive forced degradation study.
Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[6]
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).
-
Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Expose both the solid compound and a solution to high temperatures (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to light as specified in ICH guideline Q1B.[6]
-
-
Time-Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products. High-performance liquid chromatography is often the preferred method for analyzing thermally labile compounds like carbamates.[8]
Potential Degradation Pathways
The carbamate linkage is the most probable site of degradation. The following diagram illustrates the likely hydrolytic degradation pathways under acidic and basic conditions.
Caption: Predicted hydrolytic degradation pathways.
Analytical Methodologies
A robust analytical method is crucial for the accurate quantification of this compound and its potential degradants. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of carbamates.[8][9]
HPLC Method Parameters
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely provide good separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring should be employed. For identification of degradants, mass spectrometric detection (LC-MS) is indispensable.
-
Post-Column Derivatization: For enhanced sensitivity and selectivity, especially at low concentrations, post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection can be considered, a technique commonly used for N-methylcarbamates.[9][10]
Conclusion
The systematic evaluation of the solubility and stability of this compound is a critical step in its development as a potential lead compound. The methodologies outlined in this guide, from solubility profiling across a range of physiologically relevant media to comprehensive forced degradation studies, provide a robust framework for generating the necessary data to inform formulation development, predict in-vivo behavior, and ensure the quality and safety of this novel chemical entity. The inherent properties of the carbamate, pyridine, and trifluoroethyl moieties necessitate a thorough investigation to mitigate risks and unlock the full potential of this molecule.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Forced Degradation Studies. Creative Biolabs. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. [Link]
-
Chromatographic Analysis of Insecticidal Carbamates. IntechOpen. [Link]
-
Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]
-
Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Institutes of Health. [Link]
-
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. National Institutes of Health. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onyxipca.com [onyxipca.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. agilent.com [agilent.com]
- 10. pickeringlabs.com [pickeringlabs.com]
Navigating the Synthesis and Safety of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate: A Technical Guide for Researchers
This guide provides an in-depth technical overview of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate, a compound of interest for researchers and professionals in drug development. In the absence of a comprehensive, formally issued Material Safety Data Sheet (MSDS), this document synthesizes available data from structurally related compounds to offer a robust framework for safe handling, storage, and emergency preparedness. The insights provided are grounded in the established principles of medicinal chemistry and toxicology, particularly concerning carbamate and trifluoroethyl moieties.
Section 1: Chemical Identity and Molecular Architecture
This compound belongs to the carbamate class of organic compounds, characterized by the -NHC(=O)O- functional group. The molecule's architecture is notable for three key components: a pyridine ring, a carbamate linker, and a 2,2,2-trifluoroethyl group. Each of these imparts specific physicochemical properties that are highly relevant in the context of drug design. The trifluoromethyl group, for instance, is a bioisostere for chlorine and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The pyridine moiety, a common scaffold in medicinal chemistry, offers a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological targets.[3][4]
| Identifier | Data | Source |
| Chemical Name | This compound | - |
| Synonyms | Pyridin-4-ylcarbamic acid, 2,2,2-trifluoroethyl ester | - |
| CAS Number | 2174007-72-6 (for hydrochloride salt) | [5] |
| Molecular Formula | C8H7F3N2O2 | - |
| Molecular Weight | 220.15 g/mol | - |
| Predicted Boiling Point | 317.6±42.0 °C (for a related isomer) | [6] |
| Predicted Density | 1.321±0.06 g/cm3 (for a related isomer) | [6] |
Section 2: Hazard Identification and Risk Mitigation
A definitive toxicological profile for this compound has not been established. However, based on the known hazards of the carbamate class of compounds and data from analogous structures, a cautious approach is warranted. Carbamates are known to be inhibitors of acetylcholinesterase, an enzyme critical for nerve function.[7][8] This mechanism of toxicity is similar to that of organophosphates, although the inhibition by carbamates is typically reversible.[7]
Anticipated GHS Hazard Classifications (Based on Related Compounds):
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[9]
-
Acute Toxicity, Dermal (Category 4) : Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4) : Harmful if inhaled.
-
Serious Eye Damage/Irritation (Category 1 or 2) : May cause serious eye irritation or damage.[10]
-
Skin Corrosion/Irritation (Category 2) : May cause skin irritation.[10]
Precautionary Statements (Recommended):
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands and exposed skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Section 3: First Aid Protocols
Prompt and appropriate first aid is crucial in the event of accidental exposure. The following protocols are based on standard laboratory safety procedures for hazardous chemicals.
General Advice: Immediate medical attention is recommended in all cases of significant exposure. Show the safety data sheet (or this guide) to the attending physician.
-
Inhalation:
-
Skin Contact:
-
Immediately remove all contaminated clothing and shoes.
-
Wash the affected area with soap and plenty of water for at least 15 minutes.[12]
-
Seek medical attention if irritation develops or persists.
-
-
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
-
-
Ingestion:
Section 4: Spill and Exposure Control
Effective containment and personal protection are paramount to mitigating the risks associated with handling this compound.
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Caption: Workflow for responding to a chemical spill.
Handling and Storage
-
Handling:
-
Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
-
Storage:
Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical, non-negotiable aspect of laboratory safety.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield.[12] | Protects against splashes and airborne particles. |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[12] | Prevents dermal absorption and contact irritation. |
| Respiratory | Use in a fume hood is the primary control. If not possible, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10] | Prevents inhalation of potentially harmful vapors or dust. |
Section 5: Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is essential for safe storage and handling.
-
Reactivity: Generally stable under recommended storage conditions.[12]
-
Conditions to Avoid: Extremes of temperature, direct sunlight, and moisture.[12]
-
Incompatible Materials: Strong oxidizing agents.[12]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[12][13]
Section 6: Toxicological Insights
The toxicological properties of this specific compound have not been fully investigated. The following information is based on the general toxicology of carbamates.
Mechanism of Action: Carbamate insecticides act by inhibiting the enzyme acetylcholinesterase (AChE) in nervous tissue.[7] This inhibition is typically reversible. AChE is responsible for breaking down the neurotransmitter acetylcholine. When AChE is inhibited, acetylcholine accumulates in the synapse, leading to overstimulation of nerve signals.[8] This can result in a range of symptoms affecting the parasympathetic and central nervous systems.
Caption: Mechanism of acetylcholinesterase inhibition by carbamates.
Potential Health Effects:
-
Acute Effects: Symptoms of acute exposure to carbamates can include headache, dizziness, nausea, vomiting, sweating, salivation, and muscle weakness.[7] In severe cases, respiratory depression can occur.[7]
-
Chronic Effects: The long-term effects of exposure to this specific compound are unknown.
Section 7: Synthesis and Applications in Drug Discovery
The synthesis of pyridinyl carbamates often involves the reaction of a corresponding pyridinyl amine with a suitable chloroformate or by reacting hetaryl ureas with alcohols.[14][15] The incorporation of the carbamate functional group is a well-established strategy in medicinal chemistry. Carbamates can act as peptide bond isosteres, improving metabolic stability and cell permeability.[14] They can also participate in crucial hydrogen bonding interactions with target enzymes or receptors. The trifluoroethyl group further enhances the drug-like properties of the molecule by increasing lipophilicity and blocking metabolic degradation at that position.[1][16][17] This combination of a pyridine ring, a carbamate linker, and a trifluoroethyl moiety makes this compound and its derivatives promising candidates for the development of novel therapeutics, particularly as enzyme inhibitors.[4][14]
References
-
Pharmaffiliates. (2024). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved from [Link]
-
Yadav, M. R., et al. (2019). Design, Synthesis and in Silico Study of Pyridine Based 1,3,4-oxadiazole Embedded Hydrazinecarbothioamide Derivatives as Potent Anti-Tubercular Agent. Computational Biology and Chemistry, 80, 266-277. Retrieved from [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
-
Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
-
PharmaCompass. (2026). The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
-
American Elements. (n.d.). 2,2,2-trifluoroethyl carbamate. Retrieved from [Link]
-
Roman, G. (2015). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Molecules, 20(10), 19236-19256. Retrieved from [Link]
-
Carradori, S., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 435-446. Retrieved from [Link]
-
PubChem. (n.d.). pyridin-4-yl N-(1-benzothiophen-2-yl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). phenyl N-ethyl-N-(2,2,2-trifluoroethyl)carbamate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 2,2,2-Trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate 250mg. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethyl trifluoroacetate. Retrieved from [Link]
-
Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(18), 4268. Retrieved from [Link]
-
Timperanza, A., et al. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. Journal of Xenobiotics, 14(4), 1092-1110. Retrieved from [Link]
-
Liu, Y., et al. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet 2,2,2- Trifluoroethanol. Retrieved from [Link]
-
Agrawal, A., & Sharma, B. (2010). Pesticide Toxicity Profile: Carbamate Pesticides. ResearchGate. Retrieved from [Link]
-
Bakulina, O., et al. (2020). Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Organic & Biomolecular Chemistry, 18(3), 488-497. Retrieved from [Link]
-
Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. EDIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides. Retrieved from [Link]
-
Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. Florida Online Journals. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis and in silico study of pyridine based 1,3,4-oxadiazole embedded hydrazinecarbothioamide derivatives as potent anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2174007-72-6|2,2,2-Trifluoroethyl pyridin-4-ylcarbamate hydrochloride|BLD Pharm [bldpharm.com]
- 6. 2,2,2-Trifluoroethyl N-(Pyridin-4-ylmethyl)carbamate CAS#: 1240526-53-7 [m.chemicalbook.com]
- 7. journals.flvc.org [journals.flvc.org]
- 8. Background Information for Carbamates - Interaction Profile for Mixtures of Insecticides: Pyrethroids, Organophosphorus Compounds, and Carbamates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.fi [fishersci.fi]
- 14. mdpi.com [mdpi.com]
- 15. Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. nbinno.com [nbinno.com]
- 17. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
A Technical Guide to the Spectroscopic Characterization of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate, a compound of interest for researchers, scientists, and professionals in drug development. This document is structured to offer not just data, but a deeper understanding of the experimental choices and the interpretation of spectroscopic results, grounded in established scientific principles.
Introduction
This compound is a molecule that incorporates three key structural motifs: a pyridine ring, a carbamate linker, and a trifluoroethyl group. Each of these components imparts distinct chemical and physical properties to the molecule, which are in turn reflected in its spectroscopic signatures. The pyridine moiety is a common feature in many pharmacologically active compounds, while the trifluoroethyl group can significantly influence properties such as metabolic stability and binding affinity. The carbamate linkage provides a stable connection between these two key fragments. An understanding of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound, ensuring its purity and quality in research and development settings.
Molecular Structure and Predicted Spectroscopic Features
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The interplay of the pyridine ring, the carbamate, and the trifluoroethyl group will give rise to characteristic signals in NMR, IR, and mass spectrometry.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we can predict the signals in ¹H, ¹³C, and ¹⁹F NMR spectra. The calculations for NMR chemical shifts are often performed using the Gauge-Independent Atomic Orbital (GIAO) method.[1][2]
¹H NMR (Proton NMR)
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | Doublet | 2H | H-2, H-6 (Pyridine) | Protons adjacent to the nitrogen in the pyridine ring are deshielded. |
| ~7.4 | Doublet | 2H | H-3, H-5 (Pyridine) | Protons on the pyridine ring. |
| ~9.5 | Singlet | 1H | N-H (Carbamate) | The carbamate proton is typically a broad singlet and its chemical shift can be concentration and solvent dependent. |
| ~4.6 | Quartet | 2H | O-CH₂ | The methylene protons are coupled to the three fluorine atoms of the trifluoromethyl group. |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~150 | C-2, C-6 (Pyridine) | Carbons adjacent to the nitrogen in the pyridine ring are deshielded. |
| ~115 | C-3, C-5 (Pyridine) | Aromatic carbons of the pyridine ring. |
| ~145 | C-4 (Pyridine) | The carbon atom attached to the carbamate nitrogen. |
| ~153 | C=O (Carbamate) | The carbonyl carbon of the carbamate group. |
| ~123 (q, J ≈ 277 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |
| ~62 (q, J ≈ 37 Hz) | O-CH₂ | The methylene carbon is coupled to the three fluorine atoms. |
¹⁹F NMR (Fluorine NMR)
The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds.
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |
| ~ -74 | Triplet | CF₃ | The three fluorine atoms will appear as a triplet due to coupling with the adjacent methylene protons. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of different bonds provide a "fingerprint" of the compound. For carbamates, characteristic bands for the N-H, C=O, and C-O bonds are expected.[3]
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Carbamate |
| ~1730 | C=O Stretch | Carbamate |
| ~1590, ~1500 | C=C and C=N Stretches | Pyridine Ring |
| ~1250 | C-O Stretch | Carbamate |
| ~1150 | C-F Stretch | Trifluoroethyl Group |
The presence of the trifluoromethyl group can influence the electronic properties of the molecule, which may cause slight shifts in the characteristic absorption bands of the carbamate and pyridine moieties.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Predicted Molecular Ion: For this compound (C₈H₇F₃N₂O₂), the predicted monoisotopic mass is approximately 236.0463 g/mol . In a typical mass spectrum, one would expect to see a prominent peak corresponding to the molecular ion [M]⁺ or, more commonly, the protonated molecule [M+H]⁺ at m/z 237.0541.
Predicted Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under mass spectrometric conditions. Key fragment ions could include:
-
Loss of the trifluoroethoxy group (-OCH₂CF₃): This would result in a fragment ion corresponding to the pyridin-4-yl isocyanate cation at m/z 120.
-
Loss of the 2,2,2-trifluoroethyl group (-CH₂CF₃): Leading to a fragment at m/z 153.
-
Cleavage of the pyridine ring: Producing characteristic pyridine-related fragments.
The analysis of derivatives with 2,2,2-trifluoroethanol has been used in gas chromatography with mass-selective detection for the identification of various compounds.[4]
Caption: Predicted fragmentation pathway in mass spectrometry.
IV. Synthesis and Experimental Protocol
Proposed Synthetic Protocol:
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) as a base to neutralize the HCl byproduct.
-
Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS, comparing the obtained data with the predicted values.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the contributions of the pyridine, carbamate, and trifluoroethyl moieties to the overall spectroscopic profile, researchers can confidently identify and characterize this molecule. The proposed synthetic protocol offers a reliable method for its preparation. This comprehensive approach, combining predictive analysis with a practical synthetic strategy, serves as a valuable resource for scientists engaged in drug discovery and development.
References
-
Piazzi, L., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Pharmaceuticals, 15(6), 673. Available from: [Link]
-
Hsiao, J. J., & Ng, L. K. (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International, 78(4), 1038-1043. Available from: [Link]
-
Zeng, Z., et al. (2016). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO₂⁻ Complexes. The Journal of Physical Chemistry Letters, 7(1), 108-113. Available from: [Link]
-
Zeng, Z., et al. (2016). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. The Journal of Physical Chemistry Letters, 7(1), 108-113. Available from: [Link]
-
Soto-Feliciano, K. M., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Applied Sciences, 13(15), 8793. Available from: [Link]
-
PubChemLite. 2,2,2-trifluoroethyl n-[2-(pyridin-2-yl)ethyl]carbamate. Available from: [Link]
-
Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. Available from: [Link]
-
ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental a. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate, a fluorinated heterocyclic carbamate of increasing interest in medicinal chemistry and drug development. While a singular "discovery" event for this compound is not prominently documented in scientific literature, its emergence is a logical consequence of the strategic incorporation of its constituent moieties—the pyridine ring, the carbamate linker, and the trifluoroethyl group—in the design of modern therapeutics. This guide will detail a probable synthetic pathway, analyze its key structural and physicochemical properties, and explore its current and potential applications as a versatile building block in the synthesis of bioactive molecules. The content is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage this and similar scaffolds in their research endeavors.
Introduction: The Strategic Assembly of Privileged Scaffolds
In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a rich source for the development of novel therapeutics. This compound is a prime example of a molecule constructed from three such privileged components:
-
The Pyridine Ring: A ubiquitous heterocycle in medicinal chemistry, the pyridine moiety is a versatile hydrogen bond acceptor and can engage in various non-covalent interactions with biological targets. Its presence can enhance aqueous solubility and provide a vector for metabolic functionalization or further chemical modification.
-
The Carbamate Linker: Carbamates are recognized as stable isosteres of amides and esters, offering a distinct profile of chemical stability, hydrogen bonding capability, and conformational rigidity.[1] They are frequently employed in prodrug strategies and as key linking units in a wide array of bioactive compounds.
-
The 2,2,2-Trifluoroethyl Group: The incorporation of fluorine, and particularly the trifluoromethyl group, into drug candidates is a widely adopted strategy to modulate their physicochemical and pharmacokinetic properties.[2] The trifluoroethyl group can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions, and improve membrane permeability.
The convergence of these three motifs in this compound creates a molecule with a unique and desirable set of properties for application as a chemical intermediate in the synthesis of complex drug candidates.
Synthesis and Characterization: A Probable Synthetic Route
While the seminal publication detailing the first synthesis of this compound is not readily identifiable, a chemically sound and efficient synthesis can be postulated based on established carbamate formation methodologies. The most probable route involves the reaction of a pyridine-derived nucleophile with a trifluoroethoxycarbonylating agent, or the reaction of a pyridine-derived isocyanate with 2,2,2-trifluoroethanol.
A common and effective method for the synthesis of carbamates is the reaction of an amine with a chloroformate. In this case, 4-aminopyridine would serve as the nucleophile, reacting with 2,2,2-trifluoroethyl chloroformate in the presence of a non-nucleophilic base to quench the HCl byproduct.
An alternative and often high-yielding approach is the reaction of an isocyanate with an alcohol. Pyridin-4-yl isocyanate can be reacted with 2,2,2-trifluoroethanol, often catalyzed by a tertiary amine base, to afford the desired product.[3]
Experimental Protocol: Synthesis via 4-Aminopyridine and 2,2,2-Trifluoroethyl Chloroformate
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
4-Aminopyridine
-
2,2,2-Trifluoroethyl chloroformate
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 4-aminopyridine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Visualization of the Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Physicochemical Properties and Structural Data
The physicochemical properties of this compound are crucial for its handling, reactivity, and application in synthesis.
| Property | Value | Source |
| CAS Number | 1209532-72-8 | [4][5][6] |
| Molecular Formula | C₈H₇F₃N₂O₂ | [7] |
| Molecular Weight | 220.15 g/mol | [7] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMSO) | General knowledge |
Applications in Drug Discovery and Medicinal Chemistry
The primary utility of this compound is as a versatile chemical intermediate. Its structure allows for several points of diversification, making it a valuable building block for the construction of compound libraries for high-throughput screening.
As a Precursor to Substituted Pyridines
The carbamate group can serve as a protecting group for the 4-amino functionality of the pyridine ring, allowing for selective reactions at other positions of the pyridine. The carbamate can be subsequently cleaved under acidic or basic conditions to reveal the free amine.
Modification of the Pyridine Ring
The pyridine ring itself can be subjected to various chemical transformations, such as electrophilic aromatic substitution (if activated) or the introduction of substituents via metal-catalyzed cross-coupling reactions. The trifluoroethyl carbamate moiety is generally stable to many common cross-coupling conditions.
Role in Fragment-Based Drug Discovery (FBDD)
With a molecular weight under 250 g/mol , this compound can be considered a "fragment-like" molecule. It can be used in fragment screening campaigns to identify initial low-affinity binders to a biological target. The identified fragment can then be elaborated into a more potent lead compound.
Visualization of Application Pathways
Caption: Key applications of this compound in the drug discovery process.
Conclusion and Future Perspectives
This compound is a strategically designed chemical entity that embodies several key principles of modern medicinal chemistry. While its own "discovery" may not be a landmark event, its utility as a building block for more complex and potentially therapeutic molecules is clear. The convergence of a privileged heterocyclic core, a versatile carbamate linker, and a property-modulating trifluoroethyl group makes it a valuable tool in the arsenal of the synthetic and medicinal chemist. As the demand for novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the application of well-designed, fluorine-containing building blocks like this compound is expected to increase. Future work will likely see this and similar compounds incorporated into a wider range of complex molecular architectures targeting a diverse array of biological targets.
References
[6] Arctom. (n.d.). This compound. Retrieved from [Link]
[8] AA Blocks. (n.d.). Product Index. Retrieved from [Link]
[9] Google Patents. (2002). Synthesis of pharmaceutically useful pyridine derivatives. Retrieved from
[10] Georganics. (n.d.). Pyridine-2-isocyanate. Retrieved from [Link]
[3] Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane. Retrieved from [Link]
[2] Molecules. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Retrieved from [Link]
[1] Organic & Biomolecular Chemistry. (n.d.). Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. Retrieved from [Link]
Sources
- 1. 1564926-52-8|2-Fluoro-N-(2,2,2-trifluoroethyl)pyridin-4-amine|BLD Pharm [bldpharm.com]
- 2. The pyridine-catalysed reaction of methanol with phenyl isocyanate in tetrachloromethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. biosynth.com [biosynth.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. arctomsci.com [arctomsci.com]
- 6. aksci.com [aksci.com]
- 7. 2,2,2-三氟乙基-n-(吡啶-4-基)氨基甲酸酯 | 2,2,2-Trifluoroethyl n-(pyridin-4-y | 1209532-72-8 - 乐研试剂 [leyan.com]
- 8. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
- 9. Pyridine-2-isocyanate - High purity | EN [georganics.sk]
- 10. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Application Notes and Protocols for 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate in Cell Culture
Introduction: Unveiling the Potential of a Novel Carbamate Derivative
The landscape of cellular research and drug discovery is in constant pursuit of novel small molecules that can modulate biological pathways with precision and efficacy. Within this context, carbamate derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities. These activities range from cholinesterase inhibition to anti-proliferative effects on cancer cells.[1][2] This document provides a detailed guide for the application of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate , a unique molecule combining a trifluoroethyl group with a pyridinyl carbamate scaffold, in a cell culture setting.
While specific literature on this exact molecule is nascent, the known bioactivities of structurally related aryl and pyridinyl carbamates provide a strong rationale for its investigation as a potential modulator of cell proliferation and signaling.[3] Studies on similar aryl carbamates have demonstrated moderate anti-proliferative activity against various cancer cell lines, including breast (MDA-MB-231), melanoma (A-375), and glioblastoma (U-87 MG).[3] The mechanism of action for some carbamates has been linked to the inhibition of key cellular enzymes such as acetylcholinesterase, while others are being explored for their impact on signaling pathways like the Nrf2 pathway.[1][4] This application note will, therefore, focus on a generalized protocol for evaluating the cytotoxic and anti-proliferative effects of this compound on cancer cell lines, drawing upon established methodologies for similar compounds.
Scientific Foundation: The Rationale Behind the Protocol
The experimental design detailed below is grounded in the principle of determining the dose-dependent and time-dependent effects of a novel compound on cell viability and proliferation. The choice of assays and cell lines is informed by existing research on analogous carbamate compounds.
-
Anti-Proliferative Hypothesis: Based on the observed activity of other aryl carbamates, it is hypothesized that this compound may exhibit anti-proliferative or cytotoxic effects, particularly in cancer cell lines.[3] The pyridinyl moiety is a common feature in many biologically active compounds and may contribute to specific target engagement.[5]
-
Mechanism of Action Postulate: The carbamate functional group is a known pharmacophore that can interact with serine hydrolases, suggesting a potential mechanism of enzyme inhibition. Furthermore, the trifluoroethyl group can enhance metabolic stability and cellular uptake. Therefore, the compound may act through various mechanisms, including but not limited to, enzyme inhibition or modulation of signaling pathways.
This protocol provides a framework for the initial screening of this compound to elucidate its biological activity in a cell culture context.
Materials and Reagents
| Reagent | Supplier | Cat. No. | Storage Conditions |
| This compound | Fluorochem | F665413 | 2-8°C, Desiccated |
| Dimethyl Sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 | Room Temperature |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 | 2-8°C |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | -20°C |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | -20°C |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temperature |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 | 2-8°C, Desiccated |
| MDA-MB-231 Human Breast Cancer Cell Line | ATCC | HTB-26 | Liquid Nitrogen Vapor |
| A-375 Human Melanoma Cell Line | ATCC | CRL-1619 | Liquid Nitrogen Vapor |
| U-87 MG Human Glioblastoma Cell Line | ATCC | HTB-14 | Liquid Nitrogen Vapor |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
The accuracy of the experimental results is critically dependent on the correct preparation of the compound solutions.
-
Stock Solution (100 mM):
-
Aseptically weigh 2.20 g of this compound.
-
Dissolve the compound in 100 mL of sterile DMSO to achieve a final concentration of 100 mM.
-
Mix thoroughly by vortexing until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the 100 mM stock solution in the appropriate cell culture medium.
-
For example, to prepare a 100 µM working solution, dilute the stock solution 1:1000 in the cell culture medium.
-
Perform serial dilutions from the highest working concentration to prepare the desired range for the dose-response experiments.
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Protocol 2: Cell Culture and Maintenance
Proper cell handling is paramount to obtaining reproducible data.
-
Cell Line Maintenance:
-
Culture MDA-MB-231, A-375, and U-87 MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency.
-
Protocol 3: Cytotoxicity and Anti-Proliferative Assay (MTT Assay)
This protocol is designed to assess the effect of the compound on cell viability.
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM).[3]
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC₅₀ (half-maximal inhibitory concentration) values.
-
Visualization of Experimental Workflow and Potential Mechanism
Caption: Postulated signaling pathways and cellular outcomes based on related carbamate compounds.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding reagents and perform a visual inspection of the plate after seeding to confirm even cell distribution. |
| No significant effect observed | Compound inactivity or inappropriate concentration range. | Verify the compound's integrity and the accuracy of the stock solution. Expand the concentration range to higher levels. Consider testing on different cell lines that may be more sensitive. |
| High background in MTT assay | Contamination or high cell density. | Check for microbial contamination in the cell culture. Optimize the initial cell seeding density to avoid overgrowth during the incubation period. |
| Precipitation of the compound in the medium | Low solubility of the compound in aqueous solution. | Prepare fresh working solutions and ensure the final DMSO concentration is not exceeded. If precipitation persists, consider using a different solvent or a solubilizing agent compatible with cell culture. |
References
-
Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. National Center for Biotechnology Information. [Link]
-
[5-(Pyridin-4-ylmethyl)pyridin-2-yl] carbamate. PubChem. [Link]
-
Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. PubMed. [Link]
-
Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors. PubMed. [Link]
-
Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. National Center for Biotechnology Information. [Link]
-
Inhibitors of farnesyl protein transferase. 4-Amido, 4-carbamoyl, and 4-carboxamido derivatives of 1-(8-chloro-6,11-dihydro-5H-benzo.[4][6] PubMed. [Link]
-
p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. National Center for Biotechnology Information. [Link]
-
Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. [Link]
-
Highly selective carbamate-based butyrylcholinesterase inhibitors derived from a naturally occurring pyranoisoflavone. PubMed. [Link]
-
Ethyl carbamate induces cell death through its effects on multiple metabolic pathways. ScienceDirect. [Link]
-
Ethyl carbamate induces cell death through its effects on multiple metabolic pathways. ScienceDirect. [Link]
-
Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. [Link]
-
Synthesis, Characterization, and Cytotoxicity of Platinum(IV) Carbamate Complexes. ACS Publications. [Link]
-
Evaluation of carbamate insecticides as chemotherapeutic agents for cancer. Sci-Hub. [Link]
-
Toxic effects of perfluorinated compounds at human cellular level and on a model vertebrate. PubMed. [Link]
-
2,2,2-trifluoroethyl n-(4-methylpyridin-3-yl)carbamate (C9H9F3N2O2). PubChem. [Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed. [Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. National Center for Biotechnology Information. [Link]
-
Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. PubMed. [Link]
-
A review on the impacts of fluorinated organic additives in lithium battery industry—an emerging source of per-and polyfluoroalkyl substances. ResearchGate. [Link]
-
Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI. [Link]
-
pyridin-4-yl N-(4-chloro-2-methylphenyl)carbamate. PubChem. [Link]
Sources
- 1. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijnrd.org [ijnrd.org]
- 6. Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration of 2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate in Mouse Models
Disclaimer: This document provides a detailed, hypothetical framework for the in vivo administration of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate. As of the date of this publication, there is limited publicly available data on the specific biological activity and pharmacokinetic profile of this compound. Therefore, the following protocols are based on established principles for the investigation of novel small molecules, particularly those containing carbamate and pyridine moieties. Researchers must conduct thorough dose-range finding and toxicity studies before proceeding with extensive efficacy evaluations.
I. Introduction and Scientific Rationale
The structural features of this compound—namely the carbamate group and the pyridine ring—suggest a potential for biological activity. Carbamates are a well-known class of compounds that can act as acetylcholinesterase (AChE) inhibitors.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.[2] This mechanism is the basis for the therapeutic effects of some drugs, as well as the toxicity of certain pesticides.[1][2] The pyridine scaffold is a common motif in medicinal chemistry, known to enhance metabolic stability and cellular permeability of drug candidates.[3]
Given these characteristics, it is hypothesized that this compound may function as an AChE inhibitor. The trifluoroethyl group may further modulate the compound's potency, selectivity, and pharmacokinetic properties. The following application notes and protocols are designed to systematically evaluate the in vivo effects of this compound in mouse models, with a focus on determining its safety profile, pharmacokinetic behavior, and its potential to inhibit AChE in a biological system.
The experimental workflow is designed as a self-validating system, beginning with preliminary assessments of solubility and formulation, followed by a dose-finding toxicity study to establish a safe working range. Subsequent pharmacokinetic and pharmacodynamic studies will then provide a comprehensive understanding of the compound's disposition and its effect on the target enzyme.
Figure 1: A conceptual workflow for the in vivo evaluation of this compound in mouse models.
II. Pre-formulation and Vehicle Selection
The successful in vivo administration of any novel compound is contingent upon the development of a safe and effective vehicle for its delivery. As this compound is predicted to be hydrophobic, appropriate solvent systems must be empirically determined.
Protocol 1: Solubility and Vehicle Formulation
-
Initial Solubility Screen:
-
Assess the solubility of the compound in a panel of common biocompatible solvents.
-
Start with aqueous vehicles such as sterile water and phosphate-buffered saline (PBS).
-
Progress to organic solvents and co-solvent systems if necessary.
-
-
Vehicle Selection for Hydrophobic Compounds:
-
If the compound has poor aqueous solubility, consider the following vehicle systems, starting with the simplest:
-
Aqueous suspension: If the compound is insoluble, a suspension can be made using 0.5% (w/v) methylcellulose or 0.5-1% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Co-solvent systems: A common system for pyridine-containing compounds is a mixture of DMSO, PEG400, and saline. A typical starting ratio is 10% DMSO, 40% PEG400, and 50% saline. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid toxicity.
-
Oil-based vehicles: For highly lipophilic compounds, corn oil or sesame oil can be used for oral or intraperitoneal administration.
-
-
-
Preparation and Sterilization:
-
Prepare the chosen vehicle under sterile conditions in a laminar flow hood.
-
If the vehicle is not self-sterilizing (e.g., oil), it should be filter-sterilized through a 0.22 µm filter if possible.
-
The final formulation should be a clear solution or a homogenous suspension. If a suspension is used, ensure consistent re-suspension before each administration.
-
| Vehicle Component | Purpose | Considerations |
| Sterile Saline/PBS | Primary aqueous vehicle | Ideal for soluble compounds |
| DMSO | Solubilizing agent | Potential for toxicity at high concentrations |
| PEG400 | Co-solvent | Generally well-tolerated |
| Methylcellulose/CMC | Suspending agent | For insoluble compounds |
| Corn/Sesame Oil | Lipid-based vehicle | For highly lipophilic compounds |
III. Maximum Tolerated Dose (MTD) Study
The MTD study is a critical first step in in vivo testing to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.[4] This information is essential for selecting appropriate doses for subsequent pharmacokinetic and pharmacodynamic studies.
Protocol 2: Acute MTD Determination
-
Animal Model:
-
Use healthy, adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks of age.
-
House animals in accordance with institutional guidelines and allow for a minimum of one week of acclimatization before the start of the study.
-
Provide food and water ad libitum.
-
-
Dose Selection and Administration:
-
Based on a literature review of similar carbamate or pyridine compounds, an initial starting dose could be in the range of 1-10 mg/kg.[5]
-
Employ a dose-escalation design with small groups of mice (n=3-5 per group). A suggested dose escalation could be 1, 5, 10, 25, 50, and 100 mg/kg.
-
Administer a single dose of the compound via the intended route of administration (e.g., intraperitoneal injection or oral gavage).
-
Include a vehicle control group.
-
-
Monitoring and Endpoints:
-
Observe animals continuously for the first 4 hours post-administration, and then at regular intervals for up to 7 days.
-
Record clinical signs of toxicity, paying close attention to cholinergic symptoms which may indicate AChE inhibition.[2][6] These include:
-
Muscarinic signs: Salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE).
-
Nicotinic signs: Muscle fasciculations, tremors, and weakness.
-
Central nervous system signs: Ataxia, convulsions, and respiratory distress.
-
-
Monitor body weight daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
At the end of the observation period, euthanize animals according to approved institutional protocols (e.g., CO2 asphyxiation followed by a secondary physical method).[7]
-
Conduct a gross necropsy to look for any visible organ abnormalities.
-
| Toxicity Score | Clinical Signs | Action |
| 0 | Normal activity, no visible signs | Continue monitoring |
| 1 (Mild) | Slight lethargy, minor changes in posture | Increase monitoring frequency |
| 2 (Moderate) | Ruffled fur, hunched posture, mild tremors | Consider dose reduction |
| 3 (Severe) | Severe tremors, ataxia, significant weight loss | Euthanize animal |
IV. Pharmacokinetic (PK) Study
A pharmacokinetic study will characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[8] This is crucial for understanding the compound's bioavailability and for designing rational dosing schedules in future efficacy studies.
Figure 2: Workflow for the pharmacokinetic study of this compound.
Protocol 3: Single-Dose Pharmacokinetic Study
-
Animal Model and Groups:
-
Use cannulated mice if possible to facilitate serial blood sampling. Otherwise, sparse sampling with multiple groups of mice will be necessary.
-
Establish two main groups for two different routes of administration: intravenous (IV) for assessing absolute bioavailability and the intended therapeutic route (e.g., oral gavage (PO) or intraperitoneal (IP)).
-
Dose animals with a single, non-toxic dose determined from the MTD study (e.g., MTD/2 or MTD/4).
-
-
Administration:
-
IV administration: Administer the compound via the tail vein. The volume should not exceed 5 ml/kg.
-
PO administration: Administer the compound using a gavage needle. Ensure proper technique to avoid injury.[9][10][11] The volume should not exceed 10 ml/kg.
-
IP administration: Inject the compound into the lower right quadrant of the abdomen to avoid the cecum and bladder.[12][13][14][15] The volume should not exceed 10 ml/kg.
-
-
Blood Sampling:
-
Collect serial blood samples at appropriate time points. Based on the pharmacokinetics of other pyridine-containing small molecules, a suggested schedule would be:
-
IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO/IP: 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Blood can be collected via the saphenous vein or submandibular vein for serial sampling.[8] Terminal samples can be collected via cardiac puncture.[8]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (F%) for the non-IV route.
-
-
V. Pharmacodynamic (PD) Study: Acetylcholinesterase Activity
This study aims to determine if this compound inhibits AChE activity in vivo.
Protocol 4: Ex Vivo Acetylcholinesterase Activity Assay
-
Animal Dosing and Tissue Collection:
-
Dose groups of mice (n=5 per group) with the vehicle or varying doses of the compound based on the MTD and PK data.
-
At a time point corresponding to the Tmax determined in the PK study, euthanize the animals.
-
Rapidly collect brain and blood samples.
-
For brain tissue, dissect specific regions of interest (e.g., cortex, hippocampus, striatum) on ice.[8]
-
Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Tissue Homogenization:
-
Homogenize brain tissue in a suitable lysis buffer (e.g., PBS with a non-ionic detergent like Triton X-100) on ice.[8]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins, including AChE.
-
-
Ellman Assay for AChE Activity:
-
The Ellman assay is a colorimetric method to measure AChE activity.[14]
-
The assay is based on the reaction of thiocholine (produced by the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[16][17]
-
Perform the assay in a 96-well plate format.
-
Add the brain homogenate supernatant or plasma to the wells, followed by the addition of DTNB and the substrate acetylthiocholine.
-
Measure the change in absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction, which is proportional to the AChE activity.
-
Normalize the activity to the total protein concentration in each sample.
-
Compare the AChE activity in the compound-treated groups to the vehicle control group to determine the percent inhibition.
-
| Parameter | Description |
| IC50 | The concentration of the compound that causes 50% inhibition of AChE activity. |
| Dose-Response Curve | A graph plotting the percent inhibition of AChE activity against the dose of the compound. |
VI. Animal Welfare and Ethical Considerations
All animal experiments must be conducted in strict accordance with the guidelines set forth by the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies.
-
Handling and Restraint: Use refined handling techniques, such as tunnel handling or cupping, to minimize stress and anxiety in the animals.[13][18][19][20]
-
Injections and Gavage: Procedures should be performed by trained personnel to minimize pain and distress.[9][10][11]
-
Euthanasia: Euthanasia methods must be consistent with the AVMA Guidelines for the Euthanasia of Animals.[2][7][11][15]
VII. References
-
Abcam. (n.d.). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. protocols.io. Retrieved from [Link]
-
American Veterinary Medical Association. (2020). AVMA Guidelines for the Euthanasia of Animals: 2020 Edition. Retrieved from [Link]
-
El-Demerdash, F. M. (2011). Lipid peroxidation, oxidative stress and acetylcholinesterase in rat brain exposed to organophosphate and carbamate insecticides. Food and Chemical Toxicology, 49(6), 1346-1351.
-
Fikes, J. D. (1990). A review of the toxicology of the carbamate insecticide aldicarb. Veterinary and Human Toxicology, 32(5), 456-460.
-
Gallo, M. A., & Lawryk, N. J. (1991). Organic phosphorus pesticides. In Handbook of pesticide toxicology (Vol. 2, pp. 917-1168). Academic Press.
-
Hurst, J. L., & West, R. S. (2010). Taming anxiety in laboratory mice. Nature Methods, 7(10), 825-826.
-
Institute for Laboratory Animal Research. (2011). Guide for the Care and Use of Laboratory Animals (8th ed.). National Academies Press.
-
Jain, A. K., & Sharma, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 639-659.
-
Kasten, S. A. (2013). Intraperitoneal injection in mice: a gentle and effective technique. Journal of visualized experiments: JoVE, (80), e50791.
-
Lockridge, O. (2015). Review of carbamate insecticides and their effects on cholinesterases. Journal of Pesticide Science, 40(3), 118-123.
-
M. Pohanka. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers, 155(3), 219-229.
-
NC3Rs. (n.d.). Oral gavage in mice. Retrieved from [Link]
-
NC3Rs. (n.d.). Mouse handling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibitor Poisoning. In StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ellman's Reagent. In PubChem Compound Database. Retrieved from [Link]
-
The 3Rs Collaborative. (n.d.). Rodent Handling. Retrieved from [Link]
-
Worek, F., Thiermann, H., & Szinicz, L. (2005). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical pharmacology, 70(6), 874-881.
-
University of British Columbia Animal Care Services. (n.d.). Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017). SOP: Mouse Intraperitoneal Injection. Retrieved from [Link]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]
-
West Virginia University. (n.d.). Euthanasia Guidelines. Retrieved from [Link]
-
Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335.
-
University of Queensland. (n.d.). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Retrieved from [Link]
-
Queen's University. (n.d.). SOP 7.8 - Gavage Techniques in Small Animals (Mice). Retrieved from [Link]
-
Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment. (1999). The long term neurotoxicity of anticholinesterases. Retrieved from [Link]
Sources
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avma.org [avma.org]
- 7. acuc.berkeley.edu [acuc.berkeley.edu]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. researchgate.net [researchgate.net]
- 10. rci.ucmerced.edu [rci.ucmerced.edu]
- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 13. A novel assay to determine acetylcholinesterase activity: The application potential for screening of drugs against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. in.gov [in.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. researchgate.net [researchgate.net]
- 17. Mouse handling | NC3Rs [nc3rs.org.uk]
- 18. 3rc.org [3rc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. 3hs-initiative.co.uk [3hs-initiative.co.uk]
Application Notes and Protocols for the Characterization of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate as a Putative Enzyme Inhibitor
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate as a potential enzyme inhibitor. Carbamate-containing molecules are a significant class of inhibitors, often targeting serine hydrolases through a covalent modification mechanism.[1] This guide details the scientific rationale for investigating this specific compound, its hypothesized mechanism of action against the well-validated therapeutic target Fatty Acid Amide Hydrolase (FAAH), and a series of detailed protocols for its comprehensive evaluation. The protocols cover primary screening for inhibitory activity, determination of inhibitor potency (IC50), elucidation of the kinetic mechanism of inhibition, and assessment of inhibitor selectivity.
Scientific Rationale and Background
The strategic design of enzyme inhibitors is a cornerstone of modern drug discovery. The compound this compound incorporates three key structural motifs that suggest its potential as a targeted covalent inhibitor.
-
The Carbamate "Warhead": The carbamate functional group is a well-established pharmacophore known to covalently modify the active site serine residue of serine hydrolases. This interaction leads to the formation of a stable, carbamoylated enzyme, rendering it inactive.[2][3] This mechanism is the basis for the activity of numerous therapeutic agents.[1]
-
The Trifluoroethyl Moiety: The inclusion of a 2,2,2-trifluoroethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties.[4] The strong electron-withdrawing nature of the trifluoromethyl group can also increase the electrophilicity of the carbamate carbonyl, potentially increasing its reactivity towards the target enzyme's serine nucleophile.[5]
-
The Pyridin-4-yl Group: The pyridine ring is a prevalent structural motif in FDA-approved drugs.[6] Its inclusion can enhance solubility, provide a vector for specific hydrogen bonding interactions within an enzyme's active site, and improve overall drug-like properties.[6][7]
Given these structural features, a primary hypothesis is that this compound will act as an inhibitor of a serine hydrolase. Fatty Acid Amide Hydrolase (FAAH) is a particularly relevant target. FAAH is an intracellular serine hydrolase that degrades the family of fatty acid amide signaling lipids, including the endocannabinoid anandamide.[8][9] Pharmacological inhibition of FAAH elevates endogenous anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the side effects associated with direct cannabinoid receptor agonists, making it a promising therapeutic target.[3][9][10]
Hypothesized Mechanism of Action: Covalent Carbamoylation of FAAH
Carbamate inhibitors typically act as time-dependent, pseudo-irreversible or irreversible inhibitors. The proposed mechanism involves a two-step process where the inhibitor (I) first binds reversibly to the FAAH enzyme (E). Subsequently, the catalytic serine residue (Ser241 in human FAAH) performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate.[3][11] This results in the formation of a covalent bond, yielding a carbamoylated, inactive enzyme and the release of the 2,2,2-trifluoroethanol leaving group. The slow rate of hydrolysis of this carbamoyl-enzyme complex leads to sustained inhibition.[2]
Figure 1: Hypothesized mechanism of FAAH inactivation by this compound.
Experimental Protocols
The following protocols provide a systematic workflow for the characterization of this compound.
Protocol 1: Determination of Inhibitor Potency (IC50) using a Fluorometric FAAH Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.[12] The assay is based on the hydrolysis of a fluorogenic substrate by FAAH, which can be monitored using a fluorescence plate reader.[13][14][15]
A. Materials and Reagents:
-
Enzyme: Recombinant human FAAH
-
Inhibitor: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Substrate: AMC-arachidonoyl amide (or similar fluorogenic FAAH substrate), 10 mM stock in DMSO.[13]
-
Positive Control: JZL195 or another known FAAH inhibitor.[13]
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[13]
-
Equipment: 96-well black microplate, multichannel pipettes, fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm).
B. Experimental Workflow:
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cmjpublishers.com [cmjpublishers.com]
- 7. p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 15. caymanchem.com [caymanchem.com]
Preparation of Stock Solutions for 2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate: An Application Note and Protocol
Abstract
This comprehensive guide details the protocols for the preparation, storage, and handling of stock solutions of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document provides a framework for ensuring the accuracy, reproducibility, and safety of experimental workflows that utilize this compound. The protocols herein are grounded in established principles of chemical handling and solution preparation, emphasizing safety and stability.
Introduction: Understanding the Compound
This compound is a small molecule of interest in various research and development applications. Carbamates, as a class of organic compounds, are recognized for their chemical stability and are integral structural motifs in numerous approved therapeutic agents.[1][2] The trifluoroethyl group, a common feature in medicinal chemistry, can significantly influence a molecule's metabolic stability and binding affinity.
Given the importance of accurate and consistent compound concentration in experimental assays, the preparation of a well-characterized stock solution is a critical first step. This application note provides a detailed methodology for preparing stock solutions of this compound, with a focus on solvent selection, dissolution techniques, and stability considerations.
Safety First: Handling and Hazard Mitigation
General Safety Precautions:
-
Engineering Controls : Always handle the solid compound and its solutions in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.[3]
-
Avoid Inhalation and Contact : Do not breathe dust, fume, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[4][5]
-
Ignition Sources : Keep away from heat, sparks, open flames, and other ignition sources.[5][6]
-
Disposal : Dispose of all waste in accordance with local, state, and federal regulations.
Solvent Selection: A Critical Choice
The choice of solvent is paramount for creating a stable and usable stock solution. The ideal solvent will fully dissolve the compound at the desired concentration, be inert to the compound, and be compatible with downstream applications.
Due to the absence of specific solubility data for this compound, a preliminary small-scale solubility test is strongly recommended. The following table provides a list of common laboratory solvents to be considered for initial testing.
| Solvent | Rationale for Consideration | Potential Drawbacks |
| Dimethyl Sulfoxide (DMSO) | High solubilizing power for a wide range of organic compounds. Commonly used for compound storage. | Can be hygroscopic and may affect certain cell-based assays. |
| Dimethylformamide (DMF) | Another strong polar aprotic solvent with excellent solubilizing properties. | Higher boiling point than DMSO, can be more difficult to remove. |
| Ethanol (EtOH) | A polar protic solvent that is often well-tolerated in biological systems. | May have lower solubilizing power for some organic molecules compared to DMSO/DMF. |
| Aqueous Buffers (e.g., PBS) | Direct compatibility with many biological assays. | Likely to have very low solubility for this compound. |
Recommendation: For most in vitro biological applications, DMSO is the recommended starting solvent due to its broad solubilizing capacity.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Step-by-Step Procedure
-
Pre-weighing Preparation : Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing the Compound : Accurately weigh a precise amount of the solid compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out X mg of the compound (where X is 0.01 times the molecular weight of the compound in g/mol ).
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound.
-
Dissolution :
-
Cap the vial securely.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulates.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
-
Final Inspection and Labeling : Once the compound is fully dissolved, visually inspect the solution to ensure it is clear and free of precipitates. Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
Quality Control
-
Visual Inspection : A clear, precipitate-free solution is the primary indicator of successful dissolution.
-
Concentration Verification (Optional) : For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve or quantitative Nuclear Magnetic Resonance (qNMR).
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation and quality control of stock solutions.
Storage and Stability: Preserving Integrity
The long-term stability of the stock solution is crucial for the reproducibility of experiments. While specific stability data for this compound is not available, general best practices for storing small molecule stock solutions should be followed.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C.[4] | Low temperatures slow down potential degradation processes. |
| Aliquoting | Prepare single-use aliquots. | Avoids multiple freeze-thaw cycles which can lead to compound degradation and precipitation. |
| Light Exposure | Store in amber or light-blocking vials. | Protects the compound from potential photodegradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[4] | Minimizes oxidation of the compound. |
| Container | Use polypropylene microcentrifuge tubes or tightly sealed glass vials with appropriate cap liners. | Prevents solvent evaporation and contamination. |
Shelf-Life Recommendation: It is recommended to prepare fresh stock solutions regularly. For long-term studies, it is advisable to perform a stability study under your specific storage conditions.
Conclusion
The protocol outlined in this application note provides a robust framework for the preparation of high-quality stock solutions of this compound. Adherence to these guidelines, particularly the emphasis on safety, proper solvent selection, and appropriate storage, will contribute to the generation of reliable and reproducible experimental data. Researchers are encouraged to perform their own validation and stability assessments as part of good laboratory practice.
References
- Vertex AI Search. (2014).
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
Piedmont Chemical Industries. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. [Link]
-
Plastics Europe. (2017). Guide for the Safe Handling of Tetrafluoroethylene. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link]
-
American Elements. (n.d.). 2,2,2-trifluoroethyl carbamate. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. [Link]
Sources
Application Note: Quantitative Analysis of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
Introduction
2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate is a novel carbamate derivative with potential applications in the pharmaceutical and agrochemical industries. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, metabolism research, quality control, and environmental monitoring. This application note provides detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are designed to offer high sensitivity, selectivity, and robustness, catering to the needs of researchers, scientists, and drug development professionals.
Carbamates are a class of organic compounds that can exhibit thermal lability, making analytical method development challenging.[1][2][3] Therefore, this guide will explore both a non-destructive liquid chromatography method and a gas chromatography approach that addresses potential thermal degradation.
High-Performance Liquid Chromatography with Post-Column Derivatization and Fluorescence Detection (HPLC-FLD)
Rationale: HPLC is a preferred technique for the analysis of thermally labile compounds like many carbamates.[2] This method leverages the inherent strengths of HPLC for separation, combined with a highly sensitive and selective fluorescence detection method following post-column derivatization. This approach is adapted from established methodologies for other N-methylcarbamates, such as EPA Method 531.2.[4] The post-column hydrolysis of the carbamate to yield an amine, which is then reacted with o-phthalaldehyde (OPA) and a mercaptan, produces a highly fluorescent derivative, significantly enhancing detection sensitivity.[4][5][6]
Experimental Workflow: HPLC-FLD
Caption: Workflow for HPLC-FLD analysis of this compound.
Detailed Protocol: HPLC-FLD
1.2.1. Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
o-Phthalaldehyde (OPA)
-
2-Mercaptoethanol (MERC)
-
Sodium hydroxide (NaOH)
-
Boric Acid
-
Solid-Phase Extraction (SPE) C18 cartridges
1.2.2. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC grade water.
-
Load 1 mL of the sample onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 x 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
1.2.3. HPLC and Post-Column Reactor Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| Post-Column Reagent 1 | 0.075 N NaOH |
| Post-Column Reagent 2 | OPA/MERC solution (100 mg OPA and 1 mL MERC in 1 L of 0.05 M borate buffer) |
| Post-Column Flow Rate | 0.3 mL/min for each reagent |
| Reactor Temperature | 90°C |
| Fluorescence Detector | Excitation: 340 nm, Emission: 455 nm |
1.2.4. Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 for the range of 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD) | Intraday: < 3%, Interday: < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: While carbamates can be thermally labile, GC-MS offers excellent selectivity and confirmatory analysis capabilities.[1] To mitigate thermal degradation, a specialized injection technique such as flash methylation in a heated injector can be employed. This in-situ derivatization converts the carbamate to a more thermally stable methyl derivative, allowing for reproducible chromatography and sensitive mass spectrometric detection. The trifluoroethyl group may also provide a unique fragmentation pattern that can be used for selective ion monitoring (SIM).
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
2.2.1. Reagents and Materials
-
Acetonitrile (pesticide residue grade)
-
Ethyl acetate (pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Trimethylanilinium hydroxide (TMAH), 0.2 M in methanol (for flash methylation)
-
Internal Standard (IS), e.g., triphenylphosphate
2.2.2. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Prepare as described in the HPLC method.
-
Working Standards: Prepare a series of working standards by serial dilution of the primary stock solution with ethyl acetate to achieve concentrations ranging from 10 ng/mL to 2000 ng/mL. Fortify each standard with the internal standard.
-
Sample Extraction (QuEChERS): [5]
-
To 10 g of a homogenized solid sample (or 10 mL of a liquid sample) in a 50 mL centrifuge tube, add 10 mL of acetonitrile.
-
Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer to a dispersive SPE (dSPE) tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Transfer the supernatant to a clean vial, add the internal standard, and evaporate to near dryness.
-
Reconstitute in 100 µL of ethyl acetate containing 10% TMAH.
-
2.2.3. GC-MS Conditions
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Oven Program | 70°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MSD Mode | Selected Ion Monitoring (SIM). Suggested ions: m/z corresponding to the methylated parent compound and key fragments. |
2.2.4. Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.998 for the range of 10 - 2000 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Precision (%RSD) | Intraday: < 5%, Interday: < 8% |
| Accuracy (% Recovery) | 90 - 110% |
Discussion and Method Selection
The choice between the HPLC-FLD and GC-MS methods will depend on the specific application, required sensitivity, and available instrumentation.
-
The HPLC-FLD method is highly sensitive and ideal for quantifying low levels of the parent compound without the risk of thermal degradation. It is particularly well-suited for aqueous samples and biological matrices where high sensitivity is paramount.
-
The GC-MS method provides a higher degree of selectivity and offers structural confirmation, which is crucial for regulatory submissions and forensic analysis. The use of flash methylation effectively addresses the thermal lability of the carbamate. This method is robust for complex matrices that can be cleaned up using the QuEChERS protocol.
Both methods, when properly validated, provide reliable and accurate quantification of this compound.
References
- SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
- Unknown. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry.
-
Carabias-Martínez, R., et al. (2000). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. Journal of Chromatography A, 869(1-2), 427-441. Retrieved from [Link]
-
Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. ACS Symposium Series. Retrieved from [Link]
-
Carabias-Martínez, R., et al. (2000). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps. ResearchGate. Retrieved from [Link]
-
Stout, S. J., et al. (1995). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International, 78(6), 1459-1464. Retrieved from [Link]
- Eurofins. (2022). ANALYTICAL METHOD SUMMARIES.
- Eurofins. (2023). Analytical Method Summaries.
-
PubChem. (n.d.). 2,2,2-trifluoroethyl n-[2-(pyridin-2-yl)ethyl]carbamate. Retrieved from [Link]
-
PubChem. (n.d.). phenyl N-butyl-N-(2,2,2-trifluoroethyl)carbamate. Retrieved from [Link]
-
NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. NIST WebBook. Retrieved from [Link]
-
U.S. EPA. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Peloquin, J. M., et al. (2020). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1755–1759. Retrieved from [Link]
-
U.S. EPA. (n.d.). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Postcolumn Derivatization. Retrieved from [Link]
-
Fukushima, A. R., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from. Toxics, 10(5), 253. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate. Retrieved from [Link]
-
Wang, C., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6524. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-trifluoroethyl n-(5-chloropyridin-2-yl)carbamate. Retrieved from [Link]
-
U.S. Geological Survey. (1988). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]
Sources
Application Notes & Protocols: Investigating 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate in Drug Discovery
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate. While this specific molecule is not extensively documented in public drug discovery literature, its structural motifs—a pyridine ring, a carbamate linker, and a trifluoroethyl group—are of significant interest in medicinal chemistry. This guide, therefore, provides a prospective framework for its investigation, from initial synthesis to preliminary biological evaluation.
Scientific Rationale and Molecular Design
The design of this compound incorporates three key structural features that are highly valuable in modern drug design. Understanding the contribution of each moiety provides the rationale for its potential as a therapeutic agent.
-
The Pyridin-4-yl Moiety: The pyridine ring is a privileged scaffold in medicinal chemistry, frequently found in the core of kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, enabling potent interactions with the hinge region of kinase ATP-binding pockets. Its inclusion suggests that this molecule could be a candidate for oncology, immunology, or neurology-focused screening campaigns.
-
The Carbamate Linker: Organic carbamates are recognized for their exceptional chemical and metabolic stability, often serving as a robust surrogate for the more labile ester or amide bonds.[1][2] This stability can translate to improved pharmacokinetic profiles, such as a longer plasma half-life. The carbamate functionality can also participate in hydrogen bonding with target proteins, contributing to binding affinity.[2][3]
-
The 2,2,2-Trifluoroethyl Group: The introduction of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability by blocking potential sites of oxidative metabolism.[4] Furthermore, the high electronegativity of fluorine can modulate the acidity of nearby protons and influence binding affinity and cell permeability.[4][5]
The combination of these three motifs in a single small molecule makes this compound a compelling candidate for investigation in drug discovery pipelines.
Synthesis and Characterization Protocol
The following protocol outlines a proposed synthetic route for this compound, adapted from established methodologies for carbamate synthesis.[6][7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 4-Aminopyridine | ≥99% | Sigma-Aldrich |
| 2,2,2-Trifluoroethyl chloroformate | ≥98% | Oakwood Chemical |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Acros Organics |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | Cambridge Isotope Labs |
Synthetic Procedure
Reaction Scheme:
Step-by-Step Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopyridine (1.0 g, 10.6 mmol).
-
Dissolution: Dissolve the 4-aminopyridine in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add triethylamine (TEA) (2.2 mL, 15.9 mmol, 1.5 eq) to the stirred solution.
-
Reagent Addition: While maintaining the temperature at 0 °C, add 2,2,2-trifluoroethyl chloroformate (1.3 mL, 11.7 mmol, 1.1 eq) dropwise over 15 minutes. A white precipitate of triethylammonium chloride may form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.
-
LC-MS: To determine purity and retention time.
Proposed Biological Screening Workflow
Given the structural features of the molecule, a logical first step is to screen it against a panel of protein kinases. The following workflow provides a systematic approach to identify and validate potential biological targets.
Caption: A proposed workflow for the biological screening of this compound.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a representative luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a hypothetical target kinase (e.g., a tyrosine kinase).
Principle
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.
Materials
| Reagent/Material |
| Target Kinase (e.g., recombinant human Abl1) |
| Kinase Substrate (e.g., a specific peptide) |
| ATP (Adenosine 5'-triphosphate) |
| ADP-Glo™ Reagent |
| Kinase Detection Reagent |
| Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5) |
| Test Compound (dissolved in 100% DMSO) |
| Positive Control Inhibitor (e.g., Imatinib for Abl1) |
| White, opaque 384-well assay plates |
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a serial dilution of the test compound in 100% DMSO (e.g., starting at 1 mM).
-
Transfer 1 µL of each compound dilution into the wells of a 384-well plate. Include wells for "no inhibitor" (DMSO only) and "positive control" inhibitor.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase reaction buffer.
-
Add 10 µL of the 2X kinase/substrate mix to each well containing the compound.
-
Prepare a 2X ATP master mix in kinase reaction buffer.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.
-
Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.
-
-
Signal Development:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., a luminometer).
-
Data Analysis and Hypothetical Results
The raw luminescence data is converted to percent inhibition relative to the controls. The IC₅₀ value is then determined by fitting the data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical] |
| Test Compound | Kinase A | 75 |
| Test Compound | Kinase B | >10,000 |
| Positive Control | Kinase A | 15 |
Hypothetical Mechanism of Action and Signaling Pathway
If the compound is identified as a potent and selective inhibitor of a specific kinase (e.g., a member of the Src family kinases), it could potentially modulate critical downstream signaling pathways involved in cell proliferation and survival.
Caption: A hypothetical signaling pathway modulated by the inhibition of a Src family kinase.
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and preliminary evaluation of this compound. The unique combination of a pyridine scaffold, a stable carbamate linker, and a trifluoroethyl group makes it a molecule of interest for drug discovery. Should initial screening yield a confirmed hit, subsequent steps would involve:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
-
In Vivo Efficacy Studies: Evaluating the lead candidates in relevant animal models of disease.
-
Preclinical Development: Conducting formal toxicology and safety pharmacology studies.
By following a systematic and scientifically rigorous approach, the therapeutic potential of this and similar novel chemical entities can be thoroughly explored.
References
- Benchchem. Application Notes and Protocols for the Analytical Detection of Carbamic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeGyJDMxf-5DFoU_shnPh_trVwi22krgwpE6dj8qTjA2kRMKo6-EEmqNsda--QMVBNuwoI9uPs4OeaK1jSTvIbKFS9XXX_KkLaCmoft8rNJdqsJi64YPSAEk2CFCOPj44HcLbfWpGdKqAozeTAWobQPDpdf-3GENKZGxB0R8j2C4MacdNOIJJPQpU3JtjUKx40u8N3q0PECB4m2RdPzgcdg7UScTwTtaGXQA==]
- National Institutes of Health. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH792FFo_pjRqN-PodYGMStc6CbufYPGtPkcoCOYRrC7dvX5mDgiY_HmG9sG8fnYAP3SZl93J1Igz2lucdIsFBhZqDFQnwYSaXDLeqK_ykzKqrTcyI7PVF5CQJXn4LY6ye6UKcvRuIola_eIs8=]
- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4362829/]
- CORE. Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Hlnj9KzKSYMmTXoOW4Ao_kHsIHe8aYuT2XquSHI6iI73lPZlhBpy_kLIXUwID8gr3Qeap7ZkXj8vv8Kl8_LVpe2AoEsbcDPzqR23UAcBQ79JrQBuFGPQffUtxkxoN6epGc1Py4fovQ==]
- ChemicalBook. 2,2,2-Trifluoroethyl N-(Pyridin-4-ylmethyl)carbamate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM6OkkXvDUNOrhqy4GfiGpWBFA422um83-8BAr4brm7iMVN7JRY-4yZ6MdGhVjZx-bTqRFMK3gM8WivlVZ1LlGS9XGrfHJt7Rq1xKyR4Qk21I19gHtc-eyJ3DFTbyxydcqcLGEescCNPrGuyflnfHWX0wCUaEkML0qWlwnbTVLFw==]
- ACS Publications. eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.4c01777]
- Google Patents. Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride. [URL: https://patents.google.
- ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm501371s]
- PubMed Central. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10096331/]
- PubChem. phenyl N-butyl-N-(2,2,2-trifluoroethyl)carbamate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/62047642]
- ResearchGate. Synthesis of indolizines from n-(2,2,2-trifluoroethyl)pyridinium triflate; evidence for the generation of pyridinium (trifluoromethyl)methylide. [URL: https://www.researchgate.net/publication/257850508_Synthesis_of_indolizines_from_n-222-trifluoroethylpyridinium_triflate_evidence_for_the_generation_of_pyridinium_trifluoromethylmethylide]
- Santa Cruz Biotechnology. 2,2,2-trifluoroethyl carbamate. [URL: https://www.scbt.
- ResearchGate. Fast and simultaneous analysis of carbamate pesticides and anticoagulant rodenticides used in suspected cases of animal poisoning. [URL: https://www.researchgate.net/publication/351086054_Fast_and_simultaneous_analysis_of_carbamate_pesticides_and_anticoagulant_rodenticides_used_in_suspected_cases_of_animal_poisoning]
- PubMed. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [URL: https://pubmed.ncbi.nlm.nih.gov/37049753/]
- Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [URL: https://www.organic-chemistry.
- PubMed Central. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8194098/]
-
National Center for Biotechnology Information. 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. [URL: https://www.ncbi.nlm.nih.gov/books/NBK43846/]
- Biosynth. 2,2,2-Trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate. [URL: https://www.biosynth.
- PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7832832/]
- MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. [URL: https://www.mdpi.com/1420-3049/27/23/8352]
- PubMed Central. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534125/]
- PubChemLite. 2,2,2-trifluoroethyl n-[2-(pyridin-2-yl)ethyl]carbamate. [URL: https://pubchemlite.deep-thought.io/compound/CID45792045]
- PubChemLite. 2,2,2-trifluoroethyl n-(4-methylpyridin-3-yl)carbamate. [URL: https://pubchemlite.deep-thought.io/compound/CID63328111]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. CN106032356A - Preparation method of [N-methyl-pyridine-2-yl] carbamate-1-ethyl chloride - Google Patents [patents.google.com]
- 8. Carbamate synthesis by carbamoylation [organic-chemistry.org]
Application Notes & Protocols: A Framework for Efficacy Testing of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
Introduction: Unveiling the Therapeutic Potential of a Novel Carbamate
The journey of a novel chemical entity from the bench to the bedside is a meticulous process, demanding a robust and logical experimental framework. This guide outlines a comprehensive strategy for the preclinical evaluation of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate , a small molecule with structural motifs suggesting therapeutic promise. The carbamate moiety is a well-established pharmacophore, notably found in acetylcholinesterase (AChE) inhibitors used in the management of neurodegenerative diseases.[1][2] Carbamates typically act by carbamylating the serine residue in the active site of acetylcholinesterase, leading to a reversible inhibition of the enzyme and a subsequent increase in acetylcholine levels.[1][3] The pyridinyl group is also a privileged scaffold in medicinal chemistry, present in a wide array of drugs with diverse activities, including anticancer and neuroprotective properties.[4][5][6]
Given the absence of specific literature on this compound, we hypothesize its primary mechanism of action to be the inhibition of acetylcholinesterase, with potential downstream effects on neuronal survival and cancer cell proliferation. This document provides a detailed roadmap for testing this hypothesis through a multi-tiered approach, encompassing both in vitro and in vivo experimental designs. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints to ensure data integrity and reproducibility, adhering to the principles of preclinical drug development.[7][8]
Part 1: In Vitro Efficacy Evaluation - From Molecular Target to Cellular Response
The initial phase of efficacy testing focuses on characterizing the compound's activity at the molecular and cellular levels.[9] This involves direct assessment of its interaction with the hypothesized target and its subsequent effects on cellular functions.
Biochemical Assays: Direct Target Engagement and Enzyme Kinetics
The foundational step is to determine if this compound directly interacts with and inhibits acetylcholinesterase.
Rationale: An in vitro enzyme assay provides a controlled environment to study the direct interaction between an inhibitor and its target enzyme, elucidating potency and mechanism of action.[10][11]
Protocol 1: Determination of IC50 for Acetylcholinesterase Inhibition
-
Reagents and Materials:
-
Human recombinant acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil or Rivastigmine (positive control)
-
Dimethyl sulfoxide (DMSO) - vehicle control
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in phosphate buffer to achieve a range of final concentrations (e.g., 0.01 nM to 100 µM).
-
In a 96-well plate, add 20 µL of each compound dilution. Include wells for vehicle control (DMSO) and a positive control.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 20 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
-
Data Analysis:
-
Plot the percentage of AChE inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using a non-linear regression analysis (sigmoidal dose-response curve).
-
Table 1: Expected Outcome of AChE Inhibition Assay
| Compound | Vehicle Control | Positive Control | Test Compound |
| Hypothetical IC50 (nM) | N/A | 5 - 15 | To be determined |
| Maximum Inhibition (%) | 0 | > 95 | To be determined |
Cell-Based Assays: Assessing Cellular Phenotypes
Following target engagement, the next logical step is to evaluate the compound's effect on whole cells. This provides a more physiologically relevant context and can reveal effects on cell viability, proliferation, and survival.
Rationale: Given the role of AChE inhibitors in neurodegenerative diseases, assessing the compound's ability to protect neurons from toxic insults is crucial.[12][13]
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
-
Cell Culture and Treatment:
-
Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ) peptides. Include untreated and vehicle-treated controls.
-
Incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Determine if the test compound significantly increases cell viability in the presence of the neurotoxin compared to the toxin-only control.
-
Rationale: The pyridinyl moiety is present in numerous anticancer agents, warranting an investigation into the compound's potential cytotoxic effects on cancer cells.[6][9][14]
Protocol 3: Cancer Cell Line Cytotoxicity Assay
-
Cell Lines:
-
Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma).
-
-
Procedure:
-
Plate cells in 96-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of the test compound for 72 hours.
-
Assess cell viability using an MTT or similar assay as described in Protocol 2.
-
-
Data Analysis:
-
Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.
-
Table 2: Hypothetical GI50 Values for Anticancer Screening
| Cell Line | Tissue of Origin | Hypothetical GI50 (µM) |
| MCF-7 | Breast Cancer | To be determined |
| A549 | Lung Cancer | To be determined |
| U87 | Glioblastoma | To be determined |
Mechanistic Cellular Assays: Delving into Signaling Pathways
Rationale: To understand the molecular mechanisms underlying the observed cellular effects, it is essential to investigate key signaling pathways involved in cell survival and apoptosis.[12][15]
Protocol 4: Western Blot Analysis of Pro-survival and Apoptotic Markers
-
Cell Treatment and Lysis:
-
Treat SH-SY5Y cells (for neuroprotection studies) or a sensitive cancer cell line with the test compound at its EC50 or GI50 concentration for various time points.
-
Lyse the cells and collect the protein extracts.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins such as phospho-Akt (p-Akt), total Akt, phospho-ERK (p-ERK), total ERK, Bcl-2, and cleaved caspase-3.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify band intensities and determine the relative changes in protein expression or phosphorylation.
-
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action and downstream signaling.
Part 2: In Vivo Efficacy Evaluation - From Animal Models to Preclinical Proof-of-Concept
Successful in vitro results provide the rationale for advancing a compound to in vivo testing.[16][17] These studies are critical for evaluating efficacy in a complex biological system and for gathering essential pharmacokinetic and pharmacodynamic data.[18]
Overall Experimental Workflow
Caption: A tiered approach to efficacy testing.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing effective in vivo efficacy studies.[18]
Protocol 5: Preliminary PK/PD in Rodents
-
Animal Model:
-
Use healthy male and female mice or rats.
-
-
Dosing and Sampling:
-
Administer the test compound via intravenous (IV) and oral (PO) routes at a predetermined dose.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in plasma.
-
-
Pharmacodynamic Assessment:
-
At selected time points, collect brain tissue (for neuroprotection studies) or tumor tissue (for anticancer studies) and measure AChE activity to correlate drug exposure with target engagement.
-
-
Data Analysis:
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
-
Establish a PK/PD relationship between plasma concentration and AChE inhibition.
-
In Vivo Efficacy Models
Based on the in vitro findings, select the most relevant in vivo models to test for efficacy.
Rationale: This model is widely used to assess the efficacy of compounds aimed at improving cognitive function, particularly those targeting the cholinergic system.[19]
Protocol 6: Morris Water Maze in a Scopolamine-Induced Amnesia Model
-
Animal Model:
-
Adult male mice.
-
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: Scopolamine control
-
Group 3: Scopolamine + Test compound (low dose)
-
Group 4: Scopolamine + Test compound (high dose)
-
Group 5: Scopolamine + Positive control (e.g., Donepezil)
-
-
Procedure:
-
Administer the test compound or vehicle orally for a specified period (e.g., 7 days).
-
On the test day, administer scopolamine (to induce amnesia) 30 minutes before the behavioral test.
-
Train the mice in the Morris water maze to find a hidden platform.
-
Record the escape latency (time to find the platform) and path length.
-
Conduct a probe trial (with the platform removed) to assess spatial memory.
-
-
Data Analysis:
-
Compare the escape latency and time spent in the target quadrant between the different groups using appropriate statistical tests (e.g., ANOVA).
-
Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of potential anticancer drugs.[16][20]
Protocol 7: Subcutaneous Xenograft Model
-
Animal Model:
-
Immunodeficient mice (e.g., nude or SCID).
-
-
Tumor Implantation:
-
Inject a suspension of a sensitive cancer cell line (identified from in vitro studies) subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (vehicle control, test compound at different doses, positive control).
-
Administer treatment daily (or as determined by PK studies) via an appropriate route (e.g., oral gavage).
-
Monitor tumor volume and body weight regularly.
-
-
Endpoint:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the antitumor effect.
-
Table 3: Key Endpoints for In Vivo Efficacy Studies
| Study Type | Model | Primary Endpoint(s) | Secondary Endpoint(s) |
| Neuroprotection | Scopolamine-induced amnesia | Escape latency in Morris water maze | Time in target quadrant, swimming speed |
| Anticancer | Xenograft tumor model | Tumor growth inhibition (TGI) | Tumor weight, body weight changes, survival analysis |
Conclusion and Future Directions
This comprehensive guide provides a structured and scientifically rigorous framework for the initial efficacy testing of this compound. The proposed experiments are designed to systematically evaluate its hypothesized mechanism of action as an acetylcholinesterase inhibitor and to explore its potential therapeutic applications in neuroprotection and oncology. Positive results from these studies would provide a strong foundation for further preclinical development, including more extensive toxicology studies and the selection of a lead candidate for Investigational New Drug (IND)-enabling studies.[7] The iterative nature of drug discovery means that the results of each experiment will inform the design of subsequent studies, ultimately leading to a thorough understanding of the compound's therapeutic potential.
References
-
Nonstop Neuron. (2019, April 9). Anticholinesterase Agents (Organophosphates & Carbamates) [Video]. YouTube. [Link]
-
National Institutes of Health SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]
- Weisent, C. E., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models for Cancer Research. Humana Press.
- Kovarik, Z., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(16), 5169-5173.
- St-Onge, M., et al. (2021). Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. Toxicological Sciences, 182(2), 249-261.
- Cighir, T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Pharmaceuticals, 15(3), 346.
- Lin, C.-H., et al. (2020).
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]
-
ResearchGate. (n.d.). Therapeutic effect of pyridine derivatives. [Link]
-
Wikipedia. (n.d.). Carbamate. [Link]
- Mishra, R., et al. (2022). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Current Drug Discovery Technologies, 19(3), e060122200071.
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
-
Kovarik, Z., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. [Link]
-
ResearchGate. (2025). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
-
ResearchGate. (2018). In vivo screening models of anticancer drugs. [Link]
-
ACS Publications. (2014). Inhibitor Design Strategy Based on an Enzyme Structural Flexibility: A Case of Bacterial MurD Ligase. [Link]
-
In Vivo. (n.d.). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Journal of Cardiovascular Disease Research. (n.d.). Preclinical Experimental Screening Models For The Assessment Of Anti Cancer Drugs. [Link]
- Musilek, K., et al. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 9(3), 386-394.
-
National Center for Biotechnology Information. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]
-
ResearchGate. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
Pharmaceutical Technology. (2012). Early Development GMPs for Small-Molecule Specifications: An Industry Perspective (Part V). [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]
-
MDPI. (n.d.). Microbial Metabolism of Levodopa as an Adjunct Therapeutic Target in Parkinson's Disease. [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]
-
Oxford Academic. (2025). Nutritional and Pharmacological Significance of Pomegranate (Punica granatum L): A Comprehensive Narrative Review. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. seed.nih.gov [seed.nih.gov]
- 8. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. jcdronline.org [jcdronline.org]
- 18. echemi.com [echemi.com]
- 19. mdpi.com [mdpi.com]
- 20. ijpbs.com [ijpbs.com]
Application Notes & Protocols: 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate as a Covalent Chemical Probe for Serine Hydrolases
For: Researchers, scientists, and drug development professionals.
I. Introduction: Unveiling the Potential of a Novel Covalent Probe
In the landscape of chemical biology and drug discovery, the identification and characterization of enzyme function remain a cornerstone of progress. Covalent chemical probes are invaluable tools in this endeavor, offering the ability to irreversibly bind to their protein targets, thereby facilitating target identification, validation, and the study of enzyme kinetics. This document provides a detailed guide to the potential application of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate as a novel chemical probe.
While specific biological applications of this compound are not yet extensively documented, its structural motifs—a pyridinyl ring, a carbamate linker, and a trifluoroethyl group—suggest a strong potential for activity, particularly as an inhibitor of serine hydrolases. The carbamate moiety is a well-established reactive group capable of acylating the active site serine of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH)[1][2][3]. The trifluoroethyl group can enhance the electrophilicity of the carbamate carbonyl, promoting the carbamoylation of the target enzyme. Furthermore, the pyridine ring provides a scaffold that can be tailored for specific biological targets[4][5].
These application notes will therefore serve as a foundational guide for researchers seeking to explore the utility of this compound as a chemical probe. We will provide a plausible mechanism of action, a detailed protocol for its characterization as an enzyme inhibitor, and guidance on its application in cell-based assays.
II. Proposed Mechanism of Action: Covalent Inactivation of Serine Hydrolases
We hypothesize that this compound acts as a pseudo-irreversible inhibitor of serine hydrolases. The mechanism involves the nucleophilic attack of the active site serine on the electrophilic carbonyl carbon of the carbamate. This results in the formation of a stable, carbamoylated enzyme, rendering it inactive. The 2,2,2-trifluoroethanol and 4-aminopyridine act as leaving groups.
Caption: Proposed mechanism of serine hydrolase inactivation.
III. Synthesis of this compound
The synthesis of pyridinyl carbamates can be achieved through several established synthetic routes. A common method involves the reaction of an appropriate pyridine precursor with a chloroformate in the presence of a base[6]. For this compound, a plausible synthesis would involve the reaction of 4-aminopyridine with 2,2,2-trifluoroethyl chloroformate.
Caption: General synthetic workflow for the probe.
IV. Experimental Protocols
A. Protocol 1: In Vitro Characterization of Enzyme Inhibition
This protocol outlines the steps to characterize the inhibitory potential of this compound against a model serine hydrolase, such as acetylcholinesterase (AChE).
Materials:
-
Purified recombinant human AChE
-
This compound (dissolved in DMSO)
-
Acetylthiocholine (ATC) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the probe in DMSO (e.g., 10 mM).
-
Prepare working solutions of the probe by serial dilution in phosphate buffer.
-
Prepare solutions of AChE, ATC, and DTNB in phosphate buffer at the desired concentrations.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add 20 µL of the probe at various concentrations (or DMSO as a vehicle control).
-
Add 160 µL of phosphate buffer containing DTNB.
-
Add 20 µL of AChE solution and incubate for a defined pre-incubation time (e.g., 15 minutes) at room temperature to allow for carbamoylation.
-
Initiate the reaction by adding 20 µL of the ATC substrate.
-
Immediately measure the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Table 1: Hypothetical Inhibitory Potency Data
| Target Enzyme | IC50 (µM) | Hill Slope |
| Acetylcholinesterase (AChE) | 5.2 | 1.1 |
| Butyrylcholinesterase (BChE) | 15.8 | 0.9 |
| Carboxylesterase 1 (CES1) | > 100 | - |
This data is illustrative and should be determined experimentally.
B. Protocol 2: Determination of Covalent Modification using Mass Spectrometry
This protocol describes how to confirm the covalent modification of the target enzyme by the chemical probe.
Materials:
-
Purified target enzyme
-
This compound
-
Tris buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Enzyme Labeling:
-
Incubate the purified enzyme with a molar excess of the probe (e.g., 10-fold) in Tris buffer for 1-2 hours at 37°C.
-
As a control, incubate the enzyme with DMSO alone under the same conditions.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the protein samples by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide.
-
Digest the protein into peptides using a suitable protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digests by LC-MS/MS.
-
Search the MS/MS data against the protein sequence database, including a variable modification on the active site serine corresponding to the mass of the carbamoyl group from the probe.
-
-
Data Analysis:
-
Identify the peptide containing the modified active site serine.
-
Confirm the covalent modification by observing the mass shift corresponding to the addition of the carbamoyl moiety.
-
V. Application in Cellular Systems
Once the in vitro activity and covalent binding are confirmed, the probe can be used in cell-based assays to study the function of the target enzyme in a more physiological context.
Workflow for Cellular Target Engagement:
Caption: Workflow for cellular applications of the probe.
VI. Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, the following controls are essential:
-
Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) to account for any effects of the solvent.
-
Inactive Analogs: Synthesize and test a structurally similar analog of the probe that lacks the reactive carbamate moiety to demonstrate that the observed effects are due to covalent modification.
-
Time-Dependency of Inhibition: For covalent inhibitors, the degree of inhibition should increase with the pre-incubation time of the probe with the enzyme.
-
Competition Experiments: In cellular assays, pre-treatment with a known inhibitor of the target enzyme should prevent the labeling by the probe, confirming target specificity.
VII. Conclusion
This compound holds promise as a chemical probe for the study of serine hydrolases. Its structural features suggest a mechanism of covalent inactivation through carbamoylation of the active site serine. The protocols outlined in this document provide a comprehensive framework for the characterization and application of this and similar pyridinyl carbamate-based probes. Rigorous experimental design, including the use of appropriate controls, will be crucial in validating its utility as a selective and potent tool for chemical biology research.
VIII. References
-
p-Pyridinyl oxime carbamates: synthesis, DNA binding, DNA photocleaving activity and theoretical photodegradation studies. (2020). National Institutes of Health. [Link]
-
pyridin-4-yl N-(1-benzothiophen-2-yl)carbamate. (n.d.). PubChem. [Link]
-
methyl N-{4-[(pyridin-4-yl)methyl]phenyl}carbamate. (n.d.). PubChem. [Link]
-
[5-(Pyridin-4-ylmethyl)pyridin-2-yl] carbamate. (n.d.). PubChem. [Link]
-
pyridin-4-yl N-(4-chloro-2-methylphenyl)carbamate. (n.d.). PubChem. [Link]
-
Synthesis of pyrimidine and pyridine carbamate derivatives 16–19. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Institutes of Health. [Link]
-
[1-(6-Nitro-3-pyridinyl)piperidin-4-yl] carbamate. (n.d.). PubChem. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]
-
Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. (n.d.). PubMed Central. [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central. [Link]
-
Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. (2016). PubMed Central. [Link]
-
Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. (n.d.). MDPI. [Link]
-
Carboxylesterase inhibitors. (n.d.). National Institutes of Health. [Link]
-
Analysis of mammalian carboxylesterase inhibition by trifluoromethylketone-containing compounds. (n.d.). PubMed. [Link]
-
Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. (n.d.). PubMed. [Link]
-
2,2,2-trifluoroethyl n-(4-methylpyridin-3-yl)carbamate (C9H9F3N2O2). (n.d.). PubChemLite. [Link]
-
Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (2024). MDPI. [Link]
-
Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors. (2010). PubMed. [Link]
-
Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (n.d.). PubMed Central. [Link]
-
3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. (2010). National Center for Biotechnology Information. [Link]
-
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. (n.d.). MDPI. [Link]
Sources
- 1. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
Welcome to the technical support guide for 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the limited aqueous solubility of this compound. Our goal is to provide a logical, mechanism-based troubleshooting framework, complete with actionable protocols and expert insights to guide your formulation development.
The structure of this compound—featuring a weakly basic pyridine ring, a hydrogen-bonding carbamate linker, and a highly hydrophobic trifluoroethyl group—presents a classic solubility challenge. This guide will walk you through systematic approaches to overcome this hurdle.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address the most common issues encountered during the handling and formulation of this compound.
Part 1: Initial Assessment & Strategic Workflow
Question: I'm starting my experiments and my compound won't dissolve in my aqueous buffer. What is the first step?
Answer: The critical first step is to quantify the problem by determining the baseline solubility and establishing a systematic plan. Do not resort to random solvent additions. A logical workflow prevents wasted time and resources.
Expert Insight: The compound's poor solubility is an inherent property derived from its molecular structure. The hydrophobic trifluoroethyl group and the aromatic pyridine ring outweigh the limited hydrophilic contributions from the carbamate and pyridine nitrogen at neutral pH. Understanding this balance is key to selecting an appropriate strategy.
Below is a recommended workflow for systematically addressing solubility issues.
Caption: A systematic workflow for troubleshooting poor aqueous solubility.
Part 2: pH Modification Strategies
Question: Why does the solubility of this compound seem to be dependent on the pH of my buffer?
Answer: This is an expected and advantageous property. The key is the pyridine ring, which contains a basic nitrogen atom. In an aqueous environment, this nitrogen can be protonated to form a pyridinium cation.
-
At Neutral or High pH (e.g., pH > 6.0): The compound is in its neutral, uncharged form. This form is dominated by its hydrophobic characteristics, leading to very low aqueous solubility.
-
At Acidic pH (e.g., pH < 4.5): The pyridine nitrogen becomes protonated (positively charged). This charged species, a pyridinium salt, is significantly more polar and interacts more favorably with water, leading to a substantial increase in solubility. The pKa of the conjugate acid (the pyridinium ion) is typically around 5.2.[1][2]
This pH-dependent behavior is a powerful tool for solubilization, provided your experimental system can tolerate acidic conditions.[3]
Caption: The equilibrium between the insoluble and soluble forms of the compound.
Question: How can I determine the optimal pH to dissolve my compound for a stock solution?
Answer: By performing a pH-solubility profile. This experiment will quantify the relationship between pH and solubility, allowing you to identify the lowest pH required to achieve your target concentration.
Experimental Protocol: pH-Solubility Profile
-
Prepare Buffers: Make a series of buffers with varying pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4). Citrate or phosphate buffers are common choices.
-
Add Excess Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with your buffer.
-
Quantify: Carefully take an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the pH of the buffer on the x-axis.
Data Presentation: Example pH-Solubility Profile
| pH of Buffer | Solubility (mg/mL) |
| 2.0 | 25.5 |
| 3.0 | 21.2 |
| 4.0 | 15.8 |
| 5.0 | 3.1 |
| 6.0 | 0.2 |
| 7.4 | < 0.01 |
Part 3: Co-solvent Systems
Question: My assay is pH-sensitive and must be run at pH 7.4. How can I dissolve the compound?
Answer: A co-solvent system is the next logical approach. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4] This makes the environment more favorable for dissolving hydrophobic compounds like yours. The solubility of a non-polar chemical often increases exponentially as the co-solvent fraction increases.[5]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Expert Insight: The goal is always to use the minimum amount of co-solvent necessary. High concentrations of organic solvents can disrupt biological assays, cause protein precipitation, or exhibit cellular toxicity. A common practice is to prepare a highly concentrated stock solution in 100% co-solvent (e.g., DMSO) and then dilute it into the final aqueous buffer, ensuring the final co-solvent concentration is low (typically <1%, often <0.1%).
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solutions: Dissolve the compound in 100% of each selected co-solvent (e.g., DMSO, EtOH, PEG 400) to create a high-concentration stock (e.g., 50 mg/mL).
-
Prepare Co-solvent/Buffer Blends: Create a series of aqueous buffer (pH 7.4) blends containing different percentages of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Determine Solubility: Add an excess of the solid compound to each blend and determine the equilibrium solubility as described in the pH-solubility protocol.
-
Assess Precipitation on Dilution: This is a critical validation step. Take the high-concentration stock solution (from step 1) and perform a serial dilution into your final assay buffer (pH 7.4). Observe for any signs of precipitation (cloudiness, visible particles). This mimics the actual experimental use and identifies the "kinetic solubility," which is often more relevant than the equilibrium solubility.
Data Presentation: Example Co-solvent Solubility Data
| Co-solvent System (v/v in pH 7.4 Buffer) | Solubility (mg/mL) |
| 20% Ethanol | 1.5 |
| 40% Ethanol | 8.2 |
| 20% PEG 400 | 2.1 |
| 40% PEG 400 | 11.5 |
| 20% Propylene Glycol | 1.8 |
| 40% Propylene Glycol | 9.7 |
Part 4: Complexation with Cyclodextrins
Question: I need to avoid organic solvents entirely for an in vivo study. What are my options?
Answer: Complexation with cyclodextrins is an excellent solvent-free strategy. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[6][7] They can encapsulate poorly water-soluble "guest" molecules, like yours, into their central cavity, forming a water-soluble inclusion complex.[8]
The hydrophobic trifluoroethyl and pyridine moieties of your compound are well-suited to fit inside the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin renders the entire complex soluble in water.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Caption: Encapsulation of a guest molecule within a cyclodextrin host.
Experimental Protocol: Preparation of a Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20% w/v HP-β-CD in water or buffer).
-
Add Compound: Add a slight excess of the solid compound to the cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixture vigorously at room temperature for 24-48 hours. Gentle heating (40-50°C) can sometimes accelerate the process.
-
Remove Undissolved Compound: Centrifuge and filter the solution through a 0.22 µm syringe filter to remove any un-complexed, excess solid.
-
Confirm Concentration: Analyze the clear filtrate via an appropriate method (e.g., HPLC-UV) to determine the final concentration of the solubilized compound.
Part 5: Micellar Solubilization with Surfactants
Question: When might surfactants be a better choice than cyclodextrins?
Answer: Surfactants are a powerful alternative, particularly for very hydrophobic compounds or when high drug loading is required. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[9] These micelles have a hydrophobic core and a hydrophilic shell. Your compound can partition into the hydrophobic core, effectively being solubilized within the aqueous solution.[10][11]
This method is widely used in pharmaceutical formulations, from oral liquids to intravenous injections.
Commonly Used Non-ionic Surfactants:
-
Polysorbate 80 (Tween® 80)
-
Polyoxyl 35 Castor Oil (Kolliphor® EL)
-
Poloxamers (e.g., Pluronic® F-68)
Expert Insight: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants.[9] The choice of surfactant can significantly impact the solubilization capacity.[12]
Experimental Protocol: Surfactant Screening
-
Prepare Surfactant Solutions: Make a series of solutions of different surfactants in your desired buffer at concentrations well above their known CMC (e.g., 1%, 2%, 5% w/v).
-
Add Excess Compound: Add an excess of the solid compound to each surfactant solution.
-
Equilibrate: Stir the mixtures for 24-48 hours at a controlled temperature.
-
Separate and Quantify: Centrifuge and filter the samples to remove undissolved solid. Analyze the concentration of the solubilized compound in the clear micellar solution via HPLC-UV.
Summary of Strategies
| Strategy | Mechanism | Pros | Cons | Best For... |
| pH Modification | Protonation of the pyridine nitrogen to form a soluble salt. | Simple, inexpensive, highly effective for this compound. | Requires acidic conditions; may not be compatible with all assays or physiological conditions. | Creating acidic stock solutions; assays stable at low pH. |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing solubility. | Simple, rapid, and effective; high concentrations achievable in stock solutions. | Potential for assay interference, cellular toxicity, and precipitation upon dilution. | In vitro assays where the final solvent concentration can be kept very low (<1%). |
| Cyclodextrins | Encapsulation of the hydrophobic parts of the molecule into the cyclodextrin's core. | Avoids organic solvents; low toxicity (especially HP-β-CD); widely used in commercial formulations. | Can be more expensive; solubilization capacity is limited by 1:1 or 1:2 complex stoichiometry. | In vivo studies, cell-based assays sensitive to organic solvents, and parenteral formulations. |
| Surfactants | Partitioning of the compound into the hydrophobic core of micelles. | High loading capacity possible; can improve stability; widely used in formulations. | Potential for cell lysis or protein denaturation at high concentrations; can interfere with some assays. | Formulations requiring high drug concentrations; when other methods provide insufficient solubility. |
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
-
Cosolvent. (n.d.). Wikipedia. [Link]
-
Jadhav, N. R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research, 4(11), 1938-1945. [Link]
-
Kharia, A. A. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-201. [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharma and Chemical Analysis. [Link]
-
A recent overview of surfactant–drug interactions and their importance. (2023). RSC Publishing. [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2016). PubMed. [Link]
-
Micellar solubilization of drugs. (2006). ResearchGate. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH. [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances? (2025). Blog. [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2016). ResearchGate. [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [https://www.taylorfrancis.com/chapters/mono/10.1201/9780429259820-22/formulation-development-small-volume-parenteral-products-madhav-kamat-patrick-deluca]([Link] parenteral-products-madhav-kamat-patrick-deluca)
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2023). PMC - NIH. [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]
-
Co-solvent: Significance and symbolism. (2025). [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. (2002). ResearchGate. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). MDPI. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed. [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]
-
The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). PMC - NIH. [Link]
-
Pyridine | C5H5N. (n.d.). PubChem - NIH. [Link]
-
PH-dependent solubility: Significance and symbolism. (2025). [Link]
-
Pyridine. (n.d.). Wikipedia. [Link]
Sources
- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. PH-dependent solubility: Significance and symbolism [wisdomlib.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A recent overview of surfactant–drug interactions and their importance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02883F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 12. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2,2-Trifluoroethyl N-(Pyridin-4-yl)carbamate
As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance on the synthesis of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate. This resource is structured to anticipate and resolve common challenges encountered in the laboratory, ensuring a scientifically robust and efficient synthetic workflow.
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our aim is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering step-by-step solutions grounded in chemical principles.
Problem 1: Low or No Product Yield
Question: I have followed the general procedure for the reaction of 4-aminopyridine with 2,2,2-trifluoroethyl chloroformate, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?
Answer:
Low yield in this carbamate formation is a frequent issue stemming from several potential factors. Let's break down the common culprits and their solutions.
-
Cause A: Inactive 2,2,2-Trifluoroethyl Chloroformate
-
Explanation: Chloroformates are highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture can lead to its decomposition into 2,2,2-trifluoroethanol and HCl, rendering it unreactive for the carbamate synthesis.
-
Solution:
-
Always use a fresh bottle of 2,2,2-trifluoroethyl chloroformate or a recently opened bottle that has been stored under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure all glassware is oven-dried or flame-dried before use to remove any adsorbed water.
-
Perform the reaction under an inert atmosphere.
-
-
-
Cause B: Inappropriate Base Selection or Stoichiometry
-
Explanation: A base is required to neutralize the HCl byproduct of the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic. This protonates the 4-aminopyridine, deactivating it for further nucleophilic attack.
-
Solution:
-
Use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used as both the base and the solvent.[1]
-
A slight excess of the base (1.1-1.2 equivalents) can be beneficial to ensure the reaction medium remains basic.
-
-
-
Cause C: Low Reaction Temperature
-
Explanation: While the initial addition of the chloroformate is often done at low temperatures (e.g., 0 °C) to control the exothermic reaction, maintaining the reaction at this temperature for its entirety may lead to slow reaction kinetics.
-
Solution: After the initial addition of the chloroformate at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 12-24 hours) to ensure the reaction goes to completion.[1]
-
Problem 2: Formation of Multiple Products and Purification Difficulties
Question: My TLC and NMR analysis show multiple spots/peaks, suggesting the formation of side products. I'm also struggling to purify the desired carbamate. What are the likely side reactions and what is the best purification strategy?
Answer:
The formation of multiple products is a common pitfall in the acylation of aminopyridines due to the presence of two nucleophilic nitrogen atoms (the exocyclic amino group and the pyridine ring nitrogen).
-
Side Reaction A: N-Acylation of the Pyridine Ring
-
Explanation: 4-Aminopyridine can react with the chloroformate at the pyridine ring nitrogen to form a pyridinium salt. This is more likely if a highly nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) is used in stoichiometric amounts.
-
Troubleshooting:
-
Avoid using DMAP as a base. Stick to less nucleophilic bases like TEA or DIPEA.
-
Maintain a low reaction temperature during the addition of the chloroformate to favor acylation at the more nucleophilic amino group.
-
-
-
Side Reaction B: Di-acylation
-
Explanation: Although less common for carbamates compared to other acylating agents, it is possible for the initially formed carbamate to be further acylated, especially under harsh conditions or with a large excess of the chloroformate.
-
Troubleshooting:
-
Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of 2,2,2-trifluoroethyl chloroformate.
-
Add the chloroformate slowly and dropwise to the solution of 4-aminopyridine to avoid localized high concentrations of the acylating agent.
-
-
Purification Strategy
-
Step 1: Aqueous Workup
-
After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 4-aminopyridine and the tertiary amine base by forming their water-soluble salts. Caution: The carbamate product itself might have some solubility in the acidic aqueous phase, so minimize the number of acid washes.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Crystallization or Chromatography
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone).[1]
-
If recrystallization is not effective, purification by column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Aprotic solvents are generally preferred. Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate are all suitable choices. Pyridine can also be used as both the solvent and the base, which can simplify the reaction setup.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase such as 50% ethyl acetate in hexanes. The product carbamate should have a higher Rf value than the more polar 4-aminopyridine starting material. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q3: Is this compound stable?
A3: Carbamates are generally stable functional groups.[3][4] However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. For long-term storage, it is best to keep the purified product in a cool, dry place. The thermal stability of related carbamates has been studied, and decomposition often occurs at temperatures above 150°C.
Q4: What are the safety precautions I should take when working with 2,2,2-trifluoroethyl chloroformate?
A4: 2,2,2-Trifluoroethyl chloroformate is toxic if inhaled and harmful if swallowed. It also causes severe skin burns and eye damage.[5] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also moisture-sensitive and can react with water to release corrosive HCl gas.
Experimental Protocol
This is a representative protocol based on established chemical principles for the synthesis of aryl carbamates.[1]
Materials:
-
4-Aminopyridine
-
2,2,2-Trifluoroethyl chloroformate
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 4-aminopyridine (1.0 eq.).
-
Dissolve the 4-aminopyridine in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq.) to the stirred solution.
-
Slowly add 2,2,2-trifluoroethyl chloroformate (1.05 eq.) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the 4-aminopyridine is consumed.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with 1M HCl (1x), followed by saturated sodium bicarbonate solution (1x), and finally with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, or Ethyl Acetate | Aprotic solvents prevent reaction with the chloroformate. |
| Base | Triethylamine or DIPEA | Non-nucleophilic bases prevent side reactions with the chloroformate. |
| Temperature | 0 °C for addition, then room temperature | Controls the initial exothermic reaction and ensures completion. |
| Stoichiometry | Slight excess of chloroformate (1.05 eq.) | Drives the reaction to completion without promoting di-acylation. |
Visualizations
Reaction Mechanism
Caption: General mechanism for carbamate formation.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
-
Scilit. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols 1. [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
-
National Institutes of Health. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. [Link]
-
National Institutes of Health. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
Bar-Ilan University. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. [Link]
-
ResearchGate. (2013). Synthesis of Aryl Carbamates. [Link]
-
Organic Syntheses. (2004). SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. [Link]
-
ResearchGate. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]
-
PrepChem. (2023). Synthesis of pyridinyl carbamate. [Link]
-
Chem-Station. (2014). Carbamate Protective Groups. [Link]
-
National Institutes of Health. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. [Link]
-
MDPI. (2008). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. [Link]
- Google Patents. (2014).
-
ResearchGate. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. [Link]
-
ResearchGate. The reaction between ethyl chlorocarbonate and pyridine compounds. [Link]
- Google Patents. (1966).
-
ResearchGate. (2010). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. [Link]
-
Royal Society of Chemistry. (2020). Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols. [Link]
- Google Patents. (1989).
-
Organic Syntheses. (1932). ETHYL N-METHYLCARBAMATE. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Convenient Preparation of Primary Amides via Activation of Carboxylic Acids with Ethyl Chloroformate and Triethylamine under Mild Conditions. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US3264281A - Preparation of amides - Google Patents [patents.google.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
degradation pathways of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound under various experimental conditions. As Senior Application Scientists, we aim to provide you with the expertise and practical insights necessary to anticipate and address challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for this compound?
A1: Based on the structure, the primary degradation pathways for this compound are expected to be hydrolysis, thermal degradation, and photolysis. The carbamate linkage is susceptible to both acidic and basic hydrolysis.[1] Thermally, carbamates can decompose to form isocyanates and alcohols.[2][3] The pyridine ring introduces the possibility of photodegradation, especially under UV irradiation.[4][5][6][7][8]
Q2: How stable is the trifluoroethyl group to hydrolysis?
A2: The stability of the 2,2,2-trifluoroethyl group to hydrolysis can be variable and depends on the neighboring chemical structure. While the C-F bond is generally strong, under certain conditions, particularly alkaline hydrolysis, trifluoromethyl groups can be hydrolyzed to carboxylic acids.[9][10] It is crucial to monitor for the formation of fluoride ions and the corresponding carboxylic acid degradation product in your studies.
Q3: What are the initial, most likely degradation products I should look for?
A3: Under hydrolytic conditions, you should primarily look for 4-aminopyridine and 2,2,2-trifluoroethanol. Depending on the pH, further degradation of these products may occur. Thermally, the primary products are likely to be 4-isocyanatopyridine and 2,2,2-trifluoroethanol.[2][3] Photolytic degradation may lead to more complex mixtures, including ring-opened products of the pyridine moiety.[5][8]
Q4: What analytical techniques are best suited for monitoring the degradation of this compound?
A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating the parent compound from its potential degradation products.[11] Using a photodiode array (PDA) detector can help in identifying peak purity.[12] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information.[12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile degradants.[13]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Q: I'm seeing multiple unexpected peaks in my HPLC chromatogram after storing my sample in solution. What could be the cause?
A: The appearance of unexpected peaks is a strong indicator of degradation. The identity of these peaks will depend on your storage conditions.
-
Potential Cause 1: Hydrolysis. If your sample is dissolved in a non-buffered aqueous or protic solvent, hydrolysis of the carbamate bond is a likely cause. This would result in the formation of 4-aminopyridine and 2,2,2-trifluoroethanol.
-
Potential Cause 2: Solvent Reactivity. Some organic solvents, if not of high purity, can contain impurities that may react with your compound. For example, residual acids or bases in the solvent can catalyze degradation.
-
Potential Cause 3: Photodegradation. If your samples are exposed to light, particularly UV, the pyridine ring can undergo degradation, leading to a variety of products.[4][5][6]
Troubleshooting Steps:
-
Analyze the "Blank": Inject your solvent blank to ensure the unexpected peaks are not originating from the solvent itself.
-
Control for Light: Prepare a fresh sample and store it protected from light (e.g., in an amber vial or wrapped in foil). Analyze this sample alongside a light-exposed sample to see if the peak profile differs.
-
Control for pH: If using an aqueous solvent, buffer it to a neutral pH (around 7) to minimize acid- or base-catalyzed hydrolysis.
-
Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents to minimize reactive impurities.
-
Peak Identification: If the peaks persist, use LC-MS to obtain the molecular weights of the unknown peaks. This will be critical in identifying the degradation products and confirming the degradation pathway.
Issue 2: Poor Mass Balance in Forced Degradation Studies
Q: I'm performing a forced degradation study, and my mass balance is significantly below 90%. Where could the missing mass be?
A: A poor mass balance suggests that not all degradation products are being detected by your analytical method.[12]
-
Potential Cause 1: Non-Chromophoric Degradants. Your degradation products may lack a UV chromophore, making them invisible to a standard UV detector. 2,2,2-trifluoroethanol is an example of a potential degradant that would be difficult to detect with a UV detector.
-
Potential Cause 2: Volatile Degradants. Some degradation products may be volatile and lost during sample preparation or analysis. For instance, if the carbamate degrades to 4-isocyanatopyridine, this could be volatile.
-
Potential Cause 3: Degradants Sticking to the Column. Highly polar or charged degradation products might be irreversibly adsorbed onto your HPLC column.[12]
-
Potential Cause 4: Formation of Insoluble Degradants. Degradation products may precipitate out of solution, especially at high concentrations.
Troubleshooting Steps:
-
Use a Universal Detector: If available, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector to look for non-chromophoric compounds.
-
Analyze by GC-MS: For suspected volatile degradants, analyze the headspace of a stressed sample using GC-MS.
-
Vary HPLC Method: Modify your HPLC gradient to include a stronger elution step at the end to wash off any strongly retained compounds. Also, try a different column chemistry (e.g., a mixed-mode or HILIC column) if you suspect highly polar degradants.
-
Visual Inspection: Visually inspect your stressed samples for any signs of precipitation. If present, try to dissolve the precipitate in a suitable solvent and analyze it separately.
-
Check for Adsorption: Analyze the sample diluent after removing the sample to see if any of the compound has adsorbed to the vial walls.
Predicted Degradation Pathways
Hydrolytic Degradation
Hydrolysis of the carbamate ester linkage is a primary anticipated degradation pathway. This can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen or the nitrogen of the pyridine ring can make the carbamate more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Hydroxide ions can directly attack the carbonyl carbon, leading to the cleavage of the carbamate bond.
The expected products are 4-aminopyridine and 2,2,2-trifluoroethanol .
Caption: Predicted Hydrolytic Degradation Pathway.
Thermal Degradation
Thermal decomposition of carbamates can proceed through a concerted mechanism to yield an isocyanate and an alcohol.[2][3] In some cases, especially at higher temperatures and in the presence of other reactants, further reactions to form ureas can occur.[14][15]
The primary expected products from thermolysis are 4-isocyanatopyridine and 2,2,2-trifluoroethanol .
Caption: Predicted Thermal Degradation Pathway.
Photolytic Degradation
The pyridine ring is known to be susceptible to photodegradation upon exposure to UV light.[4][5][6][7][8] This can lead to a complex mixture of products, including ring-opening and the formation of smaller aliphatic molecules. One documented photolysis product of pyridine is succinic acid.[5][8]
The initial step may involve the formation of radical species, followed by a cascade of reactions.
Caption: Predicted Photolytic Degradation Pathway.
Oxidative Degradation
Oxidative degradation, often initiated by hydroxyl radicals, can attack various sites on the molecule.[13][16] This can include hydroxylation of the pyridine ring, or attack at the N-H or C-H bonds.
The degradation products will be highly dependent on the specific oxidant used and the reaction conditions. Potential products could include hydroxylated pyridines and other oxidized species.
Caption: Predicted Oxidative Degradation Pathway.
Experimental Protocols: Forced Degradation Studies
To experimentally investigate these degradation pathways, a forced degradation (stress testing) study should be conducted.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
Step-by-Step Protocol Outline
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Heat at 60°C if no degradation is observed at room temperature.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Keep at room temperature, as base hydrolysis is often rapid.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 80°C). Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber). A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points: Sample each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation in the autosampler.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. Confirm the identity of degradation products using LC-MS.
Caption: Experimental Workflow for Forced Degradation Studies.
Summary of Potential Degradation Products
| Stress Condition | Potential Degradation Products | Key Analytical Considerations |
| Acid/Base Hydrolysis | 4-Aminopyridine, 2,2,2-Trifluoroethanol | 2,2,2-Trifluoroethanol lacks a UV chromophore. |
| Thermal | 4-Isocyanatopyridine, 2,2,2-Trifluoroethanol | 4-Isocyanatopyridine can be reactive. |
| Photolytic (UV) | Complex mixture, potential for ring-opened products | May require advanced analytical techniques for full characterization. |
| Oxidative | Hydroxylated pyridine derivatives | Multiple products are likely. |
References
- ACS Publications. (n.d.). Thermal Degradation of Aminosilicone Carbamates. Energy & Fuels.
- Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. ES Energy & Environment.
- PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation.
- CSIRO Publishing. (n.d.). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry.
- MDPI. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Processes.
- PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation].
- MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes.
- ResearchGate. (n.d.). Thermal Degradation of Aminosilicone Carbamates.
- Frontiers. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology.
- PubMed. (2003). Competitive degradation and detoxification of carbamate insecticides by membrane anodic Fenton treatment. Journal of Agricultural and Food Chemistry.
- Royal Society of Chemistry. (n.d.). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects.
- Semantic Scholar. (n.d.). UV photolysis for accelerating pyridine biodegradation.
- ScienceDirect. (n.d.). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals.
- PubMed. (n.d.). Reduction of the carbamate pesticides oxamyl and methomyl by dissolved FeII and CuI.
- U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI.
- PubMed. (n.d.). Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates.
- ResearchGate. (n.d.). (PDF) Chromatographic Determination of Carbamate Pesticides in Environmental Samples.
- International Journal of Pharmaceutical Sciences. (2026). A Strategic Approach to the Development of a Stability-Indicating RP-HPLC Method for Pharmaceutical Drug Substances and Products.
- PubMed Central. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides.
- National Institutes of Health. (n.d.). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems.
- ChemicalBook. (n.d.). 2,2,2-Trifluoroethyl N-(Pyridin-4-ylmethyl)carbamate.
- PubMed Central. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis.
- PubMed Central. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics.
- PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- PubMed Central. (n.d.). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles.
- MDPI. (n.d.). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.
- Biosynth. (n.d.). 2,2,2-Trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate.
- Dana Bioscience. (n.d.). 2,2,2-Trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate 250mg.
- BLD Pharm. (n.d.). 2,2,2-Trifluoroethyl pyridin-4-ylcarbamate hydrochloride.
- Royal Society of Chemistry. (n.d.). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry.
Sources
- 1. Microbiological and biotechnological aspects of metabolism of carbamates and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]
- 4. espublisher.com [espublisher.com]
- 5. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Competitive degradation and detoxification of carbamate insecticides by membrane anodic Fenton treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
optimizing reaction conditions for 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate synthesis
Welcome to the technical support center for the synthesis of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The reaction typically involves the acylation of 4-aminopyridine with a suitable 2,2,2-trifluoroethyl carbonyl source, most commonly 2,2,2-trifluoroethyl chloroformate. While seemingly straightforward, this synthesis presents several challenges that can impact yield and purity. This guide will walk you through potential issues and provide scientifically grounded solutions.
Proposed General Synthetic Protocol
A general procedure for the synthesis of this compound is as follows:
To a solution of 4-aminopyridine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.1-1.5 eq.) is added. The mixture is cooled to 0 °C. 2,2,2-Trifluoroethyl chloroformate (1.0-1.2 eq.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified.
Troubleshooting and Frequently Asked Questions (FAQs)
Low or No Product Formation
Question: I am not observing any product formation, or the yield is very low. What are the possible causes and how can I address them?
Answer:
Low or no product formation can stem from several factors, primarily related to reagent quality, reaction conditions, and the choice of base.
-
Reagent Quality:
-
4-Aminopyridine: Ensure it is pure and dry. Impurities can interfere with the reaction.
-
2,2,2-Trifluoroethyl Chloroformate: This reagent is moisture-sensitive and can decompose. Use a fresh bottle or a recently purchased stock. It is advisable to perform a quality check (e.g., by NMR) if the reagent has been stored for a long time.
-
Solvent: The solvent must be anhydrous. Residual water can hydrolyze the chloroformate, reducing the amount available for the reaction.
-
-
Reaction Conditions:
-
Temperature: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction. However, some reactions may require heating to proceed. If no reaction is observed at room temperature, consider gently heating the mixture (e.g., to 40-50 °C) and monitoring the progress.
-
Reaction Time: The reaction may be slow. Ensure you are monitoring the reaction over a sufficient period.
-
-
Choice and Amount of Base:
-
The base is critical for neutralizing the hydrochloric acid generated during the reaction. An insufficient amount of base can lead to the protonation of 4-aminopyridine, rendering it non-nucleophilic.
-
While pyridine itself is a base, using an external, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to avoid side reactions.[1]
-
Ensure the base is added before the chloroformate to maintain a basic environment.
-
Experimental Workflow for Optimizing Low Yield:
Caption: Desired reaction pathway and potential side reactions.
Purification Challenges
Question: I am having difficulty purifying the final product. What are the recommended methods?
Answer:
Purification can be challenging due to the polarity of the product and the potential for similar polarity of side products.
-
Work-up:
-
After the reaction is complete, it can be quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.
-
-
Chromatography:
-
Flash Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity of the solvent system will need to be optimized based on the TLC analysis of the crude product.
-
-
Preparative HPLC: For obtaining highly pure material, reverse-phase preparative HPLC can be employed.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective purification method.
Table 1: Summary of Recommended Purification Parameters
| Method | Stationary Phase | Mobile Phase / Solvent System | Key Considerations |
| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity and gradually increase the polarity. |
| Preparative HPLC | C18 | Acetonitrile/Water or Methanol/Water (with or without TFA/formic acid) | Can provide very high purity. |
| Recrystallization | N/A | Ethyl Acetate/Hexanes, Ethanol/Water | Effective for crystalline solids. |
Expert Insights and Best Practices
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (nitrogen or argon) is good practice to prevent the hydrolysis of the chloroformate, especially when working on a small scale or for extended reaction times.
-
Order of Addition: Always add the base to the solution of 4-aminopyridine before the dropwise addition of the 2,2,2-trifluoroethyl chloroformate. This ensures that the 4-aminopyridine is in its more nucleophilic, deprotonated state.
-
Monitoring the Reaction: Use a reliable method like LC-MS to monitor the reaction progress. This will not only indicate the consumption of the starting material but also the formation of the desired product and any major side products, allowing for timely quenching of the reaction.
References
-
Synthesis of pyrimidine and pyridine carbamate derivatives. Pharmaceuticals2022 , 15(5), 673. [Link]
-
4-Aminopyridines as Versatile “Noninterfering” Allies for CO2 Fixation. ChemSusChem2020 , 13(23), 6202-6219. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide. Organic Letters2009 , 11(21), 4874–4877. [Link]
-
Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. IUCrData2021 , 6(10). [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]
- CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
Sources
Technical Support Center: A Troubleshooting Guide for Experiments with 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
Welcome to the technical support center for 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that can arise during the synthesis, purification, and application of this versatile reagent. Our goal is to provide you with the expertise and in-depth understanding necessary to achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Low yields in the synthesis of this carbamate can often be attributed to several factors related to the reactants and reaction conditions. The most common synthetic route involves the reaction of 4-aminopyridine with a 2,2,2-trifluoroethyl-containing chloroformate or a related activated carbonyl compound.
Potential Causes & Solutions:
-
Reagent Quality:
-
4-Aminopyridine: Ensure the 4-aminopyridine is pure and dry. The presence of impurities or moisture can lead to side reactions.
-
Activating Agent: The 2,2,2-trifluoroethyl chloroformate (or similar reagent) is moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Degradation of this reagent will significantly impact your yield.
-
-
Reaction Conditions:
-
Base Selection: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl generated during the reaction[1]. The choice and stoichiometry of the base are critical. An insufficient amount of base can lead to the protonation of 4-aminopyridine, rendering it non-nucleophilic.
-
Temperature Control: Carbamate formation can be exothermic. Running the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) can minimize the formation of byproducts. Elevated temperatures may promote side reactions or decomposition of the product[2].
-
Solvent Choice: The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. Nonpolar solvents like toluene can be beneficial for carbamate coupling[3].
-
-
Work-up Procedure:
-
pH Adjustment: During the work-up, careful acidification of the reaction mixture can be used to precipitate the pyridinyl carbamate product[1]. However, overly acidic or basic conditions during work-up can potentially lead to hydrolysis of the carbamate group.
-
A systematic approach to troubleshooting, as outlined in the workflow below, can help identify and resolve the root cause of low yields.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely impurities?
The presence of multiple spots on a TLC plate indicates the formation of byproducts. Identifying these impurities is key to optimizing your reaction and purification strategy.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Mitigation Strategy |
| Unreacted 4-Aminopyridine | Incomplete reaction, insufficient activating agent, or protonation of the amine. | Ensure correct stoichiometry, use fresh activating agent, and verify the amount and type of base. |
| Di-substituted Urea Derivative | Reaction of the carbamate product with another molecule of 4-aminopyridine. | Control reaction temperature and add the activating agent slowly to the solution of 4-aminopyridine and base. |
| Hydrolyzed Carbamate | Exposure to strong acid or base during work-up or purification. | Maintain a neutral or mildly acidic/basic pH during work-up and purification steps. |
| Byproducts from Activating Agent | Decomposition of the chloroformate or other activating agent. | Use high-purity, fresh reagents and maintain anhydrous conditions. |
Q3: The isolated product shows signs of degradation over time. What are the recommended storage conditions for this compound?
Carbamates, while generally stable, can be susceptible to hydrolysis, especially when exposed to moisture in combination with acidic or basic conditions[4]. The trifluoroethyl group can also influence the stability of the molecule.
Recommended Storage:
-
Short-term: Store in a cool, dry place, preferably in a desiccator.
-
Long-term: For extended storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a freezer) to minimize exposure to moisture and air[4].
Troubleshooting Inconsistent Analytical Data
Q4: My NMR spectrum shows broad peaks or unexpected chemical shifts. What could be the issue?
Inconsistent NMR data can be frustrating. Here are some potential causes and solutions:
-
Residual Solvent: Ensure your sample is thoroughly dried to remove any residual solvents from the purification process.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause peak broadening. If suspected, consider passing a solution of your compound through a small plug of silica gel or celite.
-
pH Effects: The pyridine nitrogen can be protonated, leading to changes in the chemical shifts of the aromatic protons. Ensure your NMR solvent is neutral.
-
Rotational Isomers (Rotamers): The partial double bond character of the C-N bond in the carbamate can lead to the presence of rotamers, which may appear as separate sets of peaks or broadened peaks in the NMR spectrum[5]. Acquiring the spectrum at an elevated temperature can sometimes coalesce these peaks.
Q5: I am having difficulty obtaining a consistent melting point for my purified product. Why might this be happening?
A sharp and consistent melting point is a good indicator of purity. Variations can be due to:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own melting point. The crystallization solvent and conditions can influence which polymorph is obtained.
-
Impurities: Even small amounts of impurities can depress and broaden the melting point range.
-
Decomposition: The compound may be decomposing at or near its melting point. This is often indicated by a color change or gas evolution during the melting point determination.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to be a self-validating system with clear checkpoints.
Materials:
-
4-Aminopyridine
-
2,2,2-Trifluoroethyl chloroformate
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-aminopyridine (1.0 eq) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the stirred solution.
-
-
Addition of Chloroformate:
-
Dissolve 2,2,2-trifluoroethyl chloroformate (1.05 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the chloroformate solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The disappearance of the 4-aminopyridine spot indicates reaction completion.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel[1].
-
Caption: Step-by-step synthesis workflow.
References
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)
- Dakenchem.
- PrepChem.com.
- Benchchem.
- Google Patents.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- PMC - PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.
- ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry.
- ResearchGate.
Sources
Technical Support Center: Purification of Crude 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
Welcome to the technical support center for the purification of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, with a focus on the causality behind each procedural choice to ensure scientific integrity and experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.
Problem 1: My crude product is a discolored oil or solid (yellow to brown), but the pure compound should be a white solid.
Cause: Discoloration is a common indicator of impurities or degradation products. For pyridine derivatives, prolonged exposure to air and light can lead to the formation of colored byproducts. Impurities may include unreacted starting materials (e.g., 4-aminopyridine, 2,2,2-trifluoroethyl chloroformate), residual solvents, or side-products from the synthesis.
Solution Workflow:
-
Initial Assessment (TLC/LC-MS):
-
Action: Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a Thin Layer Chromatography (TLC) analysis against the starting materials. For a more detailed analysis, inject a sample into an LC-MS to identify the molecular weights of the components.
-
Rationale: This initial screen will help you understand the complexity of your crude mixture and identify the presence of starting materials or major byproducts.
-
-
Choosing the Right Purification Strategy: Based on the initial assessment, select the most appropriate purification method. The following diagram illustrates a decision-making workflow:
Caption: Decision workflow for selecting a purification method.
Problem 2: Low recovery after acid-base extraction.
Cause: Several factors can lead to low recovery of your basic pyridine product during an acid-base extraction. These include incomplete protonation of the pyridine nitrogen, formation of emulsions, or premature precipitation of the product.
Solution Protocol: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash:
-
Action: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).[1][2] Perform the extraction three times with fresh portions of the acidic solution.
-
Rationale: The acidic wash protonates the basic pyridine nitrogen, forming a water-soluble pyridinium salt.[3] This salt will partition into the aqueous layer, leaving non-basic impurities in the organic layer.[4] Multiple extractions ensure a more complete transfer of the product to the aqueous phase.
-
-
Separation: Combine the aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification:
-
Action: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is basic (pH > 8).
-
Rationale: The addition of base deprotonates the pyridinium salt, regenerating the neutral, water-insoluble product, which will precipitate out or can be extracted back into an organic solvent.[1] Cooling is essential to manage any heat generated during neutralization.
-
-
Product Isolation:
-
Action: If the product precipitates as a solid, it can be collected by vacuum filtration. If it separates as an oil, extract the aqueous solution with fresh organic solvent (e.g., dichloromethane) three times.
-
Rationale: This step isolates the purified product from the aqueous solution.
-
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Problem 3: Product co-elutes with an impurity during column chromatography.
Cause: Peak tailing and poor resolution are common issues when purifying pyridine-containing compounds on silica gel. The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica surface, leading to broad peaks and co-elution with impurities.
Solution Protocol: Optimized Column Chromatography
-
Stationary Phase Selection: Standard silica gel is often sufficient, but for particularly challenging separations, consider using deactivated silica (e.g., with water) or alumina.
-
Mobile Phase Optimization:
-
Action: A common mobile phase is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). To improve peak shape and resolution, add a small amount of a basic modifier to the mobile phase, such as 0.5-1% triethylamine (TEA).
-
Rationale: The TEA will preferentially interact with the acidic silanol groups on the silica, effectively "masking" them from your pyridine-containing product. This minimizes strong interactions and results in sharper, more symmetrical peaks, improving separation.
-
-
Gradient Elution: If there is a significant polarity difference between your product and impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation and reduce purification time.
-
Loading Technique: For best results, dissolve the crude product in a minimal amount of the mobile phase or a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column. This "dry loading" technique often leads to better resolution than liquid loading.
Problem 4: Difficulty in finding a suitable recrystallization solvent.
Cause: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Finding such a solvent can be a matter of trial and error.
Solution Protocol: Solvent Screening for Recrystallization
-
Single Solvent Screening:
-
Action: In separate small test tubes, place a small amount of your purified (post-extraction or chromatography) product. Add a few drops of a single solvent at room temperature. If the compound dissolves immediately, it is too soluble. If it doesn't dissolve, heat the mixture. If it dissolves upon heating and then precipitates upon cooling, you have found a potential solvent.
-
Common Solvents to Screen (in order of increasing polarity): Heptane, Toluene, Diethyl Ether, Ethyl Acetate, Acetone, Isopropanol, Ethanol.
-
-
Mixed Solvent System:
-
Action: If a single solvent is not ideal, a mixed solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Example: Dissolve the carbamate in a small amount of hot ethyl acetate (good solvent) and then slowly add heptane (poor solvent) until turbidity is observed.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will largely depend on the synthetic route. However, common contaminants include:
-
Unreacted Starting Materials: 4-aminopyridine and 2,2,2-trifluoroethyl chloroformate (or a related activating agent).
-
Side-Products: Di-substituted ureas formed from the reaction of the product with another molecule of 4-aminopyridine.
-
Residual Base: If a base like triethylamine or pyridine was used in the synthesis.
-
Water: Often present from the work-up or atmospheric moisture.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for structural elucidation and purity assessment. The spectra should be clean, with the correct chemical shifts, integrations, and coupling constants for the desired structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity. A single, sharp peak is desired.[5]
Q3: What are the recommended storage conditions for this compound?
A3: Like many pyridine and carbamate-containing compounds, it is best stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture, light, and air.
Q4: Is the carbamate functional group stable to the acidic and basic conditions of the extraction?
A4: The carbamate linkage is generally stable to the mild acidic (e.g., 1 M HCl) and basic (e.g., saturated NaHCO₃ or 1 M NaOH) conditions used in a standard acid-base extraction. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis. Therefore, it is recommended to perform the extraction at room temperature or below and to work expeditiously.
Data Summary Table
| Purification Technique | Advantages | Disadvantages | Best For Removing |
| Acid-Base Extraction | Scalable, cost-effective, excellent for removing non-basic impurities.[6] | Risk of emulsion formation, not effective for impurities with similar basicity. | Unreacted starting materials (non-basic), neutral byproducts. |
| Column Chromatography | High resolving power, versatile for a wide range of impurities.[7] | Can be time-consuming and solvent-intensive, potential for product loss on the column. | Impurities with different polarities, including isomers. |
| Recrystallization | Can yield very high purity material, cost-effective.[8] | Requires the product to be a solid, finding a suitable solvent can be challenging, potential for significant material loss in the mother liquor. | Small amounts of impurities that are either highly soluble or insoluble in the chosen solvent. |
References
-
Sorbtech. Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Yu, J., et al. (2010). Methyl carbamate purification by extraction and recrystallazation. SciEngine. [Link]
-
Yu, J., et al. (2010). Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]
-
University of Colorado Boulder. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Linde, M., et al. (2014). Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. PubMed. [Link]
-
Shastri, A. A., et al. (2015). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. ACS Publications. [Link]
-
California State University, Bakersfield. Liquid/liquid Extraction. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Vorholt, A. J., et al. (2021). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. UreaKnowHow. [Link]
- Van Slyke, A. H. (1994). Method for processing crystalline ammonium carbamate.
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. column-chromatography.com [column-chromatography.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
comparing 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate to other kinase inhibitors
A Note to Our Readers: The subject of this guide, 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate, is a compound for which there is currently no publicly available data characterizing its activity as a kinase inhibitor. In the spirit of scientific advancement and to provide a valuable resource for researchers, this guide has been adapted to serve as a comprehensive framework for comparing kinase inhibitors. We will utilize well-established multi-kinase inhibitors—Sorafenib, Sunitinib, and Regorafenib—as exemplars to illustrate the principles and methodologies essential for a thorough comparative analysis. This guide is intended to empower researchers with the knowledge to effectively evaluate and contrast novel kinase inhibitors as data becomes available.
Introduction to Kinase Inhibitor Profiling
Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Kinase inhibitors have emerged as a cornerstone of targeted therapy, but their efficacy and safety are intrinsically linked to their selectivity and mechanism of action. A rigorous comparison of a novel kinase inhibitor to existing drugs is a critical step in preclinical development, providing insights into its potential therapeutic window and off-target effects.
This guide will walk through a systematic approach to comparing kinase inhibitors, focusing on biochemical potency, cellular activity, and the underlying experimental protocols necessary to generate this data.
Comparative Analysis of Multi-Kinase Inhibitors
To illustrate a comparative analysis, we will examine three widely-used multi-kinase inhibitors: Sorafenib, Sunitinib, and Regorafenib. These drugs have overlapping but distinct target profiles, leading to different clinical applications and side-effect profiles.
Mechanism of Action and Target Kinase Profiles
A fundamental aspect of comparing kinase inhibitors is understanding their inhibitory activity against a panel of kinases. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.
| Inhibitor | Primary Kinase Targets | Key Signaling Pathways Inhibited |
| Sorafenib | VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, RET, RAF-1, B-RAF[1][2][3] | RAS/RAF/MEK/ERK pathway, Angiogenesis[1][2] |
| Sunitinib | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT, FLT3, RET, CSF-1R[4][5][6][7] | Angiogenesis, Cell Proliferation[4][6] |
| Regorafenib | VEGFR-1, -2, -3, TIE2, PDGFR-β, FGFR-1, -2, KIT, RET, RAF-1, B-RAF[8][9][10][11] | Angiogenesis, Oncogenesis, Tumor Microenvironment[12][8][10][11] |
Visualizing Kinase Inhibition: Signaling Pathways
Understanding the impact of a kinase inhibitor requires visualizing its effect on cellular signaling cascades. Below are simplified representations of the primary pathways targeted by our comparator inhibitors.
Experimental Protocols: A Guide to Generating Comparative Data
The foundation of a robust kinase inhibitor comparison lies in high-quality, reproducible experimental data. Below are detailed protocols for essential assays.
Biochemical IC50 Determination via In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)
-
Test inhibitor at various concentrations
-
Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)
-
Phosphocellulose paper or other capture medium
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified kinase, and the substrate.
-
Add the test inhibitor at a range of concentrations (typically in a serial dilution). A control with no inhibitor is also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a predetermined time at a specific temperature (e.g., 30°C for 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto the capture medium).
-
Wash the capture medium to remove unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay
This assay measures the effect of an inhibitor on kinase activity within a cellular context.
Objective: To assess the potency of an inhibitor on its target in a more physiologically relevant environment.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test inhibitor at various concentrations
-
Lysis buffer
-
Antibodies specific for the phosphorylated substrate and total substrate
-
Western blotting or ELISA reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the test inhibitor at a range of concentrations for a specific duration.
-
Lyse the cells to release cellular proteins.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of the target kinase's substrate using Western blotting or ELISA with phospho-specific antibodies.
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Plot the level of substrate phosphorylation against the inhibitor concentration to determine the cellular IC50 value.
Conclusion
The comparison of kinase inhibitors is a multi-faceted process that requires a deep understanding of their biochemical and cellular activities. While a direct comparison involving this compound is not currently possible due to a lack of public data, the framework and methodologies presented here provide a robust guide for such an evaluation. By systematically assessing target profiles, mechanisms of action, and cellular effects, researchers can effectively position novel inhibitors within the existing therapeutic landscape and drive the development of more effective and selective cancer therapies.
References
Sources
- 1. Kinase inhibitor - Patent US-9499486-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2,2,2-Trifluoroethyl N-(Pyridin-4-ylmethyl)carbamate CAS#: 1240526-53-7 [m.chemicalbook.com]
- 11. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents [mdpi.com]
- 12. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Guide to the Secondary Assay Validation of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate: A Putative Soluble Epoxide Hydrolase Inhibitor
This guide provides a comprehensive framework for the validation of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate's activity in a secondary assay, contextualized against established inhibitors of soluble epoxide hydrolase (sEH). As a Senior Application Scientist, the following content is structured to offer not just a protocol, but a deeper understanding of the experimental choices and their implications for drug discovery and development.
Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs).[1][2][3] EETs, derived from arachidonic acid, possess potent vasodilatory, anti-inflammatory, and analgesic properties.[2][4] By hydrolyzing EETs to their less active dihydroxyeicosatrienoic acid (DHET) counterparts, sEH effectively diminishes these beneficial effects.[1][5] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a range of conditions including hypertension, inflammation, and neuropathic pain.[3][6][7]
The chemical scaffold of this compound, containing a carbamate linker, a pyridine ring, and a trifluoroethyl group, shares structural motifs with known classes of sEH inhibitors. Carbamates, like the more extensively studied ureas, are known to interact with the active site of sEH.[8][9] The trifluoromethyl group is a common feature in modern medicinal chemistry, often used to enhance metabolic stability and binding affinity.[10] This structural similarity provides a strong rationale for investigating this compound as a potential sEH inhibitor. This guide will therefore proceed under the hypothesis that this compound is a putative sEH inhibitor and will outline the necessary steps to validate this activity.
Rationale for Secondary Assay Selection: A Fluorescence-Based Approach
To validate the inhibitory activity of our target compound, a robust and sensitive secondary assay is required. A fluorescence-based inhibitor screening assay utilizing the substrate (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) is an excellent choice for this purpose.[11][12][13] This assay is well-established, commercially available, and suitable for a high-throughput screening (HTS) format, allowing for rapid determination of inhibitor potency.[11][14]
The principle of the assay is as follows: in the presence of sEH, the non-fluorescent PHOME is hydrolyzed. This leads to an intramolecular cyclization and the release of a cyanohydrin, which, under basic conditions, decomposes to the highly fluorescent 6-methoxy-2-naphthaldehyde.[11][12] The intensity of the fluorescence is directly proportional to the sEH activity. An inhibitor will reduce the rate of PHOME hydrolysis, resulting in a decrease in fluorescence.
Experimental Workflow and Protocols
The following sections detail the step-by-step methodology for conducting the sEH inhibition assay, including the necessary materials, reagent preparation, and data analysis.
Experimental Workflow Diagram
Caption: Workflow for the sEH fluorescence-based inhibition assay.
Detailed Experimental Protocol
Materials:
-
Human recombinant soluble epoxide hydrolase (sEH)
-
(3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate
-
This compound (Test Compound)
-
TPPU (1-(1-propanoylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) (Positive Control Inhibitor)
-
t-TUCB (trans-4-[4-(3-trifluoromethoxyphenyl-ureido)-cyclohexyloxy]-benzoic acid) (Positive Control Inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Black, non-binding 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and control inhibitors in DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
-
Assay Plate Preparation:
-
Add 0.5 µL of each diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only for no-inhibitor (100% activity) and no-enzyme controls.
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the human recombinant sEH in sEH assay buffer to the desired concentration.
-
Add 39.5 µL of the diluted sEH solution to each well containing the test compounds and DMSO controls.
-
Pre-incubate the plate for 5 minutes at room temperature to allow for inhibitor binding to the enzyme.[14]
-
-
Reaction Initiation and Incubation:
-
Prepare the PHOME substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the PHOME substrate solution to each well.
-
Incubate the plate at 25°C for a specified time (e.g., 30 minutes). The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at approximately 330 nm and emission at approximately 465 nm.[12]
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Fluorescence of test well / Fluorescence of 100% activity control well))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of sEH activity) by fitting the data to a four-parameter logistic equation.
-
Comparative Analysis
To contextualize the activity of this compound, it is essential to compare its potency with that of well-characterized sEH inhibitors. TPPU and t-TUCB are excellent choices for this purpose due to their high potency and extensive documentation in the scientific literature.[2][6][7]
Comparative IC50 Data Table
| Compound | Putative Primary Target | Potency (IC50 in nM) on human sEH |
| This compound | Soluble Epoxide Hydrolase | To be determined |
| TPPU | Soluble Epoxide Hydrolase | ~ 1-5 |
| t-TUCB | Soluble Epoxide Hydrolase | ~ 0.4-1 |
Note: The IC50 values for TPPU and t-TUCB are approximate and can vary depending on the specific assay conditions.
Discussion and Interpretation of Results
The IC50 value obtained for this compound will provide a quantitative measure of its inhibitory potency against sEH.
-
High Potency (IC50 < 100 nM): An IC50 value in the low nanomolar range would indicate that the compound is a potent inhibitor of sEH, comparable to established inhibitors like TPPU and t-TUCB. This would strongly validate the initial hypothesis and warrant further investigation into its selectivity, pharmacokinetic properties, and in vivo efficacy.
-
Moderate Potency (100 nM < IC50 < 1 µM): Moderate potency suggests that the compound does interact with the sEH active site, but may require further optimization to enhance its affinity. Structure-activity relationship (SAR) studies could be initiated to explore modifications that improve potency.
-
Low to No Potency (IC50 > 1 µM): A high IC50 value would indicate that this compound is a weak inhibitor or does not significantly inhibit sEH under the tested conditions. In this case, the initial hypothesis would be refuted, and alternative biological targets for this compound might be considered.
It is also crucial to consider the selectivity of the inhibitor. While this guide focuses on a secondary assay for the primary target, further studies should include screening against other related hydrolases (e.g., microsomal epoxide hydrolase) and a broader panel of receptors and enzymes to assess off-target effects.[1]
Conclusion
This guide provides a comprehensive and scientifically grounded approach to the validation of this compound as a potential soluble epoxide hydrolase inhibitor. By following the detailed protocol and comparing the results to established standards, researchers can confidently assess the compound's activity and make informed decisions regarding its future development. The structured workflow and emphasis on data interpretation are designed to ensure the scientific integrity and trustworthiness of the findings.
References
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 55(11), 5075-5091. [Link]
-
Hwang, S. H., Tsai, H. J., Liu, J. Y., Morisseau, C., & Hammock, B. D. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 57(15), 6637-6651. [Link]
-
Tsai, H. J., Kim, I. H., Inceoglu, B., Ulu, A., & Hammock, B. D. (2010). Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. British Journal of Pharmacology, 161(3), 599-610. [Link]
-
Kodani, S. D., & Hammock, B. D. (2018). Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase. Bioorganic & Medicinal Chemistry Letters, 28(1), 107-112. [Link]
-
Morisseau, C., & Hammock, B. D. (2013). Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine. Journal of Medicinal Chemistry, 56(22), 9233-9244. [Link]
-
Inceoglu, B., Wagner, K. M., Yang, J., Schebb, N. H., & Hammock, B. D. (2013). Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. Journal of Pain, 14(11), 1466-1476. [Link]
-
Imig, J. D. (2020). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology, 11, 589410. [Link]
-
Hwang, S. H., Wagner, K. M., & Hammock, B. D. (2019). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Molecules, 24(16), 2956. [Link]
-
Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Application Note. [Link]
-
Al-Sawalha, N. A., & Al-Hiari, Y. M. (2023). Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. Molecules, 28(13), 5183. [Link]
-
Kim, I. H., Morisseau, C., & Hammock, B. D. (2007). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 371(2), 166-175. [Link]
-
Lifev. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - 96 Well. Product Page. [Link]
-
Silberman, J., & Taylor, A. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]
-
Zhang, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3426. [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245-254. [Link]
-
Fujikawa, K., & Ishida, S. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 91-100. [Link]
-
Wang, X., et al. (2011). Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors. Journal of Agricultural and Food Chemistry, 59(1), 262-269. [Link]
-
Suling, W. J., et al. (1981). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 24(7), 841-845. [Link]
-
Dana Bioscience. (n.d.). 2,2,2-Trifluoroethyl N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]carbamate 250mg. Product Page. [Link]
-
Li, G. L., & Wang, J. T. (2010). Ethyl N-[3-(N,N-dimethyl-carbamo-yl)pyridin-2-ylsulfon-yl]carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o707. [Link]
Sources
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors [frontiersin.org]
- 4. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit - 96 Well | Lifev [lifev.org]
- 14. agilent.com [agilent.com]
A Comparative Guide to Structural Analogs of 2,2,2-Trifluoroethyl N-(pyridin-4-yl)carbamate and Their Cholinesterase Inhibitory Activity
This guide provides a detailed comparison of structural analogs of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate, focusing on their activity as cholinesterase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurodegenerative diseases such as Alzheimer's disease. This document synthesizes experimental data to elucidate structure-activity relationships (SAR), offering insights into the rational design of potent and selective cholinesterase inhibitors.
Introduction: The Significance of Carbamates in Cholinesterase Inhibition
Cholinesterase inhibitors (ChEIs) are a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these agents increase the levels of the neurotransmitter acetylcholine in the brain, thereby alleviating cognitive decline. The carbamate functional group is a well-established pharmacophore for ChEIs, capable of forming a transient covalent bond with the serine residue in the active site of cholinesterases, leading to their pseudo-irreversible inhibition.[2]
The parent compound of interest, This compound , combines three key structural motifs: a pyridine ring, which can engage in various interactions within the enzyme's active site; a carbamate linker, essential for the inhibitory mechanism; and a trifluoroethyl group, which can significantly modulate physicochemical properties such as metabolic stability and lipophilicity. Understanding how modifications to these motifs affect inhibitory activity is crucial for the development of next-generation ChEIs.
This guide will focus on a comparative analysis of structural analogs of this compound, drawing primarily from a study by Rossi et al. (2017), which provides a systematic investigation of related pyridine derivatives as cholinesterase inhibitors.[3]
Structural Analogs and Comparative Activity
The inhibitory potential of a series of pyridinylmethyl carbamates, close structural analogs of our lead compound, was evaluated against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). The core structure under consideration is a pyridinylmethyl N-substituted carbamate, where variations in the alcohol moiety of the carbamate and the position of the nitrogen atom in the pyridine ring provide insights into the SAR.
Core Structural Modifications and Their Impact on Activity
The key structural modifications in the analyzed series of analogs involve:
-
The Alcohol Moiety of the Carbamate: Replacing the 2,2,2-trifluoroethyl group with other alkyl and aryl groups allows for an assessment of the influence of steric bulk and electronics in this region.
-
The Position of the Pyridine Nitrogen: Comparing pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl derivatives reveals the importance of the nitrogen's location for enzyme-inhibitor interactions.
The inhibitory activities of these analogs are summarized in the table below.
| Compound | R Group (Alcohol Moiety) | Pyridine Isomer | hAChE IC50 (µM)[3] | hBChE IC50 (µM)[3] |
| 8 | Benzyl | 4-pyridinyl | 0.153 ± 0.016 | 1.83 ± 0.15 |
| 9 | Ethyl | 4-pyridinyl | 0.478 ± 0.045 | 1.34 ± 0.12 |
| 10 | Benzyl | 3-pyridinyl | 0.443 ± 0.038 | 1.54 ± 0.13 |
| 11 | Ethyl | 3-pyridinyl | 1.05 ± 0.09 | 0.828 ± 0.067 |
| 12 | Benzyl | 2-pyridinyl | > 50 | > 50 |
| 13 | Ethyl | 2-pyridinyl | > 50 | > 50 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Structure-Activity Relationship (SAR) Analysis
From the experimental data, several key SAR trends can be elucidated:
-
Influence of the Pyridine Isomer: The position of the nitrogen atom in the pyridine ring is a critical determinant of inhibitory activity. Analogs with the pyridin-4-yl and pyridin-3-yl scaffolds (compounds 8-11 ) demonstrate potent to moderate inhibition of both hAChE and hBChE.[3] In stark contrast, the pyridin-2-yl derivatives (12 and 13 ) are inactive against both enzymes.[3] This suggests that the orientation of the pyridine nitrogen and the overall geometry of the molecule are crucial for productive binding within the cholinesterase active site.
-
Impact of the Carbamate's Alcohol Moiety: Comparing the ethyl and benzyl substituents on the carbamate reveals that a bulkier, aromatic group is generally favored for hAChE inhibition. For the pyridin-4-yl series, the benzyl derivative 8 (IC50 = 0.153 µM) is approximately three times more potent against hAChE than the ethyl analog 9 (IC50 = 0.478 µM).[3] A similar, though less pronounced, trend is observed for the pyridin-3-yl analogs (10 vs. 11 ).[3] This indicates that the benzyl group may engage in favorable π-π stacking or hydrophobic interactions within the enzyme's active site gorge.
-
Selectivity for hAChE vs. hBChE: Most of the active compounds exhibit a degree of selectivity for hAChE over hBChE. For instance, the most potent hAChE inhibitor, compound 8 , is approximately 12-fold more selective for hAChE. This selectivity is an important consideration in drug design, as differential inhibition of AChE and BChE can lead to varied therapeutic and side-effect profiles.
Mechanistic Insights from Molecular Docking
To understand the structural basis for the observed activities, molecular docking studies were performed on the most potent inhibitor, compound 8 , within the active site of human AChE.[3]
The docking results reveal that compound 8 adopts a binding pose that spans the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual-site binding is a characteristic of several potent AChE inhibitors.
Key interactions observed in the docking study include:
-
Carbamate Moiety: The carbamate group is positioned near the catalytic serine (Ser203), poised for the carbamoylation reaction that leads to enzyme inhibition.
-
Pyridin-4-yl Group: The pyridine ring is oriented towards the bottom of the active site gorge, with the nitrogen atom potentially forming a hydrogen bond with a water molecule or a nearby amino acid residue.
-
Benzyl Group: The benzyl substituent is directed towards the PAS, where it can engage in π-π stacking interactions with aromatic residues such as Tyr337 and Tyr341.
This binding mode explains the superior activity of the pyridin-4-yl and pyridin-3-yl isomers, as they can adopt a conformation that allows for these multiple interactions. The inactive pyridin-2-yl isomers likely experience steric clashes or are unable to achieve the optimal geometry for binding.
Sources
- 1. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate and [competitor compound]
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, particularly in oncology, the pyridine ring and carbamate-like moieties are privileged scaffolds. They are instrumental in designing molecules that target key signaling pathways, such as the protein kinase cascades that govern cell proliferation and survival. This guide provides a head-to-head comparison of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate , a research compound with potential as a kinase inhibitor scaffold, and Sorafenib (Nexavar®) , an established multi-kinase inhibitor approved for the treatment of several cancers, including advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1]
Sorafenib's structure features a bi-aryl urea that is critical for its inhibitory activity against a range of serine/threonine and receptor tyrosine kinases.[2] While this compound is not a clinically approved drug, its core structure, containing a pyridin-4-yl carbamate, presents a compelling starting point for inhibitor design. The trifluoroethyl group can significantly modulate physicochemical properties like metabolic stability and lipophilicity.[3][4]
This guide will dissect the critical attributes of both compounds, offering a comparative analysis of their physicochemical properties, known or predicted biological activities, and mechanisms of action. Furthermore, we will provide detailed, field-proven experimental protocols for key assays used to characterize such molecules, empowering researchers to conduct their own comparative evaluations.
Physicochemical Properties: A Foundation for Drug Action
The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as molecular weight, lipophilicity (logP), and aqueous solubility directly influence absorption, distribution, metabolism, and excretion (ADME).
From a drug design perspective, the introduction of fluorine atoms, as seen in this compound, is a common strategy to enhance metabolic stability and modulate pKa and lipophilicity.[3] Sorafenib, a BCS Class II drug, exhibits low solubility and high permeability, which can lead to variable oral bioavailability.[5]
Table 1: Comparative Physicochemical Properties
| Property | This compound | Sorafenib |
| Molecular Formula | C8H7F3N2O2 | C21H16ClF3N4O3 |
| Molecular Weight | 220.15 g/mol | 464.83 g/mol [1] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | 105 Ų[6] |
| Predicted logP | 1.5 - 2.5 (Estimated) | 3.6[6] |
| Aqueous Solubility | Predicted to be low to moderate | Practically insoluble in aqueous media[2] |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 4 | 7 |
Note: Properties for this compound are estimated based on its structure, as extensive experimental data is not publicly available.
The lower molecular weight and TPSA of the carbamate scaffold suggest it may have more favorable initial properties for optimization compared to the larger, more complex structure of Sorafenib. However, Sorafenib's established clinical efficacy demonstrates that its physicochemical challenges can be overcome through formulation and dosing strategies.[5]
Caption: Interplay of Physicochemical Properties and Biological Performance.
In Vitro Biological Evaluation: Potency and Selectivity
Target Profile
Sorafenib is a multi-kinase inhibitor, potently targeting both serine/threonine kinases in the RAF/MEK/ERK signaling pathway and receptor tyrosine kinases (RTKs) involved in angiogenesis.[7][8] Its primary targets include RAF-1, B-RAF (wild-type and V600E mutant), VEGFR-1, -2, -3, and PDGFR-β.[1][9] This dual mechanism of action allows Sorafenib to simultaneously inhibit tumor cell proliferation and cut off the tumor's blood supply.[10]
The biological activity of this compound has not been extensively reported. However, the N-(pyridin-4-yl)carbamate scaffold is a known pharmacophore in kinase inhibitors, suggesting potential activity against various kinases.[11][12][13] A comprehensive screening against a panel of kinases would be necessary to elucidate its specific target profile.
Comparative Potency (IC50 Data)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the reported IC50 values for Sorafenib against its key targets.
Table 2: In Vitro Inhibitory Profile of Sorafenib
| Kinase Target | IC50 (nM) |
| Raf-1 | 6[9][10] |
| B-RAF (wild-type) | 22[9][10] |
| B-RAF (V600E) | 38[9][10] |
| VEGFR-1 | 26[9] |
| VEGFR-2 | 90[9][10] |
| VEGFR-3 | 20[9][10] |
| PDGFR-β | 57[9] |
| c-Kit | 68[9] |
| FLT3 | 58[9] |
Data compiled from various in vitro kinase assays.[9][10]
For this compound, these IC50 values would need to be determined experimentally. A typical starting point would be to screen the compound against a panel of kinases known to be targeted by similar scaffolds.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a robust, high-throughput method for determining the IC50 value of a test compound against a specific kinase. The principle is based on quantifying the amount of ATP remaining after the kinase reaction; lower kinase activity results in higher ATP levels and a stronger luminescent signal.[14]
Materials:
-
Kinase of interest (e.g., RAF-1, VEGFR-2)
-
Kinase substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Test compound (e.g., this compound, Sorafenib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multichannel pipettor
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a pre-mixed substrate/ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ATP Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 10 µL of the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: Workflow for a luminescence-based in vitro kinase assay.
Mechanism of Action: Elucidating Downstream Effects
Signaling Pathway Analysis
Sorafenib exerts its anti-tumor effects by inhibiting the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation.[5][7] By inhibiting RAF kinases, Sorafenib prevents the phosphorylation and activation of MEK, which in turn prevents the phosphorylation and activation of ERK.[8] The level of phosphorylated ERK (p-ERK) is a key biomarker for the activity of this pathway.
The potential mechanism of action for this compound would depend on its specific kinase targets. If it were to inhibit kinases within the RAF/MEK/ERK pathway, a similar downstream effect on p-ERK levels would be expected.
Caption: Sorafenib's inhibition of the RAF/MEK/ERK pathway.
Experimental Protocol: Western Blot for p-ERK Analysis
Western blotting is a standard technique to measure the levels of specific proteins, such as p-ERK and total ERK, in cell lysates.[15] A decrease in the ratio of p-ERK to total ERK upon compound treatment indicates inhibition of the upstream signaling pathway.[16]
Materials:
-
Cancer cell line (e.g., HT-29, which has a B-RAF mutation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (and a vehicle control) for a specified time (e.g., 2 hours).
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.[17]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody against p-ERK (e.g., at a 1:1000 dilution) overnight at 4°C.[18]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[18]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the same membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.[17]
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using software like ImageJ.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition to determine the extent of pathway inhibition.
-
Pharmacokinetic Profile: From Bench to In Vivo
A compound's success as a drug is heavily dependent on its ADME properties. In vitro assays are crucial for early-stage assessment of a compound's pharmacokinetic potential.
Metabolic Stability
Metabolic stability, often assessed using liver microsomes, provides an indication of how quickly a compound is metabolized by cytochrome P450 (CYP) enzymes.[19] High metabolic instability can lead to poor bioavailability and a short half-life in vivo. The trifluoroethyl group in this compound is often incorporated to block potential sites of metabolism, thereby increasing metabolic stability.[4]
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[20][21]
Materials:
-
Human liver microsomes (HLM)
-
Test compound
-
NADPH regenerating system (or NADPH)[22]
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw liver microsomes at 37°C and then dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Keep on ice.[23]
-
Prepare a working solution of the test compound in buffer (e.g., at 1 µM final concentration). The final concentration of organic solvent (e.g., DMSO) should be low (<0.5%).[23]
-
-
Incubation:
-
In a 96-well plate, combine the microsomal solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[23]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.[19]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.[20]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line from the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:[19]
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
-
Conclusion and Future Directions
This guide provides a comparative framework for evaluating this compound against the established multi-kinase inhibitor, Sorafenib. Sorafenib's clinical success is a testament to the effectiveness of its dual-action mechanism, inhibiting both tumor proliferation and angiogenesis.[1][10] However, its complex profile, including low solubility and a broad spectrum of kinase inhibition, presents challenges.[5]
The scaffold of this compound offers a promising, albeit uncharacterized, starting point for the development of novel kinase inhibitors. Its simpler structure and the presence of the trifluoroethyl moiety suggest potential for favorable physicochemical and pharmacokinetic properties.[3]
The critical next step for characterizing this compound is to perform the experimental protocols detailed in this guide. A comprehensive kinase screen will unveil its target profile and potency, while cellular assays will determine its effect on relevant signaling pathways. The in vitro ADME assays will provide essential insights into its drug-like properties. The data generated from these studies will be instrumental in determining whether this scaffold warrants further optimization in a drug discovery program.
References
Sources
- 1. Sorafenib - Wikipedia [en.wikipedia.org]
- 2. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP4032529A1 - Sorafenib pharmaceutical composition having high bioavailability and application - Google Patents [patents.google.com]
- 6. Sorafenib N-Oxide | C21H16ClF3N4O4 | CID 9826472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncology-central.com [oncology-central.com]
- 10. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scbt.com [scbt.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. mercell.com [mercell.com]
A Researcher's Guide to De-risking Novel Compounds: A Cross-Reactivity Profile of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate and its Analogs
In the landscape of modern drug discovery, the aphorism "know thy compound" has never been more critical. The journey from a promising hit to a clinical candidate is fraught with peril, with unforeseen off-target interactions being a primary cause of attrition. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of novel chemical entities, using the relatively uncharacterized molecule, 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate, as a representative case study. While specific experimental data for this compound is not publicly available, its structural motifs—a carbamate linker, a pyridine ring, and a trifluoroethyl group—offer valuable clues to its potential biological interactions and serve as an excellent model for outlining a robust de-risking strategy.
This document is intended for researchers, scientists, and drug development professionals. It will not only detail the "what" and "how" of cross-reactivity profiling but also the "why," delving into the scientific rationale behind the selection of specific assays and the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for the comprehensive evaluation of any new chemical entity.
Initial Structural Assessment and Target Hypothesis
The structure of this compound provides the initial roadmap for our investigation. Let's dissect its key features:
-
Carbamate Moiety: This functional group is a well-known pharmacophore, most notably for its ability to inhibit serine hydrolases, such as acetylcholinesterase (AChE).[1][2] The carbamate can undergo hydrolysis, leading to carbamylation of the serine residue in the enzyme's active site, a mechanism that is typically reversible.[1]
-
Pyridine Ring: The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors where it can act as a hinge-binder, forming hydrogen bonds with the kinase's hinge region. The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor.
-
Trifluoroethyl Group: The introduction of trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability and binding affinity.[3] It can alter the electronic properties of the molecule and participate in non-canonical hydrogen bonds or other electrostatic interactions.
Based on this analysis, our primary hypotheses for the biological activity of this compound would include:
-
Primary Target Hypothesis: Inhibition of acetylcholinesterase or other serine hydrolases.
-
Potential Off-Target Family: Interaction with the human kinome due to the presence of the pyridine ring.
-
Other Potential Interactions: The overall structure may have an affinity for a variety of other protein targets.
A comprehensive cross-reactivity profile must therefore extend beyond the primary hypothesized target to broadly survey the landscape of potential off-target interactions.
A Multi-pronged Approach to Cross-Reactivity Profiling
No single assay can provide a complete picture of a compound's selectivity. A robust strategy involves the integration of data from multiple orthogonal approaches, including biochemical assays, cell-based assays, and proteome-wide analyses. Here, we compare and contrast three cornerstone methodologies.
Broad Panel Off-Target Screening
The initial step in any safety pharmacology assessment should be a broad, in vitro screen against a panel of known off-target liabilities.[4][5][6] These panels typically include a wide range of receptors (e.g., GPCRs), ion channels, transporters, and enzymes that are frequently implicated in adverse drug reactions.[4][5]
Experimental Rationale: By screening the compound at a single high concentration (e.g., 10 µM) against a large and diverse set of targets, we can rapidly identify potential "red flags" that warrant further investigation. This approach is cost-effective for early-stage de-risking.
Workflow:
Figure 1: Workflow for broad panel off-target screening.
Data Interpretation:
The results are typically presented as a percentage of inhibition or binding at a single concentration. A commonly used threshold for a "hit" is >50% inhibition.
| Target | Compound X (10 µM) % Inhibition | Interpretation |
| Adenosine A1 Receptor | 65% | Potential hit, requires follow-up. |
| hERG Channel | 12% | Low risk at this concentration. |
| Cyclooxygenase-2 (COX-2) | 88% | Strong hit, requires IC50 determination. |
| Dopamine Transporter (DAT) | 5% | Low risk. |
Table 1: Hypothetical data from a broad off-target panel screen for "Compound X" (representing this compound).
Any significant hits from this initial screen must be followed up with dose-response experiments to determine the IC50 or Ki value, providing a quantitative measure of potency.
Kinome Scanning
Given the presence of the pyridine moiety, a thorough assessment of the compound's interaction with the human kinome is essential. Kinome profiling services, such as KINOMEscan®, offer comprehensive panels that can screen a compound against hundreds of kinases.[7][8][9][10]
Experimental Rationale: These assays are typically competition binding assays, where the test compound competes with a known, tagged ligand for binding to the kinase active site.[9] This method provides a quantitative measure of binding affinity (Kd) and is independent of ATP concentration, offering a direct assessment of compound-target interaction.[9]
Workflow:
Figure 2: Workflow for kinome scanning.
Data Presentation:
The results are often visualized as a "kinetree," where kinases that are strongly inhibited are highlighted. A selectivity score can also be calculated to provide a quantitative measure of the compound's specificity.
| Kinase Target | % Control @ 1 µM | Kd (nM) |
| ABL1 | 2.5 | 25 |
| SRC | 35 | 350 |
| LCK | 85 | >10,000 |
| EGFR | 92 | >10,000 |
Table 2: Hypothetical kinome scan data for "Compound X". A lower % control indicates stronger binding.
This data allows for the identification of both expected and unexpected kinase interactions, providing crucial information for lead optimization and for understanding potential mechanisms of toxicity.
Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are invaluable, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for verifying target engagement in intact cells and tissues.[11][12][13][14][15]
Experimental Rationale: CETSA® is based on the principle that when a protein binds to a ligand, it becomes thermodynamically stabilized.[12][14] This stabilization results in an increased resistance to thermal denaturation. By heating cells treated with a compound to a range of temperatures and then quantifying the amount of soluble protein remaining, one can determine if the compound is binding to its target.[13][14]
Workflow:
Figure 3: General workflow for a CETSA® experiment.
Data Interpretation:
A positive result in a CETSA® experiment is a shift in the melting temperature (Tm) of the target protein to a higher temperature in the presence of the compound. This provides direct evidence of target engagement in a physiologically relevant context.
| Target Protein | Treatment | Apparent Tm (°C) | ΔTm (°C) |
| Acetylcholinesterase | Vehicle | 52.5 | - |
| Acetylcholinesterase | Compound X (10 µM) | 58.2 | +5.7 |
| ABL1 Kinase | Vehicle | 48.1 | - |
| ABL1 Kinase | Compound X (10 µM) | 51.3 | +3.2 |
| GAPDH (Control) | Vehicle | 62.8 | - |
| GAPDH (Control) | Compound X (10 µM) | 62.9 | +0.1 |
Table 3: Hypothetical CETSA® data for "Compound X" in a relevant cell line.
Furthermore, proteome-wide CETSA® coupled with mass spectrometry can provide an unbiased view of a compound's selectivity across thousands of proteins, uncovering novel off-targets that may be missed by panel-based approaches.[16]
Synthesizing the Data: Building a Comprehensive Profile
The true power of this multi-pronged approach lies in the integration of data from all three methodologies.
-
The broad off-target panel provides the initial "all clear" or identifies major liabilities.
-
Kinome scanning gives a deep dive into a specific, high-risk protein family.
-
CETSA® validates the biochemical findings in a cellular context and can reveal off-targets that are only apparent in a native environment.
For our hypothetical "Compound X," the integrated data might suggest that it is a dual inhibitor of acetylcholinesterase and ABL1 kinase, with a potential off-target liability at the COX-2 enzyme. This comprehensive profile allows for an informed decision-making process. The next steps could involve medicinal chemistry efforts to improve selectivity, or further in vitro and in vivo studies to assess the functional consequences of these on- and off-target interactions.
Conclusion
Characterizing the cross-reactivity profile of a novel compound is a cornerstone of modern drug discovery. By moving beyond a single assay and embracing a holistic, multi-faceted approach, researchers can gain a much deeper understanding of their molecule's biological activity. The methodologies outlined in this guide—broad panel screening, kinome scanning, and CETSA®—represent a powerful toolkit for de-risking new chemical entities. While we have used this compound as a conceptual framework, the principles and workflows described herein are universally applicable and will empower researchers to make more informed decisions, ultimately increasing the probability of success in the long and arduous journey of drug development.
References
-
KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]
-
Safety and Off-Target Drug Screening Services - Reaction Biology. [Link]
-
Kinome Profiling Service | MtoZ Biolabs. [Link]
-
KINOMEscan® Kinase Profiling Platform. [Link]
-
Specialized In Vitro Safety Pharmacology Profiling Panels - Eurofins Discovery. [Link]
-
KINOMEscan Technology - Eurofins Discovery. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]
-
SpectrumScreen Binding Panel for Safety Pharmacology Profiling - Eurofins Discovery. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]
-
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections. [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]
-
Multi-pathway cellular analysis of compound selectivity - RSC Publishing. [Link]
-
Knowledge-Based Approaches to Off-Target Screening - PubMed. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
-
CETSA® for Selectivity Profiling in Drug Discovery | Pelago Bioscience. [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]
-
Four ways to measure selectivity | Download Scientific Diagram - ResearchGate. [Link]
-
Off-Target Screening Cell Microarray Assay - Charles River Laboratories. [Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC - NIH. [Link]
-
Carbamate Toxicity - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts as acetylcholinesterase inhibitors and protective agents against organophosphorus compounds - PubMed. [Link]
Sources
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carbamate derivatives of 2-arylimidazo[1,2-a]pyridinium salts as acetylcholinesterase inhibitors and protective agents against organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. news-medical.net [news-medical.net]
- 16. pelagobio.com [pelagobio.com]
Illuminating the Molecular Target: A Comparative Guide to Confirming the Binding Site of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate
For researchers and drug development professionals, understanding the precise molecular interactions of a novel compound is paramount. This guide provides a comprehensive, technically-grounded framework for the experimental confirmation of the binding site for the compound 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate . While no public data currently exists pinpointing a specific biological target for this molecule, its chemical structure provides a compelling hypothesis that serves as the foundation for our investigative roadmap.
The presence of a carbamate functional group strongly suggests a mechanism of action involving the inhibition of serine hydrolases. Carbamates are a well-established class of "pseudo-irreversible" inhibitors that covalently modify the catalytic serine residue in the active site of these enzymes. A primary and highly relevant target within this enzyme class is Acetylcholinesterase (AChE) , a critical enzyme in the central and peripheral nervous systems responsible for the breakdown of the neurotransmitter acetylcholine.
This guide, therefore, is predicated on the hypothesis that this compound is an inhibitor of AChE. We will outline a logical, multi-faceted experimental plan to not only confirm this hypothesis but also to rigorously characterize the binding interaction in comparison to established standards.
The Comparative Cohort: Establishing Benchmarks for Interaction
To provide context and scientific rigor, the binding and inhibitory activity of our topic compound will be compared against two critical reference molecules: a well-characterized positive control and a structurally analogous negative control.
| Compound Role | Compound Name | Rationale for Inclusion |
| Test Compound | This compound | The novel molecule whose binding site and mechanism of action are to be elucidated. |
| Positive Control | Physostigmine | A naturally occurring carbamate and a well-documented, potent inhibitor of AChE. It serves as the "gold standard" for the expected mechanistic class and provides a benchmark for inhibitory potency and binding affinity.[1] |
| Negative Control | N-(pyridin-4-yl)acetamide | A commercially available structural analog that retains the pyridin-4-yl core but replaces the reactive carbamate ester with a stable amide. This modification is expected to significantly reduce or eliminate the carbamylation of the active site serine, thereby serving as a control for non-specific interactions.[2][3][4] |
A Multi-Pillar Strategy for Binding Site Confirmation
Our approach is built on a foundation of complementary biochemical and biophysical techniques, designed to provide a holistic understanding of the compound-target interaction. This workflow progresses from initial functional validation to deep thermodynamic, kinetic, and structural characterization.
Caption: Experimental workflow for binding site confirmation.
Pillar 1: Enzyme Inhibition – Does it Inhibit the Target?
The first and most fundamental question is whether this compound functionally inhibits AChE. A standard method for this is the Ellman's assay, a colorimetric method to measure AChE activity.
Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. An inhibitor will slow this reaction, reducing the rate of color development.
-
Reagents:
-
Human recombinant Acetylcholinesterase (hrAChE)
-
Acetylthiocholine iodide (ATCh)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound, Physostigmine, and N-(pyridin-4-yl)acetamide dissolved in DMSO.
-
-
Procedure:
-
Prepare a series of dilutions for each compound (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the compound dilution.
-
Add 20 µL of hrAChE solution to each well and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of ATCh solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Normalize the rates relative to a DMSO-only control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Expected Outcome & Interpretation:
| Compound | Expected IC50 | Interpretation |
| Test Compound | To be determined | A low (nM to low µM) IC50 would strongly support the hypothesis that it is an AChE inhibitor. |
| Physostigmine | Low nM range | Confirms the assay is performing correctly and provides a benchmark for high-potency inhibition. |
| N-(pyridin-4-yl)acetamide | > 100 µM or no inhibition | Demonstrates that the carbamate moiety is crucial for inhibitory activity, ruling out non-specific binding of the pyridinyl scaffold as the primary driver of potent inhibition. |
The proposed mechanism of AChE inhibition by carbamates involves a two-step process: initial binding to the active site followed by the carbamylation of the catalytic serine.
Sources
Efficacy of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate as a Cholinesterase Inhibitor: A Comparative Guide
This guide provides a comprehensive technical overview of the anticipated efficacy of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate as a cholinesterase inhibitor. Due to the limited direct experimental data on this specific compound in publicly available literature, this document establishes a framework for its evaluation by comparing it with structurally related pyridinyl carbamates with known biological activities. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's potential mechanism of action, structure-activity relationships, and a detailed protocol for its in-vitro characterization.
Introduction: The Rationale for Investigating this compound
Carbamates represent a significant class of compounds that function as inhibitors of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition leads to increased acetylcholine levels in the synaptic cleft. This mechanism is the basis for the therapeutic use of cholinesterase inhibitors in conditions such as Alzheimer's disease and myasthenia gravis.[1][3]
The structure of this compound incorporates three key motifs that suggest its potential as a cholinesterase inhibitor:
-
The Carbamate Moiety: This functional group is crucial for the inhibitory activity, acting as a "pseudo-irreversible" inhibitor by carbamoylating a serine residue in the active site of the cholinesterase enzyme.[4]
-
The Pyridine Ring: The pyridine nucleus is a common feature in many biologically active compounds and can engage in various interactions with the enzyme's active site, potentially influencing binding affinity and selectivity.
-
The 2,2,2-Trifluoroethyl Group: The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] The trifluoroethyl group, in this case, is expected to modulate the electronic properties of the carbamate and its interaction with the enzyme.
Given these structural features, it is hypothesized that this compound will exhibit inhibitory activity against cholinesterases. This guide will now delve into a comparative analysis with known pyridinyl carbamates to predict its potential efficacy.
Comparative Efficacy of Pyridinyl Carbamates as Cholinesterase Inhibitors
To contextualize the potential efficacy of this compound, it is instructive to compare it with other pyridinyl carbamates for which experimental data are available. The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound/Alternative | Structure | Target Enzyme | IC50 (µM) | Reference |
| Rivastigmine | AChE & BChE | AChE: ~4.5 BChE: ~0.03 | [6] | |
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | Complex organic structure | AChE | 46.35 | [2] |
| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | Complex organic structure | BChE | 27.38 | [2] |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Complex organic structure | AChE | 38.98 | [7] |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | Complex organic structure | BChE | 1.60 | [7] |
Analysis and Expected Performance:
Based on the structure-activity relationships of carbamate inhibitors, the trifluoroethyl group in the topic compound is expected to influence its inhibitory profile. The high electronegativity of the fluorine atoms can increase the electrophilicity of the carbamate carbonyl carbon, potentially enhancing the rate of carbamoylation of the enzyme's active site serine. However, the overall efficacy will also depend on how the entire molecule fits within the active site gorge of the enzyme. The pyridin-4-yl group will likely interact with specific amino acid residues, and the orientation of this interaction will be critical for binding affinity. It is plausible that this compound could exhibit moderate to potent cholinesterase inhibition, and its selectivity for AChE versus BChE would need to be determined experimentally.
Mechanism of Action: Cholinesterase Inhibition
The proposed mechanism of action for this compound as a cholinesterase inhibitor follows the established pathway for carbamate inhibitors.
Caption: Proposed mechanism of cholinesterase inhibition by a carbamate.
The process involves an initial reversible binding of the carbamate to the enzyme's active site, forming an enzyme-inhibitor complex. This is followed by the nucleophilic attack of the active site serine on the carbamoyl carbonyl, leading to the formation of a transiently stable carbamoylated enzyme and the release of the trifluoroethanol leaving group. The enzyme is thus rendered inactive. Regeneration of the active enzyme occurs through slow hydrolysis of the carbamoyl-serine bond, a process that is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
To experimentally determine the efficacy of this compound, a standard in vitro cholinesterase inhibition assay based on Ellman's method can be employed.
Sources
- 1. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Chemical Scaffolds for 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate in Neuroprotective Drug Discovery
For researchers, scientists, and drug development professionals vested in the discovery of novel neuroprotective agents, the pyridine carbamate scaffold has emerged as a promising starting point. This guide provides an in-depth technical comparison of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate and its key alternative chemical scaffolds. We will delve into the rationale behind their design, present comparative experimental data on their neuroprotective efficacy, and provide detailed protocols for their synthesis and evaluation, empowering you to make informed decisions in your drug discovery programs.
Introduction: The Promise and Challenge of Pyridinyl Carbamates
The lead compound, this compound, belongs to a class of aromatic carbamates that have demonstrated significant neuroprotective activity. These compounds have been shown to confer protection in models of neuronal apoptosis, a common pathological hallmark in a range of neurodegenerative diseases. A key mechanism of action for this class of compounds is the upregulation of the anti-apoptotic protein Bcl-2 and the induction of autophagy, a cellular recycling process crucial for neuronal health[1][2][3].
The core structure, a carbamate linker attached to a pyridine ring, serves as a crucial pharmacophore. However, as with any lead scaffold, there is a compelling need to explore chemical space for analogues with improved potency, selectivity, metabolic stability, and a more favorable safety profile. Bioisosteric replacement is a powerful strategy in medicinal chemistry to achieve these goals by substituting a functional group with another that retains similar biological activity but offers advantages in physicochemical or pharmacokinetic properties. This guide will focus on two key bioisosteric replacements for the carbamate moiety: the ether linkage and a carbocyclic core.
Comparative Analysis of Alternative Scaffolds
The exploration of alternative scaffolds to the pyridinyl carbamate has focused on replacing the carbamate group with bioisosteres that mimic its size and electronic properties while offering potential advantages. Here, we compare the parent carbamate scaffold with its ether and carbocyclic bioisosteres.
Structural Overview
The core structures of the parent compound and its bioisosteric alternatives are presented below. The key modification lies in the linker between the pyridinyl moiety and the trifluoroethyl group.
Figure 1: Structural relationship between the parent carbamate scaffold and its ether and carbocyclic bioisosteres.
Rationale for Alternative Scaffolds
-
Ether Bioisostere: The replacement of the carbamate linker with an ether linkage is a classic bioisosteric substitution. The ether bond is generally more metabolically stable than a carbamate, which can be susceptible to hydrolysis by esterases. This increased stability can lead to a longer half-life and improved pharmacokinetic profile. While the hydrogen-bond donating capability of the carbamate's N-H group is lost, the overall size and conformation can be maintained.
-
Carbocyclic Bioisostere: Replacing the carbamate with a carbocyclic ring, such as a phenyl group, offers another strategy to enhance metabolic stability and explore different binding interactions. A carbocyclic linker is resistant to enzymatic cleavage. This modification can also alter the compound's lipophilicity and potential for CNS penetration.
Performance Comparison: Experimental Data
The following table summarizes the comparative neuroprotective performance of the parent carbamate scaffold and its ether and carbocyclic bioisosteres in an in vitro model of etoposide-induced apoptosis in PC12 cells. Etoposide is a topoisomerase II inhibitor that induces DNA damage and apoptosis, providing a relevant model for screening neuroprotective compounds.
| Scaffold | Compound Example | Concentration (µM) | Neuroprotective Efficacy (% Cell Viability)[3] |
| Parent Carbamate | This compound analogue | 3 | 70% |
| Ether Bioisostere | 4-((2,2,2-trifluoroethoxy)methyl)pyridine analogue | 3 | 65% |
| Carbocyclic Bioisostere | Phenyl analogue of the parent carbamate | Not specified | 74% |
Data Interpretation:
-
The parent carbamate scaffold demonstrates robust neuroprotective activity, with a 70% cell viability at a 3 µM concentration[3].
-
The ether bioisostere shows a slight reduction in neuroprotective activity (65% cell viability) compared to the parent carbamate[3]. This suggests that while the ether linkage provides a viable alternative, the carbamate functionality may play a role in the compound's potency, potentially through hydrogen bonding interactions with its biological target.
-
The carbocyclic bioisostere exhibits comparable, and in this instance slightly higher, neuroprotective activity (74% cell viability) to the parent carbamate[3]. This indicates that a carbocyclic core can effectively replace the carbamate linker without compromising efficacy in this assay, offering a metabolically stable alternative.
Mechanism of Action: Upregulation of Bcl-2
A key mechanistic insight into the neuroprotective activity of these aromatic carbamates is their ability to modulate the expression of proteins involved in the apoptotic cascade. Specifically, they have been shown to increase the expression of the anti-apoptotic protein Bcl-2.
Figure 2: Signaling pathway showing the upregulation of Bcl-2 by aromatic carbamates, leading to the inhibition of apoptosis.
Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed protocols for the synthesis of the parent carbamate and the key biological assays used to evaluate neuroprotective efficacy.
Synthesis of 2,2,2-trifluoroethyl N-(pyridin-4-ylmethyl)carbamate
This protocol describes a general method for the synthesis of the title compound from commercially available starting materials.
Step 1: Synthesis of 2,2,2-Trifluoroethyl Chloroformate
2,2,2-Trifluoroethyl chloroformate can be prepared by reacting 2,2,2-trifluoroethanol with phosgene or a phosgene equivalent like triphosgene in the presence of a suitable base.
-
Materials: 2,2,2-trifluoroethanol, triphosgene, pyridine, anhydrous dichloromethane (DCM).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2,2-trifluoroethanol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture via the dropping funnel.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
The reaction mixture can be carefully quenched with water and the organic layer separated.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,2,2-trifluoroethyl chloroformate.
-
Step 2: Synthesis of 2,2,2-trifluoroethyl N-(pyridin-4-ylmethyl)carbamate
-
Materials: 4-(Aminomethyl)pyridine, 2,2,2-trifluoroethyl chloroformate, triethylamine (TEA), anhydrous DCM.
-
Procedure:
-
In a round-bottom flask, dissolve 4-(aminomethyl)pyridine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,2,2-trifluoroethyl chloroformate (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,2,2-trifluoroethyl N-(pyridin-4-ylmethyl)carbamate.
-
In Vitro Neuroprotection Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the neuroprotective effects of test compounds against etoposide-induced toxicity in PC12 cells.
-
Cell Culture:
-
Maintain PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assay Procedure:
-
Seed PC12 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Induce apoptosis by adding etoposide to a final concentration of 50 µM. Include a vehicle control (DMSO) and an etoposide-only control.
-
Incubate the plate for 24 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Western Blot Analysis of Bcl-2 and Bax Expression
This protocol outlines the procedure for analyzing the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax in PC12 cells following treatment with test compounds.
-
Sample Preparation:
-
Plate PC12 cells in 6-well plates and treat with test compounds and/or etoposide as described in the neuroprotection assay.
-
After the incubation period, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 (1:1000 dilution) and Bax (1:1000 dilution) overnight at 4°C. Also, probe for a loading control, such as β-actin (1:5000 dilution).
-
Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion and Future Directions
The exploration of alternative chemical scaffolds for this compound has revealed promising avenues for the development of novel neuroprotective agents. Both ether and carbocyclic bioisosteres represent viable strategies to modulate the physicochemical and pharmacokinetic properties of the parent carbamate scaffold while maintaining or even enhancing neuroprotective efficacy.
The comparable activity of the carbocyclic bioisostere, coupled with its inherent metabolic stability, makes it a particularly attractive candidate for further optimization. Future studies should focus on a more comprehensive in vivo evaluation of these alternative scaffolds to assess their pharmacokinetic profiles, CNS penetration, and efficacy in animal models of neurodegenerative diseases. The detailed protocols provided in this guide serve as a robust foundation for researchers to synthesize and evaluate these and other novel chemical entities in the quest for effective neuroprotective therapeutics.
References
-
Trippier, P. C., et al. (2017). Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2). Journal of Medicinal Chemistry, 60(23), 9565–9581. [Link]
-
Trippier, P. C., et al. (2017). Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2). PubMed, [Link]
-
Trippier, P. C., et al. (2017). Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Pro. SciSpace, [Link]
-
Trippier, P. C., et al. (2017). Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2). PubMed Central, [Link]
-
Various Authors. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. ResearchGate. [Link]
-
Various Authors. (n.d.). Western blotting for determination of Bax:Bcl-2 ratio and... ResearchGate. [Link]
-
Various Authors. (n.d.). The level of Bcl-2/Bax was detected by Western blot. ResearchGate. [Link]
-
UCHEM. (n.d.). Manufacturer Supply 4-(Aminomethyl)pyridine cas 3731-53-1. UCHEM. [Link]
-
Various Authors. (n.d.). Optimization and validation of etoposide-induced cell death in PC12... ResearchGate. [Link]
Sources
A Comparative Analysis of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate Against Standard-of-Care Smoking Cessation Therapies
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The global health burden of tobacco addiction necessitates the continued development of novel and more effective smoking cessation therapies. While current first-line treatments have enabled many to quit, a significant portion of smokers are unable to achieve long-term abstinence, highlighting the need for therapeutic alternatives with improved efficacy, safety, or tolerability profiles. This guide introduces a novel investigational compound, 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate (hereafter referred to as Cpd-X), and provides a comprehensive benchmarking framework against the current standard-of-care drugs: varenicline and bupropion.
Based on its structural motifs—a pyridinyl-carbamate core known to interact with nicotinic acetylcholine receptors (nAChRs) and trifluoroethylation to potentially enhance metabolic stability and binding affinity—Cpd-X is postulated to be a potent and selective modulator of the α4β2 nAChR subtype. This receptor is a critical mediator of nicotine dependence in the brain.[1][2] This guide will, therefore, compare Cpd-X to varenicline, a partial agonist at this receptor, and bupropion, a norepinephrine-dopamine reuptake inhibitor and nAChR antagonist.[3][4]
Postulated Mechanism of Action: Cpd-X
Cpd-X is hypothesized to act as a partial agonist of the α4β2 nicotinic acetylcholine receptor. This dual-action mechanism is intended to both alleviate nicotine withdrawal symptoms and reduce the rewarding effects of smoking.
-
Agonist Activity: In the absence of nicotine, Cpd-X is expected to provide a low level of stimulation to the α4β2 receptors, leading to a modest and sustained release of dopamine in the mesolimbic pathway. This action is designed to mitigate the craving and withdrawal symptoms that are major barriers to quitting.[1]
-
Antagonist Activity: Due to its high binding affinity, Cpd-X would occupy the α4β2 receptors, thereby competitively inhibiting the binding of nicotine from tobacco smoke. This blockade would prevent the nicotine-induced surge in dopamine, diminishing the reinforcing and rewarding effects of smoking and reducing the likelihood of relapse.[5]
Figure 1: Postulated mechanism of Cpd-X at the nicotinic synapse.
Standard-of-Care Comparators: Mechanisms of Action
Varenicline
Varenicline is a selective partial agonist of the α4β2 nAChR.[2] Its mechanism is very similar to the one postulated for Cpd-X. It mitigates withdrawal symptoms by providing mild nicotinic stimulation while simultaneously blocking the rewarding effects of nicotine from cigarettes.[1][5] Varenicline's efficacy is well-established, often doubling or tripling the chances of quitting compared to placebo.[2][6]
Figure 2: Mechanism of action of Varenicline.
Bupropion
Bupropion's mechanism of action is distinct from that of varenicline and the postulated mechanism of Cpd-X. It is an atypical antidepressant that acts as a norepinephrine and dopamine reuptake inhibitor (NDRI).[3][7] By increasing the levels of these neurotransmitters in the brain, bupropion can reduce the symptoms of nicotine withdrawal, such as depression and irritability.[3] Additionally, bupropion has been shown to have antagonistic effects at nAChRs, which may also contribute to its efficacy in smoking cessation by reducing the reinforcing properties of nicotine.[4]
Figure 3: Mechanism of action of Bupropion.
Experimental Benchmarking Workflow
A rigorous head-to-head comparison of Cpd-X with varenicline and bupropion requires a multi-tiered experimental approach, progressing from in vitro characterization to in vivo efficacy models.
Figure 4: Proposed experimental workflow for benchmarking Cpd-X.
Detailed Experimental Protocols
1. In Vitro Receptor Binding and Functional Assays:
-
Objective: To determine the binding affinity (Ki) and functional activity (EC50, IC50, and intrinsic activity) of Cpd-X at human α4β2, α3β4, and α7 nAChR subtypes.
-
Methodology:
-
Cell Culture: Stably express human nAChR subtypes in a suitable cell line (e.g., HEK293).
-
Radioligand Binding Assay: Perform competitive binding assays using a known radioligand (e.g., [³H]-epibatidine or [³H]-cytisine) and varying concentrations of Cpd-X, varenicline, and bupropion.[8]
-
Functional Assay (Calcium Flux or Electrophysiology): Measure changes in intracellular calcium or membrane potential in response to agonist application in the presence and absence of test compounds.[9][10]
-
Data Analysis: Calculate Ki, EC50, and IC50 values using non-linear regression analysis.
-
2. In Vitro Dopamine Release Assay:
-
Objective: To measure the effect of Cpd-X on dopamine release from neuronal-like cells or striatal synaptosomes.[11]
-
Methodology:
-
Preparation: Use PC12 cells or prepare synaptosomes from rodent striatal tissue.[12][13]
-
Assay: Pre-load with [³H]-dopamine and stimulate with nicotine in the presence of varying concentrations of Cpd-X, varenicline, or bupropion.
-
Detection: Measure the amount of released [³H]-dopamine using scintillation counting.
-
Data Analysis: Quantify the potentiation or inhibition of nicotine-evoked dopamine release.
-
3. In Vivo Pharmacokinetic (PK) Studies:
-
Objective: To determine the basic pharmacokinetic profile of Cpd-X in a rodent model.
-
Methodology:
-
Administration: Administer a single dose of Cpd-X intravenously and orally to rats.
-
Sampling: Collect blood samples at multiple time points.
-
Analysis: Measure plasma concentrations of Cpd-X using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters including Cmax, Tmax, half-life (t1/2), and oral bioavailability (%F).
-
4. In Vivo Efficacy Models (Nicotine Self-Administration):
-
Objective: To assess the ability of Cpd-X to reduce nicotine-seeking and relapse-like behavior.[14]
-
Methodology:
-
Training: Train rats to self-administer nicotine via intravenous infusion.
-
Treatment: Pre-treat animals with Cpd-X, varenicline, bupropion, or vehicle.
-
Testing: Measure the rate of lever pressing for nicotine infusions. To model relapse, extinguish the behavior and then reinstate it with a priming dose of nicotine or a cue.
-
Data Analysis: Compare the reduction in nicotine self-administration and reinstatement across treatment groups.
-
Comparative Data Summary (Hypothetical)
The following tables present hypothetical, yet plausible, data based on the postulated mechanism of Cpd-X as a high-affinity partial agonist at α4β2 nAChRs.
Table 1: In Vitro Receptor Profile
| Compound | α4β2 Ki (nM) | α4β2 EC50 (nM) | α4β2 Intrinsic Activity (% of Nicotine) | α7 Ki (nM) |
| Cpd-X | 0.15 | 5.0 | 45% | >1000 |
| Varenicline | 0.35 | 10.2 | 55% | 3.2 |
| Bupropion | 5,200 | - | Antagonist | 4,800 |
Data represents hypothetical mean values.
Table 2: In Vitro Dopamine Release (Striatal Slices)
| Compound | Nicotine-Evoked DA Release (% of Control) |
| Cpd-X | Inhibits (IC50 = 8.5 nM) |
| Varenicline | Inhibits (IC50 = 15.0 nM) |
| Bupropion | Inhibits (IC50 = 1,200 nM) |
Data represents hypothetical mean values.
Table 3: Pharmacokinetic Profile (Rat)
| Compound | Oral Bioavailability (%) | Brain Penetration (B/P Ratio) | Half-life (t1/2, hours) |
| Cpd-X | ~90% | 1.5 | ~20 |
| Varenicline | >90% | 1.2 | ~24[15] |
| Bupropion | ~5-20% | 25 | ~21 (metabolites longer) |
Data for varenicline and bupropion are based on published literature.[15]
Table 4: Clinical Efficacy Endpoints (Projected)
| Treatment | 4-Week Continuous Abstinence Rate (Weeks 9-12) | Odds Ratio vs. Placebo |
| Cpd-X | ~45-50% | ~4.0 - 5.0 |
| Varenicline | 44% | 3.1[6] |
| Bupropion | 30% | 1.8[16] |
| Placebo | 18% | 1.0[6] |
Data for varenicline and bupropion are based on published clinical trial results.[6][16]
Analysis and Interpretation
Based on the hypothetical data, Cpd-X presents a promising profile as a next-generation smoking cessation agent.
-
Enhanced Potency and Selectivity: The lower Ki and IC50 values for Cpd-X at the α4β2 receptor suggest higher potency compared to varenicline. Furthermore, its projected lack of significant affinity for the α7 subtype could potentially translate to a more favorable side-effect profile, as α7 agonism is not the primary driver of smoking cessation efficacy.[17]
-
Favorable Pharmacokinetics: The high oral bioavailability and brain penetration are desirable characteristics for a CNS-acting drug. A half-life of approximately 20 hours would support a once-daily dosing regimen, potentially improving patient adherence.
-
Projected Clinical Efficacy: The projected abstinence rates for Cpd-X are superior to both varenicline and bupropion. If these outcomes are realized in clinical trials, Cpd-X could represent a significant advancement in the field.[18][19]
Conclusion
While further preclinical and clinical development is required to validate these projections, this comparative guide establishes a robust framework for evaluating this compound. Its postulated mechanism as a highly potent and selective α4β2 nAChR partial agonist positions it as a promising candidate for smoking cessation. The outlined experimental workflow provides a clear path for a head-to-head comparison against the standard-of-care drugs, varenicline and bupropion, to definitively establish its therapeutic potential.
References
- Varenicline: An oral partial nicotine agonist for smoking cess
- Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 28). YouTube.
- Cahill, K., Stevens, S., Perera, R., & Lancaster, T. (2013). Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence. Patient Preference and Adherence, 7, 435–451.
- Bupropion for Smoking Cessation: Updated Cochrane Evidence & Clinical Practice (2025). (n.d.).
- Richmond, R., & Zwar, N. (2003). The use of bupropion SR in cigarette smoking cessation. International Journal of Chronic Obstructive Pulmonary Disease, 1(1), 45–52.
- Glahn, A., Man, K. H., & Singh, J. (2002).
- Wilkes, S. (2008). How does bupropion work as a smoking cessation aid? Journal of the Royal Society of Medicine, 101(5), 238–242.
- Guillin, O., & Lépine, J. P. (2006). Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. L'Encephale, 32(6 Pt 1), 967–976.
- Ebbert, J. O., Hays, J. T., & Hurt, R. D. (2010). Varenicline for smoking cessation: efficacy, safety, and treatment recommendations. Patient Preference and Adherence, 4, 355–362.
-
Varenicline. (n.d.). In Wikipedia. Retrieved from [Link]
- Fagerstrom, K., & Hughes, J. (2008). The efficacy and safety of varenicline for smoking cessation using a flexible dosing strategy in adult smokers: A randomized controlled trial. Current Medical Research and Opinion, 24(2), 543–552.
- Rigotti, N. A., Pipe, A. L., Benowitz, N. L., Arteaga, C., Garza, D., & Tonstad, S. (2010). Efficacy and safety of varenicline for smoking cessation in patients with cardiovascular disease: a randomized trial.
- Paterson, N. E., & Markou, A. (2009). Behavioural and pharmacological mechanisms of bupropion's anti-smoking effects: Recent preclinical and clinical insights. European Journal of Pharmacology, 603(1-3), 1–11.
- Zyban (Bupropion): Uses & Side Effects. (n.d.). Cleveland Clinic.
- Wilde, C., et al. (2011). Colorimetric microtiter plate receptor-binding assay for the detection of freshwater and marine neurotoxins targeting the nicotinic acetylcholine receptors.
- Slemmer, J. E., Martin, B. R., & Damaj, M. I. (2000). Tolerability and Safety of Sustained-Release Bupropion in the Management of Smoking Cessation. Journal of Pharmacology and Experimental Therapeutics, 295(1), 321–327.
- Marquart, L. A., Turner, M. W., & McDougal, O. M. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Molecules, 24(23), 4230.
- Rigotti, N. A., Pipe, A. L., Benowitz, N. L., Arteaga, C., Garza, D., & Tonstad, S. (2010). Efficacy and safety of varenicline for smoking cessation in patients with cardiovascular disease: a randomized trial.
- Papke, R. L., et al. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Pharmacological and Toxicological Methods, 70(3), 241–250.
- Faessel, H. M., Smith, B. J., Gibbs, M. A., & Burstein, A. H. (2010). A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation. Clinical Pharmacokinetics, 49(12), 799–816.
- Miller, D. K., & Dwoskin, L. P. (2020). Advances in smoking cessation pharmacotherapy: Non-nicotinic approaches in animal models. Pharmacology Biochemistry and Behavior, 198, 173034.
- Use of Bupropion as an Aid in Smoking Cessation. (1998, April 1). American Family Physician.
- Marquart, L. A., Turner, M. W., & McDougal, O. M. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Molecules, 24(23), 4230.
- Henderson, B. J., et al. (2016). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 36(21), 5738–5750.
- Mori, T., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology, 2, 62.
- Grady, S. R., et al. (2001). Nicotine Enhancement of Dopamine Release by a Calcium-Dependent Increase in the Size of the Readily Releleasable Pool of Synaptic Vesicles. The Journal of Neuroscience, 21(14), 5261–5270.
- A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. (2004). Analytical Biochemistry, 331(2), 264–271.
- McCarthy, D. E., et al. (2021). Effects of varenicline and bupropion on laboratory smoking outcomes: Meta-analysis of randomized, placebo-controlled human laboratory studies. Nicotine & Tobacco Research, 23(1), 16–26.
- M unakata, M., et al. (2009). Enhanced dopamine release by nicotine in cigarette smokers: a double-blind, randomized, placebo-controlled pilot study. International Journal of Neuropsychopharmacology, 12(4), 451–459.
- Brody, A. L., et al. (2013). Measuring Cigarette Smoking-Induced Cortical Dopamine Release: A [11C]FLB-457 PET Study. Neuropsychopharmacology, 38(7), 1187–1195.
- Abd-Wahab, I. A., et al. (2011). Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. ACS Medicinal Chemistry Letters, 2(12), 902–907.
- Stop-Smoking Clinical Trial Announces Positive Early Results. (n.d.).
- Wang, D., & Claudio, T. (1998). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience, 18(11), 4017–4028.
- Myers, M. G., et al. (2012). A randomized clinical trial of the efficacy of extended smoking cessation treatment for adolescent smokers. Addiction, 107(12), 2198–2206.
- First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated. (2023, July 11). Massachusetts General Hospital.
Sources
- 1. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 4. How does bupropion work as a smoking cessation aid? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 6. Varenicline for smoking cessation: efficacy, safety, and treatment recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of bupropion SR in cigarette smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 9. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nicotine Enhancement of Dopamine Release by a Calcium-Dependent Increase in the Size of the Readily Releasable Pool of Synaptic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicot" by Leanna A. Marquart, Matthew W. Turner et al. [scholarworks.boisestate.edu]
- 13. mdpi.com [mdpi.com]
- 14. Advances in smoking cessation pharmacotherapy: Non-nicotinic approaches in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of varenicline and bupropion on laboratory smoking outcomes: Meta-analysis of randomized, placebo-controlled human laboratory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Varenicline - Wikipedia [en.wikipedia.org]
- 18. clinicalresearchassociates.com [clinicalresearchassociates.com]
- 19. First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated [massgeneral.org]
Safety Operating Guide
Proper Disposal of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,2,2-trifluoroethyl N-(pyridin-4-yl)carbamate, a compound utilized in modern research and development. By understanding the chemical nature of this substance, we can implement a disposal strategy that is both safe and compliant with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
The core principle of this disposal guide is chemical detoxification prior to final disposal. This involves leveraging the chemical reactivity of the carbamate and trifluoroethyl moieties to mitigate hazards. The structure of this compound contains two key functional groups that inform our disposal strategy: a carbamate linkage and a trifluoroethyl group. Carbamates, a class of compounds often used as pesticides, can be susceptible to hydrolysis, particularly under alkaline conditions.[1][2] The trifluoroethyl group imparts properties that necessitate handling as a regulated hazardous waste.[3]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound in a controlled environment, adhering to stringent safety protocols.
-
Engineering Controls : All handling and disposal steps should be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols. Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles with side shields or a full-face shield.
-
A flame-retardant lab coat.
-
-
Spill Management : In the event of a spill, it should be immediately contained using an inert absorbent material such as vermiculite or sand. The contaminated absorbent must then be collected in a sealed, labeled hazardous waste container for disposal.[5] Do not use combustible materials like paper towels to absorb the spill.
II. Chemical Profile and Hazard Assessment
| Property | Inferred Value/Characteristic | Source/Rationale |
| Molecular Formula | C₈H₇F₃N₂O₂ | Based on chemical structure |
| Molecular Weight | 236.15 g/mol | Calculated from formula |
| Physical State | Likely a solid or liquid | Based on similar carbamates |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Toxic to aquatic life. | Inferred from related carbamates and trifluoroethyl compounds.[3] |
| Reactivity | Susceptible to hydrolysis under alkaline conditions. | General reactivity of carbamates.[2] |
III. Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound involves chemical neutralization followed by disposal as hazardous waste. This dual approach ensures that the compound is rendered less hazardous before it enters the waste stream.
A. Chemical Neutralization via Alkaline Hydrolysis
The carbamate linkage in the molecule can be cleaved by alkaline hydrolysis, breaking it down into 2,2,2-trifluoroethanol, 4-aminopyridine, and carbon dioxide. This is a common and effective method for the detoxification of carbamate-containing compounds.[1][2]
-
Preparation of Hydrolysis Solution : Prepare a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). Handle caustic solutions with extreme care.
-
Reaction Setup : In a suitable, labeled glass container within a chemical fume hood, dissolve the this compound waste in a minimal amount of a water-miscible organic solvent (e.g., ethanol or isopropanol) if it is a solid.
-
Hydrolysis : Slowly add the 10% alkaline solution to the carbamate solution while stirring. A general rule of thumb is to use a 2-fold molar excess of the base relative to the carbamate.
-
Reaction Time : Allow the reaction to proceed at room temperature for at least 24 hours to ensure complete hydrolysis. The container should be loosely capped to allow for the release of any evolved gases.
-
Neutralization : After the hydrolysis period, carefully neutralize the resulting solution to a pH between 6.0 and 8.0 using a dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid).
B. Final Waste Disposal
The neutralized hydrolysate, while significantly less hazardous than the parent compound, must still be disposed of as chemical waste.
-
Waste Collection : Transfer the neutralized solution into a designated, properly labeled hazardous waste container. The label should clearly state "Neutralized this compound hydrolysate" and list the final components (water, salts, 2,2,2-trifluoroethanol, and 4-aminopyridine).
-
Container Management : Ensure the waste container is sealed and stored in a designated satellite accumulation area away from incompatible materials.
-
Professional Disposal : Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.[4][6] All associated contaminated materials, including empty containers and used PPE, should also be disposed of as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe and environmentally responsible management of this compound waste, thereby upholding the principles of green chemistry and laboratory safety.
References
-
U.S. Environmental Protection Agency. Handbook for Pesticide Disposal by Common Chemical Methods. [Link]
-
U.S. Environmental Protection Agency. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [Link]
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
Halocarbon Products Corp. Product Stewardship Summary: Trifluoroethanol. [Link]
-
U.S. Environmental Protection Agency. Disposal of Pesticides. [Link]
-
Plastics Europe. Guide for the Safe Handling of Tetrafluoroethylene. [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. halocarbon.com [halocarbon.com]
- 4. fishersci.com [fishersci.com]
- 5. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Disposal of Pesticides [npic.orst.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
